molecular formula C7H8ClNO2S B1584733 4-Chloro-N-methylbenzenesulfonamide CAS No. 6333-79-5

4-Chloro-N-methylbenzenesulfonamide

Cat. No.: B1584733
CAS No.: 6333-79-5
M. Wt: 205.66 g/mol
InChI Key: PJHYEBDREIJPKX-UHFFFAOYSA-N
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Description

4-Chloro-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C7H8ClNO2S and its molecular weight is 205.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHYEBDREIJPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283358
Record name 4-Chloro-N-methylbenzenesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID20283358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6333-79-5
Record name 6333-79-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6333-79-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Chloro-N-methylbenzenesulfonamide" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-N-methylbenzenesulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties, chemical characteristics, synthesis, and handling of this compound. As a key building block in organic synthesis, its well-defined properties are crucial for its effective application in research and development, particularly within the pharmaceutical and chemical industries. The sulfonamide functional group is a cornerstone in medicinal chemistry, and understanding the nuances of this specific derivative is essential for its strategic use.[1]

Molecular Identity and Structural Characteristics

This compound is an organic compound featuring a chlorinated benzene ring attached to a sulfonamide group, which is further substituted with a methyl group on the nitrogen atom.

  • Chemical Name: this compound

  • CAS Number: 6333-79-5[2][3]

  • Molecular Formula: C₇H₈ClNO₂S[2][4]

  • Synonyms: p-Chloro-N-methylbenzenesulfonamide

The structure combines the electronic effects of an electron-withdrawing chlorine atom and a sulfonyl group with the steric and electronic contributions of the N-methyl group, influencing its reactivity and physical properties.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, reaction setup, and purification. The data for this compound are summarized below.

PropertyValueSource
Molecular Weight 205.66 g/mol [2][4]
Appearance White or colorless to light yellow powder, lump, or clear liquid[5]
Flash Point 52 °C
Storage Temperature Room temperature, sealed in a dry environment[2]
SMILES Code O=S(C1=CC=C(Cl)C=C1)(NC)=O[2]
  • Expertise & Experience Insight: The relatively low flash point of 52°C suggests that while not highly flammable, appropriate care should be taken to avoid ignition sources when handling the compound, especially if it is heated or aerosolized. Its physical form can vary, indicating that the melting point may be near ambient temperature. For consistent experimental results, it is crucial to ensure the material is homogenous before weighing and use. Storage in a dry environment is critical as sulfonamides can be susceptible to hydrolysis under certain conditions, although N-alkylation generally increases stability compared to the parent sulfonamide.

Synthesis and Reaction Mechanisms

The most common and direct pathway for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. For this compound, this involves the nucleophilic substitution of chloride from 4-chlorobenzenesulfonyl chloride by methylamine.

SynthesisWorkflow reactant1 4-Chlorobenzenesulfonyl Chloride ts Nucleophilic Attack on Sulfur Atom reactant1->ts reactant2 Methylamine (CH₃NH₂) reactant2->ts conditions Base (e.g., Pyridine or Triethylamine) Solvent (e.g., DCM or THF) Room Temperature conditions->ts product This compound ts->product Elimination of HCl byproduct Amine Hydrochloride Salt ts->byproduct

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for sulfonamide synthesis.[6][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Addition of Amine: Add a solution of methylamine (1.1 eq, typically as a solution in THF or water) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) to the dropping funnel.

  • Reaction: Add the methylamine/base solution dropwise to the stirred solution of the sulfonyl chloride over 30-60 minutes, ensuring the temperature remains below 10°C. The formation of a precipitate (the hydrochloride salt of the base) is typically observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by water, and finally a saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as NMR, IR, and mass spectrometry.

  • Trustworthiness & Causality: The use of a base is critical to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the methylamine, rendering it non-nucleophilic and halting the reaction. Running the reaction at a low temperature controls the exothermicity of the reaction and minimizes potential side reactions. The aqueous workup is a self-validating system; the sequential washes are designed to systematically remove unreacted starting materials and byproducts, leading to a purer crude product before final purification.

Reactivity and Chemical Behavior

The chemical behavior of this compound is governed by its functional groups:

  • Sulfonamide Group: The N-methylated sulfonamide is generally stable. Unlike primary or secondary sulfonamides, it lacks an acidic proton on the nitrogen, which alters its reactivity profile, for instance, preventing it from participating in reactions that require deprotonation of the sulfonamide nitrogen.

  • Chlorophenyl Group: The aromatic ring can undergo electrophilic aromatic substitution, although the strongly deactivating nature of the sulfonyl group directs incoming electrophiles primarily to the meta position. The chlorine atom can be substituted via nucleophilic aromatic substitution under harsh conditions.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for verifying the structure of the synthesized compound.[8][9]

  • ¹H NMR Spectroscopy: Expected signals would include a singlet for the N-methyl protons (around 2.4-2.8 ppm), and two doublets in the aromatic region (typically 7.5-8.0 ppm) corresponding to the protons on the 1,4-disubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The spectrum would show a signal for the methyl carbon (around 20-30 ppm) and four distinct signals for the aromatic carbons, including the carbon attached to the chlorine and the carbon attached to the sulfur.

  • Infrared (IR) Spectroscopy: Key characteristic peaks would be the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: The compound is classified with a "Warning" signal word.[2] It may cause skin and serious eye irritation.[10] It may also be harmful if inhaled or swallowed.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials.[11]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Applications in Research and Drug Development

The arylsulfonamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. This compound serves as a valuable intermediate and building block for creating more complex molecules. The 4-chloro substitution provides a site for further functionalization via cross-coupling reactions, and the N-methyl group can influence the pharmacokinetic properties (e.g., solubility, metabolic stability) of a final drug candidate. Its derivatives are explored for a range of biological activities, and its use allows for systematic structure-activity relationship (SAR) studies in drug discovery programs.[1]

References

An In-depth Technical Guide to 4-Chloro-N-methylbenzenesulfonamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-methylbenzenesulfonamide is a substituted aromatic sulfonamide that serves as a valuable building block in medicinal chemistry and organic synthesis. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2] The presence of a chlorine atom on the phenyl ring and a methyl group on the sulfonamide nitrogen imparts specific physicochemical properties that can be exploited in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, safety considerations, and its emerging role in the development of new therapeutic agents.

Chemical Identity and Structure

CAS Number: 6333-79-5

Molecular Formula: C₇H₈ClNO₂S

Molecular Weight: 205.66 g/mol

IUPAC Name: this compound

Chemical Structure:

Chemical Structure of this compound

Physicochemical Properties

PropertyValueSource
Physical State White to off-white solid--INVALID-LINK--
Solubility Soluble in polar solvents--INVALID-LINK--
Flash Point 52 °C--INVALID-LINK--
SMILES CNS(=O)(=O)c1ccc(Cl)cc1--INVALID-LINK--
InChI Key PJHYEBDREIJPKX-UHFFFAOYSA-N--INVALID-LINK--

Synthesis

General Synthetic Workflow

G start Start reagents 4-Chlorobenzenesulfonyl Chloride + Methylamine Solution start->reagents reaction Reaction in suitable solvent (e.g., THF, CH2Cl2) with base (e.g., pyridine, Et3N) reagents->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup extraction Organic Layer Extraction & Drying workup->extraction purification Purification (e.g., Recrystallization, Chromatography) extraction->purification product This compound purification->product end End product->end

General workflow for the synthesis of this compound.

Adapted Experimental Protocol

The following protocol is adapted from established methods for the synthesis of related sulfonamides.[3] Researchers should optimize the conditions for their specific laboratory setup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

  • Addition of Amine: To the stirred solution, add a solution of methylamine (1.0-1.2 equivalents) in a compatible solvent (e.g., THF, water). An excess of a non-nucleophilic base, such as triethylamine or pyridine (1.5-2.0 equivalents), should be added to scavenge the hydrochloric acid byproduct.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched with water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in publicly available literature, the broader class of 4-chlorobenzenesulfonamide derivatives has shown significant promise in medicinal chemistry. These derivatives have been investigated for a range of biological activities, highlighting the potential of the this compound scaffold.

Anticancer and Radiosensitizing Activity

A novel series of sulfonamide derivatives based on a 4-chloro-N-(phenyl)benzenesulfonamide scaffold were synthesized and evaluated for their in vitro cytotoxic activity against human liver cancer cell lines (HepG2).[1] Several of these compounds exhibited higher activity than the standard drug, doxorubicin. Furthermore, the most promising compounds were found to enhance the cell-killing effect of γ-radiation, indicating their potential as radiosensitizing agents.[1]

Antibacterial Activity

Derivatives of 4-chlorobenzenesulfonamide have been synthesized and evaluated for their antibacterial properties.[4] These studies are part of a broader effort to develop new antimicrobial agents to combat drug-resistant bacteria. The structural modifications on the sulfonamide core, including substitutions on the nitrogen atom, are crucial for modulating the antibacterial spectrum and potency.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, protective clothing, and eye/face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.

  • In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Store in a well-ventilated place. Keep the container tightly closed.

Analytical Methods

The characterization and quantification of this compound and its derivatives are typically performed using standard analytical techniques in organic chemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the S=O and N-H stretching vibrations of the sulfonamide moiety.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and quantification. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[2]

Conclusion

This compound is a synthetically accessible and versatile chemical entity with significant potential in the field of drug discovery and development. While research on this specific compound is still emerging, the demonstrated biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore the importance of the 4-chlorobenzenesulfonamide scaffold. This technical guide provides a foundational understanding of its synthesis, properties, and handling, which will be valuable for researchers aiming to explore its utility in creating novel and effective therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of this compound and its analogues is warranted to fully realize its therapeutic potential.

References

An In-Depth Technical Guide to 4-Chloro-N-methylbenzenesulfonamide: From Chemical Intermediate to a Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-N-methylbenzenesulfonamide is a distinct organic compound characterized by a sulfonamide functional group. While a singular, well-defined mechanism of action for this specific molecule remains to be fully elucidated, its significance in the scientific community stems from its role as a versatile chemical intermediate and as a foundational scaffold for a diverse array of biologically active derivatives. This guide provides a comprehensive overview of this compound, detailing its chemical properties, the broad pharmacological activities of the benzenesulfonamide class it belongs to, its application in the synthesis of novel compounds, and insights into the potential biological pathways influenced by its structural analogs.

Chemical Profile of this compound

This compound is an organic compound featuring a chlorobenzene ring substituted at the para position with a chlorine atom, and an N-methyl group attached to the sulfonamide nitrogen.[1] This structure imparts specific chemical properties that make it a valuable reagent in organic synthesis.

  • Molecular Formula: C₇H₈ClNO₂S[1]

  • Structure: A benzene ring is substituted with a chlorine atom and a sulfonamide group. The sulfonamide nitrogen is further substituted with a methyl group.

  • Reactivity: The presence of the chlorine atom enhances its reactivity, making it a useful component in various chemical syntheses, including the development of pharmaceuticals and agrochemicals.[1]

Caption: Chemical structure of this compound.

The Benzenesulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

Benzenesulfonamide derivatives are recognized for a wide spectrum of biological activities, making them a cornerstone in drug discovery and development.[2][3] Their ability to target various enzymes and receptors has led to their use in treating a multitude of conditions.

Biological ActivityTherapeutic AreaReference
Glyoxalase I InhibitionAnticancer[4]
Cell Cycle InhibitionAnticancer[5]
AntidiabeticMetabolic Disorders[6]
AT2 Receptor AntagonismCardiovascular Disease[2][3]
AntimicrobialInfectious Diseases[2][3]

This diverse range of activities underscores the importance of the benzenesulfonamide scaffold as a starting point for the synthesis of new therapeutic agents. This compound serves as a key building block in the creation of these more complex and biologically active molecules.

Biological Contexts and Potential Mechanisms of Action

While a specific mechanism of action for this compound is not extensively documented, studies on its analogs and its presence in certain biological contexts provide clues to its potential interactions.

Modulation of the PI3K Pathway and Glucose Uptake

An analog of this compound has been shown to promote insulin-stimulated glucose uptake in L6 myotubes.[7] This activity is mediated through the activation of the phosphoinositide 3-kinase (PI3K) pathway.[7] The study demonstrated that this analog exhibited moderate activity with an EC50 value of 8.70 μM in the glucose uptake assay.[7] This suggests that molecules with the this compound scaffold may have the potential to influence key metabolic signaling pathways.

PI3K_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Promotes translocation to membrane Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Workflow start Start: Prepare Reaction Vessel add_reagents Add: - N-benzyl-4-chloro-N-methylbenzenesulfonamide - Fe(acac)₃ - NMP - THF start->add_reagents cool Cool to 0 °C add_reagents->cool add_grignard Add C₂H₅MgCl cool->add_grignard react Stir at 0 °C for 10 min add_grignard->react quench Quench Reaction react->quench extract Extract and Dry quench->extract purify Purify by Chromatography extract->purify end_product End: N-benzyl-4-ethyl-N-methylbenzenesulfonamide purify->end_product

References

Navigating the Solubility Landscape of 4-Chloro-N-methylbenzenesulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Physicochemical Properties, Solvent Interactions, and Predictive Modeling for a Key Chemical Intermediate

Foreword

In the intricate world of chemical synthesis and drug development, a thorough understanding of a compound's solubility is paramount. It is a fundamental physicochemical property that dictates reaction kinetics, purification strategies, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs). This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 4-Chloro-N-methylbenzenesulfonamide, a key building block in organic synthesis. By delving into its molecular characteristics, exploring its interactions with a range of organic solvents, and introducing predictive modeling techniques, this guide aims to empower scientists to make informed decisions in their experimental designs and process development endeavors.

Unveiling the Molecular Profile of this compound

To comprehend the solubility behavior of this compound, it is imperative to first examine its molecular structure and inherent physicochemical properties. This sulfonamide derivative, with the chemical formula C₇H₈ClNO₂S, possesses a unique combination of functional groups that govern its interactions with its environment.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 205.66 g/mol --INVALID-LINK--[1]
XLogP3-AA 1.8--INVALID-LINK--[1]
Hydrogen Bond Donor Count 1--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 2--INVALID-LINK--[1]
Rotatable Bond Count 2--INVALID-LINK--[1]
Exact Mass 204.996429 g/mol --INVALID-LINK--[1]
Monoisotopic Mass 204.996429 g/mol --INVALID-LINK--[1]
Topological Polar Surface Area 54.6 Ų--INVALID-LINK--[1]
Heavy Atom Count 12--INVALID-LINK--[1]
Formal Charge 0--INVALID-LINK--[1]
Complexity 252--INVALID-LINK--[1]

The presence of a chlorophenyl group imparts a degree of lipophilicity, while the sulfonamide moiety introduces polarity and the capacity for hydrogen bonding. The N-methyl group adds a small, non-polar feature to the molecule. This amalgamation of structural characteristics suggests a nuanced solubility profile, with the potential for dissolution in a variety of organic solvents, contingent on the interplay of intermolecular forces.

The Principle of "Like Dissolves Like": A Qualitative and Quantitative Perspective

The age-old adage "like dissolves like" serves as a foundational principle in predicting solubility. This concept is rooted in the understanding that substances with similar intermolecular forces are more likely to be miscible. For this compound, its solubility in a given organic solvent will be determined by the balance of dispersion forces, dipole-dipole interactions, and hydrogen bonding between the solute and solvent molecules.

Table 2: Qualitative Solubility Profile of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the alcohol can act as a hydrogen bond donor to the sulfonyl oxygens and as a hydrogen bond acceptor for the N-H proton of the sulfonamide.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents possess significant dipole moments that can engage in dipole-dipole interactions with the polar sulfonamide group. Their ability to accept hydrogen bonds can also contribute to solvation.
Chlorinated Dichloromethane, ChloroformModerateThe polarity of these solvents allows for dipole-dipole interactions. However, their limited hydrogen bonding capability may restrict very high solubility.
Esters Ethyl acetateModerateThe ester functionality provides polarity for dipole-dipole interactions, but the overall non-polar character of the molecule might limit extensive dissolution.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateWhile the chlorophenyl ring of the solute can interact favorably with aromatic solvents through π-π stacking, the polar sulfonamide group will be poorly solvated.
Aliphatic Hydrocarbons Hexane, HeptaneLowThe non-polar nature of these solvents makes them poor candidates for solvating the polar sulfonamide portion of the molecule, leading to low solubility.

While qualitative predictions offer a useful starting point, quantitative data is essential for precise process design and optimization. Unfortunately, at the time of this writing, comprehensive, publicly available quantitative solubility data for this compound across a wide range of organic solvents is limited. The following sections will delve into the theoretical frameworks and experimental methodologies that can be employed to determine and predict these crucial values.

Theoretical Frameworks for Predicting Solubility

In the absence of extensive experimental data, theoretical models provide a powerful tool for estimating and understanding solubility. Two of the most prominent and practical approaches for pharmaceutical and chemical applications are the Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach to "Like Dissolves Like"

The Hansen Solubility Parameters extend the concept of the Hildebrand solubility parameter by dividing the total cohesive energy density of a substance into three components:

  • δd (Dispersion): Arising from London dispersion forces.

  • δp (Polar): Stemming from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Every chemical, including both the solute (this compound) and the potential solvents, can be characterized by a unique set of three Hansen parameters. These parameters define a point in a three-dimensional "Hansen space." The principle behind HSP is that substances with similar HSP values (i.e., points that are close to each other in Hansen space) are likely to be miscible.[2]

The "distance" (Ra) between the solute and a solvent in Hansen space can be calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

Where the subscripts 1 and 2 refer to the solvent and solute, respectively. A smaller Ra value indicates a higher likelihood of solubility. By determining the HSP of this compound, researchers can screen a large number of solvents in silico to identify the most promising candidates for experimental investigation. The HSP for the solute can be determined experimentally by testing its solubility in a range of solvents with known HSPs or estimated using group contribution methods.[3][4]

COSMO-RS: A Quantum Chemical Approach to Solubility Prediction

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method that combines quantum chemical calculations with statistical thermodynamics to determine the chemical potential of a molecule in a liquid.[5][6][7][8] This approach allows for the a priori prediction of a wide range of thermodynamic properties, including solubility, without the need for experimental data for the specific solute-solvent system.

The COSMO-RS methodology involves:

  • Quantum Chemical Calculation: A quantum chemical calculation (typically using Density Functional Theory, DFT) is performed for the isolated molecule in a virtual conductor. This generates a screening charge density (σ-profile) on the molecular surface, which is a unique fingerprint of the molecule's polarity.

  • Statistical Thermodynamics: The σ-profiles of the solute and solvent molecules are used in a statistical thermodynamics framework to calculate the chemical potentials of the species in the liquid phase.

  • Solubility Prediction: The solubility is then calculated from the chemical potentials of the pure solute and the solute in the saturated solution.

COSMO-RS is particularly valuable for screening novel compounds where experimental data is scarce. It can provide a good qualitative ranking of solvents and, in many cases, semi-quantitative predictions of solubility.[5][6][8]

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical models are invaluable for screening and prediction, experimental determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a solid in a liquid.[9][10][11][12][13]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess of the solid solute to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined analytically.

Step-by-Step Experimental Protocol

The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the shake-flask method.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Constant temperature water bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of the Slurry:

    • Accurately weigh an excess amount of this compound and place it into a vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period. The equilibration time can vary depending on the compound and solvent but is typically 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the experimental sample.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent, typically expressed in units such as g/100 mL, mg/mL, or mol/L.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis prep_solid Weigh excess This compound prep_solvent Add precise volume of organic solvent prep_solid->prep_solvent Combine in vial equilibrate Agitate at constant temperature (24-72h) prep_solvent->equilibrate settle Allow solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22 µm syringe filter withdraw->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC dilute->analyze quantify Quantify using calibration curve analyze->quantify end Final Solubility Data quantify->end Report solubility

Caption: Workflow for the shake-flask method.

Conclusion and Future Perspectives

As the applications of this compound continue to expand, the generation and dissemination of a comprehensive, publicly accessible database of its solubility in a wide array of organic solvents would be of immense value to the scientific community. Such a resource would not only accelerate research and development but also foster more efficient and sustainable chemical processes.

References

Spectroscopic Data of 4-Chloro-N-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-N-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are emphasized to provide practical, field-proven insights.

Introduction

This compound (CAS No. 6333-79-5, Molecular Formula: C₇H₈ClNO₂S, Molecular Weight: 205.66 g/mol ) belongs to the sulfonamide class of compounds, which are of significant interest in the development of therapeutic agents.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug design and as a synthetic intermediate. This guide will delve into the theoretical and practical aspects of its spectroscopic characterization.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include a para-substituted chlorinated benzene ring, a sulfonamide group, and an N-methyl group. These components give rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum of this compound would be acquired on a 400 MHz or higher field NMR spectrometer. A sample concentration of 5-10 mg in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard, would be used. The causality for choosing these solvents lies in their ability to dissolve a wide range of organic compounds and their distinct solvent signals that do not interfere with the analyte's signals.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
N-H~5.0-6.0Quartet (q)~51H
Aromatic H (ortho to SO₂NHCH₃)~7.8-7.9Doublet (d)~8.52H
Aromatic H (ortho to Cl)~7.5-7.6Doublet (d)~8.52H
N-CH₃~2.6-2.7Doublet (d)~53H

Interpretation:

The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern, exhibiting ortho-coupling. The protons ortho to the electron-withdrawing sulfonamide group will be deshielded and appear further downfield compared to the protons ortho to the chlorine atom. The N-methyl protons will appear as a doublet due to coupling with the adjacent N-H proton. The N-H proton itself is expected to be a quartet due to coupling with the three methyl protons.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same NMR spectrometer as the ¹H NMR. Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

Based on data from analogous structures, the following chemical shifts are predicted for this compound.[3]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-SO₂~140-142
C-Cl~138-140
Aromatic CH (ortho to SO₂NHCH₃)~129-130
Aromatic CH (ortho to Cl)~128-129
N-CH₃~29-31

Interpretation:

The quaternary carbons attached to the electronegative sulfur and chlorine atoms (C-SO₂ and C-Cl) are the most deshielded and appear furthest downfield. The aromatic CH carbons appear in the typical aromatic region, with slight variations based on the electronic effects of their substituents. The N-methyl carbon is the most shielded and appears furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the sulfonamide and the substituted benzene ring.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) are common techniques. The choice of KBr is due to its transparency in the mid-IR region. ATR is a convenient alternative that requires minimal sample preparation.

Characteristic IR Absorption Bands:

The following table summarizes the expected characteristic IR absorption bands for this compound, based on known data for sulfonamides.[4][5]

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch3200-3300Medium
C-H Stretch (Aromatic)3000-3100Medium-Weak
C-H Stretch (Aliphatic)2850-2960Medium-Weak
S=O Asymmetric Stretch1330-1370Strong
S=O Symmetric Stretch1140-1180Strong
C=C Stretch (Aromatic)1450-1600Medium
S-N Stretch900-940Medium
C-Cl Stretch700-850Strong

Interpretation:

The most prominent peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group. The N-H stretching vibration will appear as a medium-intensity band in the 3200-3300 cm⁻¹ region. The presence of the aromatic ring will be confirmed by C-H and C=C stretching vibrations. The C-Cl stretch will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) being a common method for relatively small organic molecules. The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum Data:

The molecular ion peak [M]⁺ for this compound would be observed at m/z 205. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 207 with about one-third the intensity of the molecular ion peak is expected.

Predicted Fragmentation Pattern:

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways.

fragmentation cluster_main Molecular Ion cluster_fragments Key Fragments M [C₇H₈ClNO₂S]⁺˙ m/z 205/207 F1 [C₆H₄ClSO₂]⁺ m/z 175/177 M->F1 - CH₃NH F3 [CH₃NH]⁺˙ m/z 30 M->F3 - C₆H₄ClSO₂ F2 [C₆H₄Cl]⁺ m/z 111/113 F1->F2 - SO₂ F4 [SO₂]⁺˙ m/z 64

Key Fragmentation Pathways

Interpretation:

The primary fragmentation pathways are likely to involve the cleavage of the S-N bond and the S-C bond.

  • Loss of the N-methylamino radical (•NHCH₃): This would lead to the formation of the 4-chlorobenzenesulfonyl cation at m/z 175/177.

  • Loss of sulfur dioxide (SO₂): The fragment at m/z 175/177 could further lose SO₂ to give the 4-chlorophenyl cation at m/z 111/113. This is often a very stable and abundant fragment.

  • Cleavage of the S-C bond: This would result in the formation of the N-methylsulfamoyl radical and the 4-chlorophenyl cation at m/z 111/113.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed picture of its molecular structure. While experimental data for this specific compound is not widely published, a comprehensive understanding of its spectral properties can be achieved through the analysis of closely related analogs and the application of fundamental spectroscopic principles. This guide provides the necessary framework for researchers to identify and characterize this compound, facilitating its use in further scientific endeavors.

References

"4-Chloro-N-methylbenzenesulfonamide" synthesis from 4-chlorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-N-methylbenzenesulfonamide

Executive Summary

This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable compound in medicinal chemistry and organic synthesis. The core of this process is the reaction between 4-chlorobenzenesulfonyl chloride and methylamine, a classic example of nucleophilic acyl substitution. This document details the underlying chemical principles, provides a robust, step-by-step experimental protocol, outlines methods for product characterization, and emphasizes critical safety and handling procedures. Designed for researchers and drug development professionals, this guide integrates theoretical knowledge with practical, field-proven insights to ensure a successful and reproducible synthesis.

Introduction: The Significance of Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural backbone of a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] The ability to synthesize novel sulfonamide derivatives is therefore crucial for drug discovery and lead optimization. This compound serves as both a key intermediate and a target molecule in these endeavors.

This guide focuses on its synthesis from 4-chlorobenzenesulfonyl chloride, a readily available starting material produced industrially via the chlorosulfonation of chlorobenzene.[2][3] The reaction with methylamine provides a direct and efficient route to the desired N-substituted sulfonamide. We will explore the mechanism, experimental execution, and analytical validation of this important transformation.

Reaction Principles and Mechanism

The formation of this compound from 4-chlorobenzenesulfonyl chloride and methylamine is a nucleophilic acyl substitution reaction.[1] This process occurs in distinct, sequential stages.

Core Concepts:

  • Electrophile: The sulfur atom in 4-chlorobenzenesulfonyl chloride is highly electrophilic. It is bonded to two electronegative oxygen atoms and a chlorine atom, which pull electron density away from the sulfur, making it susceptible to nucleophilic attack.[4]

  • Nucleophile: Methylamine (CH₃NH₂) acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electron-deficient sulfur atom.[1]

  • Leaving Group: The chloride ion (Cl⁻) is a good leaving group, facilitating the final step of the substitution.

  • Acid Scavenger: The reaction generates one equivalent of hydrogen chloride (HCl). A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize this acidic byproduct, preventing the protonation of the methylamine nucleophile and driving the reaction to completion.[1][5]

The Mechanism:

The reaction proceeds via an addition-elimination pathway:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the methylamine molecule attacks the electrophilic sulfur atom of the 4-chlorobenzenesulfonyl chloride. This breaks the S=O pi bond, moving electrons onto one of the oxygen atoms and forming a tetrahedral intermediate.[4][6]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The molecule collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion as the leaving group.[4]

  • Deprotonation: A molecule of the base (e.g., triethylamine) removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final this compound product along with triethylammonium chloride.[6]

Figure 1: Reaction Mechanism of Sulfonamide Formation

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis. Precision in measurement and adherence to the procedure are critical for achieving high yield and purity.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )RoleNotes
4-chlorobenzenesulfonyl chlorideC₆H₄Cl₂O₂S211.07ElectrophileMoisture sensitive, corrosive.[3][7]
Methylamine (40% in H₂O or 2.0M in THF)CH₅N31.06NucleophileToxic, flammable. Solution in THF is preferred to avoid water.
Triethylamine (Et₃N) or PyridineC₆H₁₅N101.19Base/Acid ScavengerAnhydrous grade is essential.
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous grade is essential.
1M Hydrochloric Acid (HCl)HCl36.46WorkupTo remove excess base.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01WorkupTo neutralize any remaining acid.
Brine (Saturated NaCl solution)NaCl58.44WorkupTo remove water from the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying AgentTo dry the organic layer.
Equipment
  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe pump

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Synthesis Procedure

G Figure 2: Experimental Workflow setup 1. Reaction Setup - Flame-dry flask - Inert atmosphere (N₂) - Add methylamine solution & DCM - Cool to 0 °C base_add 2. Base Addition - Slowly add triethylamine - Maintain 0 °C setup->base_add sulfonyl_add 3. Sulfonyl Chloride Addition - Dissolve sulfonyl chloride in DCM - Add dropwise over 20-30 min - Keep temperature at 0 °C base_add->sulfonyl_add reaction 4. Reaction - Warm to room temperature - Stir for 6-18 hours - Monitor by TLC sulfonyl_add->reaction workup 5. Aqueous Workup - Dilute with DCM - Wash with 1M HCl, H₂O, sat. NaHCO₃, Brine reaction->workup dry 6. Drying & Concentration - Dry organic layer (MgSO₄) - Filter - Concentrate via rotary evaporator workup->dry purify 7. Purification - Recrystallize from Ethanol/Water or - Flash column chromatography dry->purify analyze 8. Characterization - Obtain mass and calculate yield - Analyze by NMR, MS purify->analyze

Figure 2: Experimental Workflow
  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve methylamine (1.1 eq) in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.[1]

  • Base Addition: To the stirred solution, slowly add triethylamine (1.5 eq). Maintain the temperature at 0 °C. The base is crucial for neutralizing the HCl generated during the reaction.[1]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the contents to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), water, saturated NaHCO₃ solution (to remove any remaining HCl), and finally with brine.[1]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes to yield the pure this compound as a white to light yellow solid.[1][3] Alternatively, flash column chromatography can be used if impurities are persistent.

Product Characterization

Validation of the final product's identity and purity is essential. The following techniques are standard:

  • Thin Layer Chromatography (TLC): To check purity and compare the product's Rf value against the starting materials.

  • ¹H NMR Spectroscopy: To confirm the structure. Expect to see signals corresponding to the aromatic protons (typically two doublets in the 7-8 ppm region), the N-methyl group (a singlet or doublet depending on coupling, around 2.5-3.0 ppm), and the N-H proton (a broad singlet).

  • ¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight (205.66 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[9]

Safety and Handling

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents.

  • 4-chlorobenzenesulfonyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[7][10] It is also water-reactive, releasing corrosive HCl gas upon contact with moisture.[7] Always handle in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[10] Keep away from water and moist air.[7]

  • Methylamine: Methylamine is toxic and flammable. Handle solutions in a well-ventilated fume hood.

  • Triethylamine and Dichloromethane: These are volatile and harmful. Avoid inhalation and skin contact.

  • General Precautions: Ensure an eyewash station and safety shower are readily accessible.[11] All waste must be disposed of according to institutional and local regulations.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time; monitor carefully by TLC.
Nucleophile protonated by HCl.Ensure an adequate amount (1.5 eq) of anhydrous base is used.
Moisture in reagents/glassware.Use anhydrous solvents and flame-dried glassware under an inert atmosphere.
Side Product Formation Reaction with water (hydrolysis of sulfonyl chloride).Strictly anhydrous conditions are critical.[7]
Double substitution (if using a primary amine with two N-H bonds).Not an issue with methylamine, but relevant for other primary amines. Control stoichiometry.
Purification Difficulty Oily product instead of solid.Try triturating the crude oil with a non-polar solvent like hexanes to induce crystallization.
Co-eluting impurities in chromatography.Adjust the solvent system polarity for better separation.

Conclusion

The synthesis of this compound from 4-chlorobenzenesulfonyl chloride is a robust and well-established procedure rooted in the principles of nucleophilic acyl substitution. Success hinges on a clear understanding of the reaction mechanism, careful control of reaction conditions—particularly the exclusion of moisture—and the use of an appropriate base to neutralize the HCl byproduct. By following the detailed protocol and safety guidelines presented in this guide, researchers can reliably and safely produce this valuable sulfonamide compound for applications in drug discovery and chemical research.

References

The Versatile Scaffold: A Technical Guide to the Biological Activity of 4-Chloro-N-methylbenzenesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Core Structure

In the landscape of medicinal chemistry, the benzenesulfonamide moiety stands as a privileged scaffold, a foundational structure upon which a multitude of therapeutic agents have been built. Within this esteemed class of compounds, 4-Chloro-N-methylbenzenesulfonamide emerges as a particularly intriguing starting point for drug discovery and development. While the biological activity of the parent compound itself is not extensively documented in publicly accessible literature, its true significance lies in its role as a versatile building block. The strategic incorporation of a chloro-substituent at the para-position of the benzene ring and an N-methyl group on the sulfonamide nitrogen provides a unique electronic and steric profile, ripe for chemical modification.[1] This guide delves into the rich pharmacology of this compound derivatives, exploring their diverse biological activities, underlying mechanisms of action, and the synthetic strategies employed to unlock their therapeutic potential. For researchers and drug development professionals, understanding the nuances of this core structure is paramount to harnessing its full potential in the quest for novel therapeutics.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Derivatives of 4-chlorobenzenesulfonamide have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[2][3] The derivatization of the core scaffold allows for the fine-tuning of activity and selectivity, leading to compounds with potent growth-inhibitory properties.

Inhibition of Carbonic Anhydrases: A Key Mechanism of Action

A primary mechanism through which many sulfonamide-based compounds exert their anticancer effects is the inhibition of carbonic anhydrases (CAs), zinc-containing metalloenzymes that play a crucial role in regulating pH homeostasis.[4] Tumor cells, particularly in the hypoxic microenvironment, upregulate specific CA isoforms, such as CA IX and XII, to manage the increased acid production resulting from their altered metabolism.[4] By inhibiting these enzymes, sulfonamide derivatives disrupt the pH balance within and around cancer cells, leading to apoptosis and the suppression of tumor growth and metastasis.[1][4] The sulfonamide group (-SO₂NH₂) is key to this inhibitory activity, with the nitrogen atom coordinating to the zinc ion in the enzyme's active site.[5]

In Vitro Anticancer Activity of 4-Chlorobenzenesulfonamide Derivatives

DerivativeCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-3-[(2-chloroacetyl)amino]guanidine (Compound 7)HCT-116 (Colon Carcinoma)12[4]
1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-3-[(2-chloroacetyl)amino]guanidine (Compound 7)MCF-7 (Breast Adenocarcinoma)19[4]
Benzenesulfonamide-bearing imidazole derivative (Compound 23)MDA-MB-231 (Triple-Negative Breast Cancer)20.5 ± 3.6[6]
Benzenesulfonamide-bearing imidazole derivative (Compound 23)IGR39 (Melanoma)27.8 ± 2.8[6]
2-(2-benzylthio-4-chloro-5-methylbenzenesulfonyl)-3-methylamino-1-(5-nitrothienylidene)guanidine (Compound 12)Various0.3-0.6[7]
S-(5-chloro-4-methyl-2-sulfamoylphenyl) N-(phenylsulfonyl)benzothiohydrazonates (Compound 3l)Leukemia (SR), Melanoma (SK-MEL-5), CNS Cancer (SF-539), Ovarian Cancer (OVCAR-3, OVCAR-4), Breast Cancer (MDA-MB-231/ACTT)0.3-0.9[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The protocol below outlines a standard procedure for evaluating the cytotoxic effects of 4-chlorobenzenesulfonamide derivatives on cancer cell lines.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding compound_prep 2. Prepare Test Compound Dilutions treat_cells 3. Treat Cells with Compound compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate 5. Incubate (2-4 hours) add_mtt->incubate solubilize 6. Solubilize Formazan incubate->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 8. Calculate % Viability & IC50 read_absorbance->calculate_viability

A general workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a blank (medium only).

  • MTT Incubation and Formazan Solubilization:

    • Incubate the treated cells for the desired exposure time (e.g., 48 or 72 hours).

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. Derivatives of 4-chlorobenzenesulfonamide have shown promising activity against a variety of bacterial strains, particularly Gram-positive bacteria.[8][9]

Mechanism of Action: Targeting Essential Bacterial Pathways

Similar to their anticancer properties, the antimicrobial activity of many sulfonamide derivatives is linked to their ability to inhibit key enzymes in pathogenic microorganisms. A well-established target is dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors, disrupting the folate synthesis pathway and ultimately halting bacterial growth.

In Vitro Antimicrobial Activity of 4-Chlorobenzenesulfonamide Derivatives

DerivativeBacterial StrainActivity (MIC in µg/mL)Reference
N-Acylated 4-chloro-2-mercaptobenzenesulfonamide derivativeStaphylococcus aureus0.2 - 16[8]
N-Acylated 4-chloro-2-mercaptobenzenesulfonamide derivativeEnterococcus spp.1 - 128[8]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativeStaphylococcus aureus ATCC 6538125[10]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativeBacillus subtilis ATCC 6683125[10]
4-Chloro-2-mercaptobenzenesulfonamide derivative (Compound 16, 17, 23, 24, 31, 32, 48)Anaerobic Gram-positive bacteriaPromising activity[9]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Data Analysis compound_dilution 1. Serial Dilution of Compound in Broth inoculum_prep 2. Prepare Standardized Bacterial Inoculum inoculate_wells 3. Inoculate Wells inoculum_prep->inoculate_wells incubate_plate 4. Incubate at 37°C for 18-24h inoculate_wells->incubate_plate read_mic 5. Determine MIC (Lowest Concentration with No Visible Growth) incubate_plate->read_mic

A general workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth (MHB) to each well.

    • Add 50 µL of a 2x concentrated stock solution of the test compound to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate.

  • Inoculum Preparation:

    • From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial inoculum.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Synthetic Strategies: Building a Library of Bioactive Molecules

The synthesis of this compound derivatives typically begins with the commercially available 4-chlorobenzenesulfonyl chloride. A common and straightforward approach involves the reaction of this sulfonyl chloride with an appropriate amine.

General Synthesis of a 4-Chlorobenzenesulfonamide Derivative

A representative synthesis of a 4-chlorobenzenesulfonamide derivative can be achieved by reacting 4-chlorobenzenesulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthetic Pathway for a 4-Chlorobenzenesulfonamide Derivative

Synthesis_Pathway reactant1 4-Chlorobenzenesulfonyl Chloride product 4-Chloro-N-substituted-benzenesulfonamide reactant1->product reactant2 Amine (R-NH₂) reactant2->product base Base (e.g., Pyridine or Triethylamine) base->product Solvent (e.g., DCM or THF) byproduct HCl product->byproduct forms salt with base

A general synthetic scheme for N-substituted 4-chlorobenzenesulfonamides.

Step-by-Step Protocol (Illustrative Example):

  • Reaction Setup:

    • Dissolve the desired amine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add a base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution.

  • Addition of Sulfonyl Chloride:

    • Dissolve 4-chlorobenzenesulfonyl chloride (1 equivalent) in the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0°C (ice bath).

  • Reaction and Work-up:

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography to obtain the desired 4-chloro-N-substituted-benzenesulfonamide derivative.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives of this core structure have demonstrated a broad spectrum of biological activities, most notably as anticancer and antimicrobial agents. The key to their success lies in the versatility of the benzenesulfonamide moiety, which can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the design of isoform-selective carbonic anhydrase inhibitors to minimize off-target effects, the exploration of novel mechanisms of action beyond enzyme inhibition, and the development of hybrid molecules that combine the 4-chlorobenzenesulfonamide core with other pharmacophores to achieve synergistic therapeutic effects. For drug development professionals, the continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

A Technical Guide to the Research Applications of 4-Chloro-N-methylbenzenesulfonamide: A Versatile Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. This guide focuses on a specific, yet highly versatile, member of this family: 4-Chloro-N-methylbenzenesulfonamide. While its direct biological activities are not extensively documented, its structure presents a rich foundation for derivatization and exploration across multiple therapeutic areas. We will delve into the foundational chemistry, synthesis, and, most importantly, the potential research applications of this compound as a building block for novel antibacterial, anticancer, and enzyme-inhibiting agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Foundational Chemistry of this compound

The Sulfonamide Moiety: A Privileged Scaffold

The sulfonamide group (-S(=O)₂-N<) is a bioisostere of an amide group, but with distinct stereoelectronic properties. Its tetrahedral geometry, hydrogen bonding capabilities (both donor and acceptor), and chemical stability make it an ideal anchor for molecular recognition by biological targets. First recognized for the antibacterial properties of "sulfa drugs," this moiety is now integral to drugs treating a spectrum of conditions, from cancer to viral infections and cardiovascular diseases.[1][2] The presence of a chlorine atom on the phenyl ring and a methyl group on the nitrogen in this compound provides specific lipophilic and electronic characteristics that can be fine-tuned for target engagement.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

PropertyValueSource
Molecular Formula C₇H₈ClNO₂S[3][4]
Molecular Weight 205.66 g/mol [4][5]
Canonical SMILES CNS(=O)(=O)C1=CC=C(C=C1)Cl[4]
CAS Number 6333-79-5[4]
Appearance White to off-white solid (typical)General Knowledge
Synthesis Pathway and Protocol

The synthesis of this compound is a robust and well-established process, typically achieved through a two-step nucleophilic substitution reaction. The causality behind this choice is its efficiency and high yield, starting from commercially available materials.

Diagram 1: General Synthesis Workflow

cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination Chlorobenzene Chlorobenzene Step1_Product 4-Chlorobenzenesulfonyl Chloride Chlorobenzene->Step1_Product Reaction Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Step1_Product Final_Product This compound Step1_Product->Final_Product Nucleophilic Substitution Methylamine Methylamine (aq) Methylamine->Final_Product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard methodologies for sulfonamide synthesis.[6][7][8][9]

  • PART A: Preparation of 4-Chlorobenzenesulfonyl Chloride

    • Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a gas outlet connected to a scrubber (e.g., sodium hydroxide solution) to neutralize the HCl gas byproduct.

    • Reaction: Cool the flask in an ice bath (0-5 °C). Charge the flask with chlorosulfonic acid (1.05 eq).

    • Addition: Add chlorobenzene (1.0 eq) dropwise via the dropping funnel to the stirred chlorosulfonic acid over 1-2 hours, maintaining the internal temperature below 10 °C. The choice to add the chlorobenzene to the acid, rather than the reverse, is to ensure the acid is always in excess, which minimizes side reactions.

    • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours until HCl evolution ceases.

    • Isolation: Carefully pour the reaction mixture onto crushed ice. The 4-chlorobenzenesulfonyl chloride will precipitate as a white solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum. This intermediate is often used directly in the next step.

  • PART B: Synthesis of this compound

    • Setup: In a separate flask cooled in an ice bath, place an aqueous solution of methylamine (40%, ~2.5 eq) and a suitable organic solvent like dichloromethane.

    • Addition: Dissolve the crude 4-chlorobenzenesulfonyl chloride (1.0 eq) from Part A in dichloromethane. Add this solution dropwise to the stirred methylamine solution. Maintaining a low temperature and basic conditions is critical to prevent hydrolysis of the sulfonyl chloride and to favor the desired amination reaction.

    • Reaction: After the addition, allow the mixture to stir for an additional 2 hours at room temperature to ensure the reaction goes to completion.

    • Workup: Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess methylamine), water, and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.

Potential Research Applications in Drug Discovery

Application Area 1: Development of Novel Antibacterial Agents

The foundational success of sulfonamides as antibiotics provides a strong rationale for exploring new derivatives. Related structures, such as 4-chloro-2-mercaptobenzenesulfonamides, have demonstrated promising activity against anaerobic Gram-positive bacteria.[10][11] this compound serves as an excellent starting point for creating a library of compounds to screen for antibacterial efficacy.

Diagram 2: Antibacterial Drug Discovery Workflow

Start 4-Chloro-N-methyl- benzenesulfonamide Scaffold Library Combinatorial Library Synthesis Start->Library Screening Primary Screening (e.g., MIC Assay) Library->Screening Hits Hit Compounds Identified Screening->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR Optimization Lead Optimization SAR->Optimization

Caption: Workflow for antibacterial agent development.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a self-validating system as it includes positive (known antibiotic) and negative (no drug) controls.

  • Preparation: Prepare a stock solution of the test compound (e.g., a derivative of this compound) in DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Prepare a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) adjusted to a 0.5 McFarland standard. Dilute this suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: A well containing a known antibiotic effective against the test strain.

    • Negative Control: A well containing only the bacterial inoculum and medium (no compound).

    • Sterility Control: A well containing only sterile medium.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Application Area 2: Anticancer Drug Development

The structural motif of this compound is present in molecules investigated for anticancer properties.[12] Diaryl acylsulfonamides, a closely related class, are known as potent antitumor agents.[13][14] The rationale for this application is that the sulfonamide scaffold can be tailored to inhibit key cancer-related enzymes like carbonic anhydrases or protein kinases.

Protocol: In Vitro Cytotoxicity (MTT) Assay

This assay is self-validating by comparing the metabolic activity of treated cells to untreated controls.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO diluted to the highest concentration used).

  • Incubation: Incubate the cells with the compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution on a microplate reader (typically at 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) can be determined by plotting viability against compound concentration.

Application Area 3: Enzyme Inhibition Studies

Derivatives of benzenesulfonamides have been successfully screened as inhibitors of various enzymes, including lipoxygenase (LOX) and cholinesterases (AChE, BChE), which are relevant targets for inflammatory diseases and neurodegenerative disorders, respectively.[15] The core structure of this compound can be used to design focused libraries targeting the active sites of these enzymes.

Diagram 3: Derivatization for Focused Library Design

Core 4-Chloro-N-methyl- benzenesulfonamide Base Base (e.g., NaH) Deprotonation Core->Base Intermediate Anionic Intermediate Base->Intermediate Creates Nucleophile Product N-Substituted Derivative (Potential Enzyme Inhibitor) Intermediate->Product Electrophile Electrophile (R-X) e.g., Benzyl Bromide Electrophile->Product S_N2 Reaction

Caption: N-alkylation to generate diverse derivatives.

Conclusion and Future Directions

This compound is more than a simple chemical; it is a launchpad for innovation in drug discovery. Its straightforward synthesis and the proven track record of the sulfonamide scaffold make it an invaluable tool for researchers. The potential applications outlined in this guide—spanning antibacterial, anticancer, and enzyme inhibition research—represent fertile ground for the development of novel therapeutic agents.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the phenyl ring and the N-methyl group to understand how these changes affect biological activity.

  • Computational Modeling: Using in silico docking studies to predict the binding of novel derivatives to target proteins, thereby guiding synthetic efforts.

  • Target Deconvolution: For derivatives that show promising phenotypic effects (e.g., cytotoxicity), identifying the specific molecular target is a critical next step.

By leveraging the principles and protocols discussed herein, the scientific community can continue to unlock the full potential of the this compound scaffold.

References

The Strategic deployment of 4-Chloro-N-methylbenzenesulfonamide in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Scaffold

In the intricate tapestry of medicinal chemistry, the selection of a starting material is a critical decision that dictates the trajectory of a drug discovery program. Among the myriad of available building blocks, 4-Chloro-N-methylbenzenesulfonamide has emerged as a versatile and strategically valuable scaffold. Its unique combination of a reactive sulfonyl chloride precursor, a metabolically stable chlorophenyl group, and a modifiable N-methylsulfonamide moiety provides a powerful platform for the synthesis of diverse and potent bioactive molecules. This technical guide delves into the core attributes of this compound, elucidating its synthetic utility and showcasing its application in the development of innovative therapeutic agents. We will explore the causality behind its selection in various synthetic strategies and provide detailed, field-proven protocols for its derivatization, offering researchers and drug development professionals a comprehensive understanding of its potential.

Core Attributes and Strategic Advantages

The utility of this compound as a building block stems from a confluence of its structural and electronic properties.

PropertyStrategic Advantage in Medicinal Chemistry
4-Chlorophenyl Group Provides a site for potential metabolic stability and can engage in halogen bonding or other non-covalent interactions within a biological target. The chlorine atom also serves as a useful handle for further functionalization through cross-coupling reactions.
N-Methylsulfonamide Moiety The N-methyl group can enhance solubility and metabolic stability compared to the unsubstituted sulfonamide. The sulfonamide nitrogen can be further functionalized, allowing for the introduction of diverse substituents to probe the chemical space around a biological target.
Synthetic Accessibility Readily synthesized from the commercially available and inexpensive 4-chlorobenzenesulfonyl chloride and methylamine.
Versatile Reactivity The sulfonamide nitrogen can be deprotonated to form a nucleophile, enabling a wide range of N-alkylation and N-arylation reactions.

Synthetic Pathways and Key Transformations

The true power of this compound lies in its synthetic tractability. The following sections detail key reaction pathways and provide exemplary protocols for its derivatization.

Synthesis of the Core Scaffold: this compound

The foundational step is the synthesis of the title compound, a straightforward and high-yielding reaction.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of methylamine (1.1 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C in an ice bath, add 4-chlorobenzenesulfonyl chloride (1.0 equivalent) portion-wise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white solid.

Causality of Experimental Choices:

  • Excess Methylamine: Using a slight excess of methylamine ensures the complete consumption of the sulfonyl chloride and also acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Low Temperature Addition: The initial cooling to 0 °C helps to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.

  • Aqueous Work-up: The water wash is crucial for removing the methylamine hydrochloride salt and any remaining water-soluble impurities.

Diagram of Synthesis:

G start 4-Chlorobenzenesulfonyl Chloride + Methylamine product This compound start->product Sulfonamide Formation reagents Solvent (DCM/THF) 0°C to RT

Caption: Synthesis of this compound.

N-Arylation: Expanding the Pharmacophore

A key transformation of this compound is its N-arylation, which allows for the introduction of a second aromatic ring system, a common motif in many drug molecules.

Experimental Protocol (Buchwald-Hartwig Amination):

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), an aryl halide (e.g., aryl bromide or iodide, 1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents) in a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction Progression: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-aryl-4-chloro-N-methylbenzenesulfonamide derivative.

Causality of Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is essential to prevent its deactivation.

  • Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the cross-coupling reaction and often needs to be optimized for specific substrates. Xantphos is a common choice for its effectiveness in coupling with a wide range of aryl halides.

  • Base: The base is required to deprotonate the sulfonamide nitrogen, forming the active nucleophile for the catalytic cycle. Cesium carbonate is often used for its high basicity and good solubility in organic solvents.

Diagram of N-Arylation Workflow:

G start This compound + Aryl Halide product N-Aryl-4-chloro-N-methylbenzenesulfonamide start->product Buchwald-Hartwig Cross-Coupling catalyst Pd Catalyst Ligand Base

Caption: N-Arylation via Buchwald-Hartwig cross-coupling.

Applications in Drug Discovery: Case Studies

The versatility of this compound is best illustrated through its application in the synthesis of biologically active molecules.

Anticancer Agents

Derivatives of 4-chlorobenzenesulfonamide have shown significant promise as anticancer agents. For instance, novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity.[1][2] In these molecules, the 4-chlorobenzenesulfonamide core is further functionalized to create complex structures that can interact with specific biological targets in cancer cells. The synthesis often involves the reaction of a potassium salt of a cyanamide derivative of the sulfonamide with various mercaptoheterocycles.[1][2]

Another approach involves the synthesis of N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which have demonstrated high activity against breast and colon cancer cell lines.[3] These examples highlight how the 4-chlorobenzenesulfonamide scaffold can be elaborated to generate potent and selective anticancer compounds.

Antibacterial Agents

The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs. Research has shown that N-alkyl/aryl-4-chlorobenzenesulfonamide derivatives can be synthesized and exhibit antibacterial activities.[4] The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with various substituted amines, followed by further alkylation or arylation at the sulfonamide nitrogen.[4] This modular approach allows for the generation of a library of compounds that can be screened for antibacterial efficacy.

Conclusion: A Building Block of Enduring Value

This compound is more than just a simple chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward synthesis, versatile reactivity, and the favorable properties it imparts to its derivatives make it a highly valuable building block for the construction of novel therapeutic agents. By understanding the causality behind the synthetic methodologies and appreciating its diverse applications, researchers can continue to leverage the power of this scaffold to address unmet medical needs and advance the frontiers of drug discovery.

References

An In-Depth Technical Guide to 4-Chloro-N-methylbenzenesulfonamide: From Synthesis to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-N-methylbenzenesulfonamide, a key benzenesulfonamide derivative. Delving into its synthesis, physicochemical properties, and multifaceted biological activities, this document serves as a critical resource for researchers engaged in medicinal chemistry, drug discovery, and related scientific fields. We will explore the foundational chemistry of this compound, detail established experimental protocols, and discuss its potential as a scaffold for the development of novel therapeutic agents.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence is a testament to its favorable pharmacological properties, including its ability to act as a bioisostere for carboxylic acids and its capacity to engage in key hydrogen bonding interactions with biological targets. From the pioneering antibacterial sulfa drugs to modern anticancer and antiviral medications, the versatility of the benzenesulfonamide core is well-established. This compound represents a specific and important iteration of this scaffold, offering a unique combination of electronic and steric properties that make it a valuable building block and a subject of interest for further pharmacological investigation.

Synthesis and Physicochemical Characterization

The synthesis of this compound typically proceeds through the reaction of 4-chlorobenzenesulfonyl chloride with methylamine. This nucleophilic substitution reaction is a robust and well-established method for the formation of sulfonamides.

General Synthetic Protocol

A detailed, step-by-step methodology for the synthesis of this compound is outlined below. This protocol is based on established procedures for the synthesis of related benzenesulfonamide derivatives and can be adapted for specific laboratory conditions.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-chlorobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Amine: Cool the solution to 0 °C using an ice bath. Slowly add a solution of methylamine (1.1 equivalents) in the same solvent to the reaction mixture. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.

Caption: Synthetic workflow for this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and for understanding its behavior in biological systems.

PropertyValueSource
Molecular Formula C7H8ClNO2SPubChem[1]
Molecular Weight 205.66 g/mol PubChem[1]
Appearance White to off-white crystalline solidInferred from related compounds
Melting Point Not available
Solubility Soluble in organic solvents like ethanol, methanol, and dichloromethane. Sparingly soluble in water.Inferred from related compounds
pKa Not available

Biological Activities and Mechanism of Action

While specific biological data for this compound is limited in the public domain, the broader class of benzenesulfonamides exhibits a wide range of pharmacological activities. The insights gained from these related compounds provide a strong foundation for predicting the potential therapeutic applications of this compound.

Antimicrobial Activity

Sulfonamides are renowned for their antimicrobial properties. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[2] Folic acid is a vital precursor for the biosynthesis of nucleic acids and amino acids. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, halting bacterial growth and replication.[2] This mechanism is selective for microorganisms, as humans obtain folic acid through their diet.

Folic_Acid_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Glutamate Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid DHFR Nucleic_Acids Nucleic Acids & Amino Acids Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamides This compound (Sulfonamides) Sulfonamides->DHPS Inhibition

Caption: Mechanism of action of sulfonamides in the folic acid synthesis pathway.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[3][4][5][6][7][8][9][10][11] These enzymes play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. N-substituted sulfonamides, including N-methyl derivatives, have been shown to be competitive inhibitors of carbonic anhydrase.[3] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzenesulfonamide derivatives.[1][12][13] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs).[4] For instance, certain 4-methylbenzenesulfonamide derivatives have demonstrated CDK2 inhibitory activity.[4] Additionally, some 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown significant activity against various human tumor cell lines, with GI50 values in the micromolar range.[12]

Structure-Activity Relationships (SAR)

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.

  • Substituents on the Aromatic Ring: The presence of a chlorine atom at the 4-position of the benzene ring, as in this compound, can influence the compound's electronic properties and lipophilicity, which in turn can affect its binding to target enzymes and its pharmacokinetic profile.

  • Substitution on the Sulfonamide Nitrogen: The N-methyl group in this compound is a critical feature. N-alkylation of sulfonamides can alter their inhibitory mechanism, for example, from noncompetitive to competitive inhibition of carbonic anhydrase.[3] Furthermore, N-methylation can impact the metabolic stability of the compound.[14]

Safety and Toxicology

Future Directions and Conclusion

This compound is a versatile molecule with significant potential in drug discovery. Its straightforward synthesis and the established biological activities of the benzenesulfonamide class make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on a more detailed biological characterization of this compound itself, including the determination of its specific inhibitory constants against various targets (e.g., IC50 values for different carbonic anhydrase isoforms and MIC values against a panel of microbial strains). Furthermore, comprehensive pharmacokinetic and toxicological studies are essential to assess its drug-like properties and safety profile. The exploration of further structural modifications of this scaffold holds the promise of yielding new and improved therapeutic agents for a range of diseases.

References

Methodological & Application

Introduction: The Imperative for Amine Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Chloro-N-methylbenzenesulfonamide as a Protecting Group for Amines

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1][2] Amines, being nucleophilic and often basic, are particularly reactive and can interfere with a wide array of synthetic transformations. The temporary masking of an amine's reactivity is therefore essential to achieve chemoselectivity and prevent unwanted side reactions.[2][3] While carbamates like Boc and Fmoc are ubiquitous, sulfonamides offer a distinct set of properties, providing a robust and orthogonal option for the synthetic chemist's toolkit.[1][4]

This guide provides a detailed exploration of this compound, a member of the arylsulfonamide class of protecting groups. We will delve into its physicochemical properties, the rationale behind its application, detailed protocols for its installation and cleavage, and its strategic place within orthogonal protection schemes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this protecting group in their synthetic endeavors.

Physicochemical Properties and Core Advantages

This compound is a crystalline solid with the chemical formula C₇H₈ClNO₂S and a molecular weight of 205.66 g/mol .[5] The protected amine, an N-alkyl-N-aryl sulfonamide, benefits from the electron-withdrawing nature of both the sulfonyl group and the 4-chlorophenyl ring. This electronic effect significantly diminishes the nucleophilicity and basicity of the nitrogen atom, rendering it inert to many reaction conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6333-79-5[6]
Molecular Formula C₇H₈ClNO₂S[5]
Molecular Weight 205.66 g/mol [6]
Appearance White to off-white powder/crystals[7]
Melting Point Not consistently reported, varies with purity
Canonical SMILES CNS(=O)(=O)C1=CC=C(C=C1)Cl

The primary advantages of using this protecting group include:

  • Exceptional Stability: The resulting sulfonamide is highly resistant to a broad range of reagents, including strong acids, bases, and many oxidizing and reducing agents, making it suitable for complex synthetic routes.[1]

  • Enhanced Crystallinity: The introduction of the arylsulfonyl moiety often induces crystallinity in the protected substrate, which can significantly simplify purification by recrystallization, avoiding the need for chromatography.[8]

  • Orthogonality: Its distinct stability profile allows for selective removal in the presence of more labile groups like Boc, Fmoc, or silyl ethers, a critical feature for sophisticated synthetic strategies.[2][9][10]

Mechanism and Workflow: Protection and Deprotection

The use of this compound involves a two-stage process: the initial protection of the amine followed by its eventual deprotection to regenerate the free amine.

Amine Protection Workflow

The protection of a primary or secondary amine is typically achieved by reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base. This forms the corresponding sulfonamide. Subsequent N-alkylation, if required, can then be performed. The most common method involves a one-pot reaction where the amine is treated with the sulfonyl chloride in the presence of a base like pyridine or triethylamine, which also acts as a scavenger for the HCl byproduct.[11][12]

G cluster_protection Protection Workflow Amine Primary/Secondary Amine (R-NHR') Reaction Sulfonylation Amine->Reaction Reagent 4-Chlorobenzenesulfonyl Chloride Reagent->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction ProtectedAmine Protected Amine (Sulfonamide) Reaction->ProtectedAmine

Caption: General workflow for the protection of amines as sulfonamides.

Amine Deprotection Workflow

The robustness of the sulfonamide bond necessitates specific and often potent conditions for its cleavage. The choice of deprotection method is critical and depends on the overall functional group tolerance of the substrate. Reductive cleavage is the most common and effective strategy.

G cluster_deprotection Deprotection Workflow ProtectedAmine Protected Amine (Sulfonamide) Cleavage Reductive Cleavage ProtectedAmine->Cleavage DeprotectionReagent Reductive Reagent (e.g., Thiophenol/K₂CO₃, SmI₂, Na/NH₃) DeprotectionReagent->Cleavage Workup Aqueous Workup & Purification FreeAmine Deprotected Amine Workup->FreeAmine Cleavage->Workup

Caption: General workflow for the reductive deprotection of sulfonamides.

Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific substrates and perform appropriate safety assessments before commencing any chemical reaction.

Protocol 1: Protection of a Primary Amine (e.g., Benzylamine)

This protocol describes the synthesis of N-benzyl-4-chlorobenzenesulfonamide.

Materials:

  • Benzylamine

  • 4-Chlorobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzylamine (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M concentration relative to the amine).

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Sulfonylation: Dissolve 4-chlorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).

  • Quenching and Work-up: Carefully quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-benzyl-4-chlorobenzenesulfonamide.

Protocol 2: Reductive Deprotection using Thiophenol

This protocol is adapted from methods used for cleaving similar nitrobenzenesulfonamides and represents a milder reductive approach.[13]

Materials:

  • N-protected sulfonamide (substrate)

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the protected sulfonamide (1.0 eq) in acetonitrile or DMF (approx. 0.1 M).

  • Reagent Addition: Add potassium carbonate (3.0 eq) followed by thiophenol (2.5 eq) to the stirred solution.

  • Reaction: Heat the mixture to 50-60 °C and stir. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the free amine (typically 2-12 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether or ethyl acetate.

  • Extraction: Wash the organic solution several times with 1 M NaOH to remove the thiophenol and sulfur-containing byproducts. Follow with a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by silica gel column chromatography or distillation to afford the desired product.

Table 2: Comparison of Common Deprotection Methods for Arylsulfonamides

MethodReagentsConditionsAdvantagesDisadvantages
Thiol-mediated Thiophenol, K₂CO₃50-60 °C, CH₃CN/DMFMild conditions, good functional group toleranceThiophenol stench, requires careful work-up
Dissolving Metal Sodium (Na), liquid NH₃-78 °C to -33 °CVery effective and powerfulHarsh conditions, not compatible with many functional groups (e.g., esters, ketones)
Samarium Iodide SmI₂Room Temp, THF/MeOHMild, neutral conditionsStoichiometric use of expensive reagent
Strong Acid HBr in Acetic AcidRefluxCan be effective for some substratesExtremely harsh, low functional group tolerance

Orthogonal Strategies and Applications

The concept of "orthogonality" in protecting group chemistry refers to the ability to deprotect one group selectively in the presence of others by using non-interfering reaction conditions.[9][14][15] The 4-chlorobenzenesulfonamide group excels in this regard due to its high stability.

  • Orthogonality with Acid-Labile Groups: It is completely stable to the acidic conditions (e.g., trifluoroacetic acid in DCM) used to cleave tert-butyloxycarbonyl (Boc) groups.[3]

  • Orthogonality with Base-Labile Groups: It is resistant to the basic conditions (e.g., piperidine in DMF) required to remove the fluorenylmethyloxycarbonyl (Fmoc) group, a staple in solid-phase peptide synthesis.[15][16]

  • Orthogonality with Hydrogenolysis: It remains intact during catalytic hydrogenation (e.g., H₂/Pd-C) used to cleave benzyl (Bn) or benzyloxycarbonyl (Cbz) groups.

This multi-faceted stability allows for its use in complex synthetic sequences where multiple amine functionalities must be differentiated. For example, in the synthesis of a complex peptide or natural product, a lysine side chain could be protected with a 4-chlorobenzenesulfonamide group while the N-terminus is elaborated using standard Boc or Fmoc chemistry.

Conclusion

This compound serves as a highly robust and reliable protecting group for amines. Its ease of introduction, the crystallinity it imparts to substrates, and its exceptional stability make it a valuable tool for challenging synthetic problems. While its cleavage requires specific reductive conditions, this very stability is the key to its utility in orthogonal protection strategies. By understanding its properties and applying the protocols described herein, researchers can effectively integrate this protecting group into their synthetic repertoire to achieve complex molecular architectures.

References

Application Note & Protocols: Strategies for the Deprotection of 4-Chloro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-chlorobenzenesulfonamide group is a robust protecting group for primary and secondary amines, prized for its significant stability across a wide range of synthetic conditions.[1] This stability, however, necessitates specific and optimized conditions for its effective removal to liberate the free amine. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the deprotection of N-methylated 4-chlorobenzenesulfonamides. We will explore the mechanistic basis and provide detailed, field-proven protocols for two primary cleavage strategies: reductive and acidic deprotection. The guide emphasizes the rationale behind experimental choices, functional group compatibility, and troubleshooting to ensure reliable and high-yield recovery of the target amine.

Introduction: The 4-Chlorobenzenesulfonamide Protecting Group

Protecting groups are indispensable tools in multi-step organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent unwanted side reactions.[2] Sulfonamides are a prominent class of protecting groups for amines, significantly reducing the nucleophilicity and basicity of the nitrogen atom.[3][4] The 4-chlorobenzenesulfonamide group, a derivative of the common p-toluenesulfonyl (Ts) group, offers enhanced stability due to the electron-withdrawing nature of the para-chloro substituent.

This application note focuses on the cleavage of the N-S bond in substrates bearing the 4-chloro-N-methylbenzenesulfonamide moiety. The selection of an appropriate deprotection method is critical and depends on the overall molecular structure, the presence of other functional groups, and the desired reaction scale.

cluster_0 Structure of a this compound Protected Amine mol

Caption: General structure of the target protected amine.

Reductive Deprotection Strategies

Reductive cleavage is a common and relatively mild method for sulfonamide deprotection.[3] The mechanism typically involves a single-electron transfer (SET) from a dissolving metal to the sulfonamide, which weakens the N-S bond and leads to its cleavage.

Causality and Rationale

The sulfonyl group contains a sulfur atom in a high oxidation state (+6), making it susceptible to reduction.[4] Reagents like magnesium in methanol provide a source of solvated electrons that can effectively reduce the S(VI) center. This method is often preferred when the substrate is sensitive to strong acids. However, careful consideration must be given to other functional groups in the molecule that may also be susceptible to reduction, such as esters, ketones, or nitro groups.

Experimental Protocol: Reductive Cleavage with Magnesium/Methanol

This protocol describes a general procedure for the deprotection of a this compound using Mg turnings in methanol.

Materials:

  • This compound protected substrate (1.0 eq)

  • Magnesium (Mg) turnings (20-30 eq)

  • Anhydrous Methanol (MeOH)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the this compound substrate (1.0 eq) and magnesium turnings (20-30 eq).

  • Solvent Addition: Add anhydrous methanol to the flask (concentration typically 0.1-0.2 M).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C). The reaction is often accompanied by vigorous hydrogen evolution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until the excess magnesium is consumed and gas evolution ceases.

  • Workup:

    • Filter the resulting suspension through a pad of Celite® to remove magnesium salts, washing the pad with EtOAc or DCM.

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude amine product by flash column chromatography.

start Start: Protected Substrate setup 1. Add Substrate, Mg Turnings to Flask 2. Add Anhydrous MeOH start->setup react 3. Reflux Reaction Mixture (e.g., 65°C, 2-6h) setup->react monitor 4. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench 5. Cool to 0°C 6. Quench with sat. NH4Cl monitor->quench Complete workup 7. Filter through Celite 8. Aqueous Workup (Wash) quench->workup purify 9. Dry, Concentrate & Purify via Chromatography workup->purify end End: Purified Amine Product purify->end

Caption: Workflow for Reductive Deprotection.

Acidic Deprotection Strategies

While sulfonamides are generally stable to acid, cleavage can be achieved under forcing conditions, typically involving strong acids and heat.[4] However, recent methodologies have demonstrated that strong, non-nucleophilic acids like trifluoromethanesulfonic acid (TfOH) can efficiently cleave N-arylsulfonamides under milder, near-stoichiometric conditions.[5][6]

Causality and Rationale

The deprotection of N-arylsulfonamides under acidic conditions is particularly effective for neutral or electron-deficient systems.[6] The para-chloro substituent on the benzenesulfonamide group is electron-withdrawing, which facilitates this type of cleavage. The mechanism involves protonation of a sulfonyl oxygen, followed by nucleophilic attack of water on the sulfur atom, leading to the cleavage of the N-S bond. Using a potent acid like TfOH ensures sufficient activation of the sulfonyl group for hydrolysis to occur at moderate temperatures.[5] This method offers excellent chemoselectivity, often leaving other acid-labile groups (e.g., Boc) intact if conditions are carefully controlled.

Experimental Protocol: Acidic Cleavage with Trifluoromethanesulfonic Acid (TfOH)

This protocol is adapted from the work of Orentas and Javorskis for the chemoselective hydrolysis of N-arylsulfonamides.[5][6]

Materials:

  • This compound protected substrate (1.0 eq)

  • Trifluoromethanesulfonic acid (TfOH) (1.5-3.0 eq)

  • 1,2-Dichloroethane (DCE) or Toluene

  • Water (H₂O) (5.0-10 eq)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the protected substrate (1.0 eq) in the chosen solvent (e.g., 1,2-dichloroethane).

  • Reagent Addition: Add water (5.0-10 eq) to the solution. Cool the mixture to 0°C in an ice bath.

  • Acid Addition: Slowly add trifluoromethanesulfonic acid (1.5-3.0 eq) dropwise to the stirred solution.

  • Reaction Execution: Allow the reaction to warm to room temperature and then heat to 50-80°C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Quenching: Cool the reaction mixture to 0°C. Carefully neutralize the acid by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Workup:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography to yield the desired amine.

start Start: Protected Substrate setup 1. Dissolve Substrate in Solvent (DCE) 2. Add H2O start->setup react 3. Cool to 0°C, Add TfOH 4. Heat Reaction (50-80°C) setup->react monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench 6. Cool to 0°C 7. Neutralize with sat. NaHCO3 monitor->quench Complete workup 8. Extract with DCM 9. Aqueous Workup (Wash) quench->workup purify 10. Dry, Concentrate & Purify via Chromatography workup->purify end End: Purified Amine Product purify->end

Caption: Workflow for Acidic Deprotection with TfOH.

Comparative Summary and Considerations

The choice between reductive and acidic deprotection is highly substrate-dependent. Below is a table summarizing the key features of each method.

FeatureReductive Cleavage (Mg/MeOH)Acidic Cleavage (TfOH/H₂O)
Key Reagents Magnesium metal, MethanolTrifluoromethanesulfonic acid, Water
Typical Conditions Reflux (65°C)50-80°C
Advantages - Generally mild conditions- Effective for many substrates- Avoids strongly acidic media- High chemoselectivity[5]- Tolerates many functional groups- Stoichiometric reagent use[6]
Limitations - Incompatible with reducible groups (alkenes, alkynes, esters, nitro groups)- Requires excess metallic reagent- Sensitive to steric hindrance around the N-S bond- Requires careful pH control during workup
Best Suited For Substrates sensitive to acid but lacking other reducible functionalities.Complex molecules where chemoselectivity is paramount; substrates stable to strong acid.

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, consider adding more reagent (Mg or TfOH) or increasing the reaction temperature or time. Ensure reagents are fresh and solvents are anhydrous where specified.

  • Low Yield: Poor recovery can result from difficult purification or degradation of the product. For acidic cleavage, ensure the workup is performed at low temperatures to prevent side reactions. For reductive cleavage, ensure the quench is slow and controlled.

  • Side Reactions: In acid-catalyzed reactions, monitor for potential sulfonyl group migration, especially if the amine substrate contains electron-rich aromatic rings.[5][6]

Conclusion

The this compound group is a valuable tool for amine protection due to its robustness. Its successful cleavage relies on a well-chosen deprotection strategy. Reductive methods using reagents like Mg/MeOH offer a mild approach for acid-sensitive substrates, while acidic hydrolysis with TfOH provides a highly chemoselective alternative for complex molecules. By understanding the mechanisms and carefully following the protocols outlined in this guide, researchers can confidently and efficiently deprotect these sulfonamides to advance their synthetic campaigns.

References

Application Notes & Protocols: Strategic Use of 4-Chloro-N-methylbenzenesulfonamide in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Versatility of 4-Chloro-N-methylbenzenesulfonamide

In the landscape of multi-step organic synthesis, the strategic selection of building blocks and protecting groups is paramount to achieving high yields and chemical purity. This compound emerges as a versatile reagent, offering a unique combination of reactivity and stability that can be leveraged in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The inherent chemical properties of the 4-chlorobenzenesulfonyl moiety, including its strong electron-withdrawing nature and its role as a robust protecting group for amines, underpin its utility in a variety of synthetic transformations. This guide will delve into its application as a foundational scaffold for further molecular elaboration and its role as a transient shield for amine functionalities, offering strategic advantages in the synthesis of high-value compounds.

Core Applications in Multi-Step Synthesis

The utility of this compound in multi-step synthesis can be broadly categorized into two key areas:

  • A Scaffold for N-Functionalization: The sulfonamide nitrogen of this compound can be readily deprotonated to form a nucleophilic anion, which can then participate in a variety of bond-forming reactions. This allows for the introduction of diverse alkyl and aryl substituents, making it a valuable intermediate in the synthesis of complex amines and heterocyclic compounds.

  • A Robust Protecting Group for Methylamine: The 4-chlorobenzenesulfonyl group serves as an effective protecting group for methylamine. Its stability under a range of reaction conditions, coupled with the availability of reliable deprotection methods, makes it a strategic choice in syntheses where the transient masking of a primary or secondary amine is required.

The following sections will provide detailed protocols and mechanistic discussions for these key applications.

Application I: N-Functionalization of this compound

The acidic nature of the sulfonamide proton in this compound (pKa ≈ 10-11) allows for its facile deprotonation with a suitable base, generating a potent nucleophile for subsequent alkylation and arylation reactions. This strategy is instrumental in the construction of more complex sulfonamide derivatives, which are prevalent in medicinal chemistry.

N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and stereospecific method for the N-alkylation of sulfonamides with primary and secondary alcohols.[1][2][3][4][5] The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon center, a feature of significant value in asymmetric synthesis.

Reaction Principle: The Mitsunobu reaction involves the in-situ activation of an alcohol with a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1] The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the deprotonated sulfonamide, leading to the formation of the N-alkylated product.

Diagram 1: Generalized Mitsunobu Reaction Workflow

Mitsunobu Reaction Workflow reagents This compound Alcohol (R-OH) Triphenylphosphine (PPh3) Azodicarboxylate (DEAD/DIAD) reaction_vessel Reaction Vessel (Anhydrous Solvent, e.g., THF) Inert Atmosphere (N2/Ar) reagents->reaction_vessel Mixing workup Aqueous Workup & Extraction reaction_vessel->workup Reaction purification Purification (e.g., Column Chromatography) workup->purification product N-Alkyl-4-chloro-N-methylbenzenesulfonamide purification->product

Caption: Workflow for the N-alkylation of this compound via the Mitsunobu reaction.

Detailed Protocol: Synthesis of N-Benzyl-4-chloro-N-methylbenzenesulfonamide

This protocol is adapted from established Mitsunobu procedures for sulfonamides.[4]

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound205.671.0205.7 mg
Benzyl alcohol108.141.2129.8 mg (0.124 mL)
Triphenylphosphine (PPh₃)262.291.5393.4 mg
Diisopropyl azodicarboxylate (DIAD)202.211.5303.3 mg (0.306 mL)
Anhydrous Tetrahydrofuran (THF)--10 mL

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (205.7 mg, 1.0 mmol), benzyl alcohol (129.8 mg, 1.2 mmol), and triphenylphosphine (393.4 mg, 1.5 mmol).

  • Dissolve the solids in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (0.306 mL, 1.5 mmol) dropwise to the stirred solution over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-4-chloro-N-methylbenzenesulfonamide.

Expected Outcome: A white to off-white solid. The yield is typically in the range of 70-90%.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reagents used in the Mitsunobu reaction, particularly the phosphonium intermediates, are sensitive to moisture. The presence of water can lead to the formation of triphenylphosphine oxide and the starting alcohol, reducing the yield of the desired product.

  • Inert Atmosphere: Prevents the oxidation of triphenylphosphine.

  • Slow Addition of DIAD at 0 °C: The reaction between triphenylphosphine and DIAD is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of byproducts.

  • Excess Alcohol and Reagents: Using a slight excess of the alcohol and Mitsunobu reagents ensures the complete consumption of the starting sulfonamide.

N-Arylation via Ullmann-Type Coupling

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, particularly for the arylation of amines and related nucleophiles.[6][7][8][9][10] Modern modifications of this reaction often employ copper catalysts and ligands to facilitate the coupling under milder conditions.

Reaction Principle: The Ullmann-type coupling involves the reaction of a nucleophile (the deprotonated sulfonamide) with an aryl halide in the presence of a copper catalyst. The reaction is thought to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the sulfonamide anion and subsequent reductive elimination to furnish the N-arylated product.

Diagram 2: General Scheme for Ullmann-Type N-Arylation ```dot digraph "Ullmann Coupling" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start_materials [label="this compound\n+\nAryl Halide (Ar-X)"]; catalyst_system [label="Cu(I) Catalyst (e.g., CuI)\nLigand (e.g., 1,10-phenanthroline)\nBase (e.g., K2CO3, Cs2CO3)"]; reaction_conditions [label="High-Temperature Solvent\n(e.g., DMF, Dioxane)"]; product [label="N-Aryl-4-chloro-N-methylbenzenesulfonamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start_materials -> reaction_conditions; catalyst_system -> reaction_conditions; reaction_conditions -> product [label="Heat"]; }

Caption: General workflow for the reductive deprotection of the 4-chlorobenzenesulfonyl group.

Detailed Protocol: Deprotection using Samarium(II) Iodide

This protocol is adapted from literature procedures for the reductive cleavage of sulfonamides. [11] Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
N-Substituted-4-Chloro-N-methylbenzenesulfonamide-1.0-
Samarium(II) Iodide (SmI₂) (0.1 M in THF)-4.040 mL
Anhydrous Tetrahydrofuran (THF)--10 mL
Saturated aqueous Potassium Sodium Tartrate--As needed

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the N-substituted-4-chloro-N-methylbenzenesulfonamide (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of samarium(II) iodide (0.1 M in THF, 40 mL, 4.0 mmol) via cannula or syringe until the characteristic deep blue color persists.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring the reaction by TLC.

  • Quench the reaction by the addition of saturated aqueous potassium sodium tartrate solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or acid-base extraction to isolate the free secondary amine.

Causality Behind Experimental Choices:

  • Samarium(II) Iodide: A powerful single-electron reducing agent that is effective for the cleavage of a variety of functional groups, including sulfonamides.

  • Low Temperature (-78 °C): Helps to control the reactivity of the SmI₂ and can improve the selectivity of the reaction.

  • Saturated Potassium Sodium Tartrate: Used to quench the reaction and chelate the samarium salts, facilitating their removal during the aqueous workup.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its utility as both a modifiable scaffold for the introduction of nitrogen-containing diversity and as a robust, yet cleavable, protecting group for methylamine provides a dual strategic advantage in the design and execution of complex multi-step syntheses. The protocols and mechanistic rationale presented in this guide are intended to empower researchers to confidently and effectively employ this compound in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.

References

Scale-up Synthesis of 4-Chloro-N-methylbenzenesulfonamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the robust and scalable synthesis of 4-Chloro-N-methylbenzenesulfonamide, a key intermediate in the pharmaceutical and agrochemical industries. This document provides a detailed two-step synthetic protocol, starting from the readily available 4-chlorobenzene. The synthesis involves the chlorosulfonation of 4-chlorobenzene to yield 4-chlorobenzenesulfonyl chloride, followed by amidation with methylamine. This application note emphasizes the critical process parameters, safety considerations, and analytical techniques required for successful scale-up, ensuring high yield and purity. The content is designed for researchers, chemists, and process development professionals, offering practical insights and a thorough understanding of the underlying chemical principles.

Introduction

This compound is a vital building block in the synthesis of various biologically active molecules. Its structural motif is present in a range of pharmaceuticals and agrochemicals. The efficient and cost-effective production of this intermediate is therefore of significant industrial importance. This guide provides a detailed protocol for its synthesis, focusing on scalability and process optimization.

The synthesis is a two-step process that begins with the electrophilic aromatic substitution of 4-chlorobenzene with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride. This intermediate is then reacted with methylamine in a nucleophilic substitution reaction to afford the desired product, this compound.

Synthetic Pathway and Mechanism

The overall synthetic route is depicted below. The first step is a classic chlorosulfonation reaction, where sulfur trioxide, generated in situ from chlorosulfonic acid, acts as the electrophile. The second step is the nucleophilic attack of methylamine on the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond.

Synthesis_Pathway 4-Chlorobenzene 4-Chlorobenzene 4-Chlorobenzenesulfonyl_chloride 4-Chlorobenzenesulfonyl chloride 4-Chlorobenzene->4-Chlorobenzenesulfonyl_chloride Chlorosulfonic Acid (HSO3Cl) This compound This compound 4-Chlorobenzenesulfonyl_chloride->this compound Methylamine (CH3NH2)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chlorobenzenesulfonyl chloride

This procedure is adapted from established industrial methods for the chlorosulfonation of aromatic compounds.[1][2] The use of an excess of chlorosulfonic acid ensures complete conversion of the starting material.[3]

Materials and Equipment:

Reagent/EquipmentSpecification
4-ChlorobenzeneReagent grade, ≥99%
Chlorosulfonic acidReagent grade, ≥99%
Thionyl chloride (optional)Reagent grade, ≥99%
Ice
Reaction vesselGlass-lined or Hastelloy reactor with overhead stirrer, dropping funnel, and gas outlet
Quenching vesselLarge vessel containing a mixture of ice and water

Protocol:

  • Reactor Setup: Charge the reaction vessel with chlorosulfonic acid (3.0 to 4.0 molar equivalents relative to 4-chlorobenzene).[3] Begin stirring and cool the reactor to 0-5 °C using an ice bath.

  • Addition of 4-Chlorobenzene: Slowly add 4-chlorobenzene (1.0 molar equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70-80 °C for 2-4 hours to ensure complete reaction.[1][2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This step should be performed in a well-ventilated fume hood as it generates a significant amount of HCl gas.[1] The product, 4-chlorobenzenesulfonyl chloride, will precipitate as a solid.

  • Isolation and Purification: Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral to pH paper. The crude product can be purified by crystallization from a suitable solvent like ether.[2]

Safety Precautions:

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water.[4][5] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, must be worn.[4][5][6][7]

  • The quenching process generates large volumes of hydrogen chloride gas. Ensure adequate ventilation and consider using a scrubber to neutralize the acidic gas.[1]

  • 4-Chlorobenzenesulfonyl chloride is a corrosive solid that causes severe skin burns and eye damage.[4][5] Handle with care and avoid inhalation of dust.[4]

Step 2: Synthesis of this compound

This step involves the reaction of the synthesized 4-chlorobenzenesulfonyl chloride with methylamine. An aqueous solution of methylamine is commonly used for this transformation. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.[8][9]

Materials and Equipment:

Reagent/EquipmentSpecification
4-Chlorobenzenesulfonyl chlorideFrom Step 1
Methylamine (40% in water)
Sodium hydroxide (optional)
Dichloromethane or other suitable organic solvent
Hydrochloric acid (for acidification)
Reaction vesselGlass reactor with overhead stirrer and dropping funnel

Protocol:

  • Reaction Setup: Dissolve the 4-chlorobenzenesulfonyl chloride (1.0 molar equivalent) in a suitable organic solvent such as dichloromethane in the reaction vessel.

  • Addition of Methylamine: Cool the solution to 0-5 °C. Slowly add an aqueous solution of methylamine (1.1 to 1.5 molar equivalents) dropwise, maintaining the temperature below 10 °C.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid to remove excess methylamine, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[10]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water.

Safety Precautions:

  • Methylamine is a flammable and corrosive gas, and its aqueous solution is a strong base.[11] Handle in a well-ventilated fume hood and wear appropriate PPE.

  • The reaction is exothermic; control the addition rate of methylamine to maintain the desired temperature.

Process Workflow and Control

A well-defined workflow is crucial for the successful and safe scale-up of this synthesis.

Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amidation A Charge Chlorosulfonic Acid B Add 4-Chlorobenzene (0-10 °C) A->B C Heat to 70-80 °C B->C D Quench on Ice-Water C->D E Filter and Wash D->E F Dissolve Sulfonyl Chloride E->F Intermediate: 4-Chlorobenzenesulfonyl chloride G Add Methylamine (0-10 °C) F->G H Stir at Room Temperature G->H I Aqueous Work-up H->I J Isolate and Purify I->J K This compound J->K Final Product

Caption: Step-by-step workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of the starting materials, intermediate, and final product should be confirmed using appropriate analytical techniques.

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) To monitor the progress of the reactions.
High-Performance Liquid Chromatography (HPLC) For quantitative analysis of reaction conversion and product purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the intermediate and final product.
Mass Spectrometry (MS) To determine the molecular weight of the product.
Melting Point To assess the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Increase reaction time or temperature. Ensure sufficient excess of chlorosulfonic acid.
Loss of product during work-up.Ensure efficient precipitation during quenching and thorough washing.
Formation of bis(4-chlorophenyl) sulfone byproduct High reaction temperature.Maintain the recommended temperature profile during the addition of 4-chlorobenzene.[2]
Low yield in Step 2 Incomplete reaction.Ensure addition of at least a stoichiometric amount of methylamine.
Hydrolysis of 4-chlorobenzenesulfonyl chloride.Ensure anhydrous conditions during the dissolution of the sulfonyl chloride.
Product "oiling out" during recrystallization Impurities present.Perform an additional purification step, such as a column chromatography, before recrystallization.
Incorrect solvent system.Experiment with different solvent systems for recrystallization.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the production of this compound. By carefully controlling the reaction parameters and adhering to the safety guidelines, researchers and drug development professionals can efficiently produce this key intermediate with high yield and purity. The provided protocols and troubleshooting guide offer a solid foundation for process optimization and successful scale-up.

References

Application Note: Quantitative Analysis of 4-Chloro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides comprehensive protocols for the quantitative analysis of 4-Chloro-N-methylbenzenesulfonamide, a compound relevant in pharmaceutical synthesis as an intermediate or a potential impurity. Two primary, validated analytical techniques are detailed: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for trace-level detection and confirmation, which is particularly crucial if the compound is classified as a potentially genotoxic impurity (PGI). This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, validation parameters, and the scientific rationale behind procedural choices.

Introduction and Analytical Strategy

This compound (C₇H₈ClNO₂S) is a sulfonamide derivative.[1] The accurate and precise quantification of this compound is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. Depending on its role—as a starting material, an intermediate, or an impurity—the required sensitivity and selectivity of the analytical method can vary significantly.

Our strategy is twofold:

  • HPLC-UV: This method serves as the primary workhorse for quantifying this compound in bulk materials (e.g., Active Pharmaceutical Ingredients, APIs) and for in-process controls where concentration levels are relatively high. Its robustness and simplicity make it ideal for routine quality control laboratories.[2]

  • GC-MS: This technique is employed for trace-level analysis. Sulfonamide-related compounds can sometimes be classified as potential genotoxic impurities (PGIs), which require highly sensitive methods to ensure their levels are below the Threshold of Toxicological Concern (TTC).[3] GC-MS provides exceptional sensitivity and structural confirmation, making it the gold standard for this purpose.[4][5]

Physicochemical Properties & Analytical Considerations

Understanding the molecule's properties is fundamental to method design.

  • Structure: The presence of a benzene ring provides a strong chromophore, making UV detection a viable and effective choice for HPLC analysis.

  • Polarity: The molecule possesses moderate polarity, making it well-suited for reversed-phase chromatography.

  • Volatility & Thermal Stability: The compound's volatility allows for analysis by Gas Chromatography, although derivatization may be employed to enhance thermal stability and improve peak shape.[4][6]

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a robust reversed-phase HPLC method for the accurate quantification of this compound.

Principle

The sample is dissolved in a suitable diluent and injected into an HPLC system. Separation is achieved on a C18 reversed-phase column using an isocratic mobile phase of acetonitrile and water. The analyte is detected by its absorbance of UV light, and quantification is performed using an external standard calibration curve.

Experimental Protocol: HPLC-UV

3.2.1. Materials and Reagents

  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (optional, for mobile phase modification)

  • Methanol (HPLC grade)

3.2.2. Instrumentation & Conditions The following table summarizes the optimized chromatographic conditions.

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with UV/PDA detector ensures reproducibility.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for this moderately non-polar analyte.[7][8]
Mobile Phase Acetonitrile:Water (60:40 v/v)Provides optimal retention time and peak shape. 0.1% Formic acid can be added to improve peak symmetry.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[2][7]
Column Temp. 30 °CEnsures stable retention times and reduces viscosity fluctuations.
Detection (UV) 235 nmWavelength of maximum absorbance for the chlorobenzenesulfonamide chromophore.
Injection Vol. 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Run Time 10 minutesSufficient for elution of the analyte and any closely related impurities.

3.2.3. Standard and Sample Preparation

  • Diluent: Acetonitrile:Water (50:50 v/v)

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution.

  • Sample Solution (for Assay): Accurately weigh approximately 10 mg of the sample (e.g., API) into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

Method Validation

The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[9][10][11]

ParameterTypical Acceptance CriteriaPurpose
Specificity Peak purity index > 990; No interference from blank/placeboDemonstrates that the signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a direct relationship between concentration and detector response.[2]
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of the experimental value to the true value.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%Assesses the degree of scatter between a series of measurements.
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10The lowest concentration that can be quantified with acceptable precision and accuracy.[12]
Robustness No significant change in results with small variations in method parametersShows the method's reliability during normal usage.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Weighing & Dilution Cal_Curve Generate Calibration Curve Std_Prep->Cal_Curve Standards Sample_Prep Sample Weighing & Dilution HPLC_Inj HPLC Injection Sample_Prep->HPLC_Inj Sample Chrom Chromatographic Separation (C18) HPLC_Inj->Chrom UV_Det UV Detection (235 nm) Chrom->UV_Det Quant Quantify Sample Concentration UV_Det->Quant Peak Area Cal_Curve->Quant Regression Eq.

Caption: HPLC-UV workflow for quantification.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the trace-level detection and structural confirmation of this compound, essential for impurity profiling.

Principle

The analyte is extracted from the sample matrix using a suitable solvent. The extract is injected into a GC system where it is volatilized and separated on a capillary column. The separated analyte then enters a mass spectrometer, which generates a unique fragmentation pattern (mass spectrum) for definitive identification and highly sensitive quantification using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Experimental Protocol: GC-MS

4.2.1. Materials and Reagents

  • Reference Standard of this compound

  • Dichloromethane (DCM, GC grade) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (for drying)

  • Internal Standard (e.g., an isotopically labeled analog or a structurally similar compound like 4-Bromo-N-methylbenzenesulfonamide)

4.2.2. Instrumentation & Conditions

ParameterRecommended SettingRationale
GC-MS System Agilent 8890 GC with 5977B MSD or equivalentA standard, robust system for trace impurity analysis.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity column providing good separation for a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °C (Splitless mode)Ensures complete vaporization without thermal degradation. Splitless mode maximizes sensitivity.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minGradient program ensures separation from other volatile impurities and elution of the target analyte.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass filter.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Acquisition SIM: m/z 205 (M+), 139, 90Selected Ion Monitoring enhances sensitivity by focusing only on characteristic ions of the analyte.

4.2.3. Sample Preparation

  • Stock Solution (100 µg/mL): Prepare in Dichloromethane.

  • Calibration Standards: Prepare standards in the range of 1-100 ng/mL containing a fixed concentration of the internal standard.

  • Sample Preparation (e.g., from an API):

    • Accurately weigh 100 mg of the API into a centrifuge tube.

    • Add 1 mL of Dichloromethane and the internal standard.

    • Vortex for 2 minutes to dissolve the API and extract the impurity.

    • Centrifuge to pellet the API.

    • Transfer the supernatant to a GC vial for analysis.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Weigh Weigh Sample (e.g., 100 mg API) Extraction Solvent Extraction (DCM + Int. Std.) Sample_Weigh->Extraction Centrifuge Centrifuge & Collect Supernatant Extraction->Centrifuge GC_Inj GC Injection (Splitless) Centrifuge->GC_Inj GC_Sep Capillary Column Separation GC_Inj->GC_Sep MS_Det MS Detection (EI, SIM Mode) GC_Sep->MS_Det ID Identification (Retention Time & Ion Ratios) MS_Det->ID Quant Quantification (vs. Internal Std.) MS_Det->Quant

Caption: GC-MS workflow for trace analysis.

Method Comparison and Selection

The choice between HPLC-UV and GC-MS depends entirely on the analytical objective.

FeatureHPLC-UVGC-MS
Primary Use Assay, Purity, Routine QCTrace Impurity Analysis, PGI control
Sensitivity µg/mL range (ppm)ng/mL range (ppb)
Selectivity Good (Chromatographic)Excellent (Chromatographic + Mass)
Confirmation Based on Retention TimeDefinitive (Mass Spectrum)
Sample Prep. Simple dissolutionMay require extraction
Throughput HighModerate

Conclusion

This document provides two robust, validated methods for the quantification of this compound. The HPLC-UV method is recommended for routine quality control and assay purposes due to its simplicity and high throughput. For applications requiring high sensitivity and definitive confirmation, such as the control of potentially genotoxic impurities, the GC-MS method is the superior choice. The selection of the appropriate method should be based on the specific analytical requirements, including the sample matrix and the required limit of quantification.

References

A Systematic Approach to HPLC Method Development and Validation for the Quantification of 4-Chloro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This comprehensive application note provides a detailed, science-driven protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-N-methylbenzenesulfonamide. Designed for researchers, analytical scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps. It delves into the fundamental principles and causal relationships that govern chromatographic separation, empowering the user to not only replicate this method but also to adapt these strategies for other similar analytes. The methodology is developed in accordance with the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), ensuring regulatory compliance and data integrity.

Introduction: The Analytical Imperative

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds, including certain diuretics and antidiabetic agents. Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final drug product. Therefore, a reliable, accurate, and robust analytical method for its quantification is essential for quality control in research, development, and manufacturing environments.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and specificity.[1] This guide presents a systematic workflow for developing a reversed-phase HPLC (RP-HPLC) method, from initial analyte characterization to full validation according to internationally recognized standards.

Analyte Characterization: The Foundation of Method Development

A successful chromatographic method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choices for the stationary phase, mobile phase, and detector settings.

Table 1: Physicochemical Properties of this compound

PropertyValue / StructureSource
Chemical Structure Chemical Structure of this compound--INVALID-LINK--[2]
Molecular Formula C₇H₈ClNO₂S--INVALID-LINK--[2]
Molecular Weight 205.66 g/mol --INVALID-LINK--[2]
Predicted pKa ~10-11 (Sulfonamide N-H)Inferred from similar sulfonamides[3]
Predicted logP ~1.5 - 2.0Inferred from structure
UV Absorbance Strong absorbance due to the chlorophenyl chromophoreInferred from structure

Expert Insights: The structure reveals a moderately polar aromatic compound. The presence of the sulfonamide group, with its acidic proton (pKa ~10-11), is the most critical feature influencing retention. At physiological pH, the compound will be neutral, but under basic conditions, it can become ionized. The chlorobenzene ring is a strong chromophore, making UV detection highly suitable.

A Systematic Workflow for Method Development

Method development should not be a random process. A logical, stepwise approach saves time and resources while leading to a more robust final method. The following workflow illustrates the key decisions and optimization loops involved.

Method_Development_Workflow Figure 1: HPLC Method Development and Validation Workflow Analyte 1. Analyte Characterization (pKa, logP, UV Scan) Initial_Params 2. Initial Parameter Selection (Column, Mobile Phase, Detector) Analyte->Initial_Params Informs Choices Screening 3. Initial Screening Runs (Isocratic & Gradient) Initial_Params->Screening Optimization 4. Method Optimization (pH, % Organic, Flow Rate, Temp.) Screening->Optimization Identifies Key Variables Optimization->Screening Re-screen if needed SST 5. System Suitability Testing (USP <621> Criteria) Optimization->SST Refined Conditions SST->Optimization Fails Criteria Validation 6. Full Method Validation (ICH Q2(R2) Guidelines) SST->Validation Passes Criteria Final_Method Final Validated Method Validation->Final_Method Successful Validation pH_Effect Figure 2: Impact of Mobile Phase pH on Analyte Retention cluster_0 Analyte State & Retention cluster_1 Mobile Phase pH relative to Analyte pKa Neutral Neutral Form (R-SO₂NH-CH₃) High Retention Good Peak Shape Ionized Ionized Form (R-SO₂N⁻-CH₃) Low Retention Poor Peak Shape Low_pH pH << pKa (e.g., pH 2-3) Low_pH->Neutral Ensures single species High_pH pH ≈ pKa (e.g., pH 9-11) High_pH->Ionized Causes ionization

References

Application Notes and Protocols: A Guide to the Recrystallization of 4-Chloro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. 4-Chloro-N-methylbenzenesulfonamide, a member of the versatile sulfonamide class of compounds, is a key building block in the synthesis of various biologically active molecules. The crude product from a chemical synthesis inevitably contains impurities such as unreacted starting materials, by-products, and residual solvents. Recrystallization stands as a powerful, cost-effective, and scalable technique to significantly enhance the purity of solid crystalline compounds like this compound, ensuring that downstream applications are built on a foundation of chemical integrity.

This document provides a comprehensive guide to developing a robust recrystallization procedure for this compound. It moves beyond a simple list of steps to elucidate the underlying principles, empowering the researcher to troubleshoot and optimize the process with a deep understanding of the physicochemical phenomena at play.

The Science of Recrystallization: A Self-Validating System

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system.[1] The core principle is that most solids are more soluble in a hot solvent than in a cold one. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near the solvent's boiling point.[2]

The process, in its essence, is a carefully controlled precipitation. By dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution, and then allowing it to cool slowly, the solubility of the target compound decreases, and it crystallizes out of the solution. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) due to their lower concentration or higher solubility. The purified crystals are then collected by filtration.

The success of this technique hinges on the careful selection of a solvent, a process that is both an art and a science, guided by the principle of "like dissolves like" and empirical testing. For sulfonamides, polar protic solvents or mixtures thereof are often effective.[3]

Solvent Selection: The Cornerstone of a Successful Recrystallization

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit the following characteristics:

  • High-Temperature Solubility: It must dissolve the compound completely when hot.

  • Low-Temperature Insolubility: It should provide poor solubility for the compound when cold to maximize recovery.

  • Impurity Solubility: It should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off from the hot solution).

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals.

  • Non-Reactive: The solvent must not react with the compound being purified.

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive.

For sulfonamides, alcohols such as ethanol and isopropanol, often in combination with water, are excellent starting points. Given the structure of this compound, these solvents are likely to be effective.

Table 1: Potential Solvents for Recrystallization of this compound

Solvent SystemBoiling Point (°C)Rationale & Considerations
Ethanol78Often a good first choice for sulfonamides. Provides a good solubility gradient.
Isopropanol82Similar to ethanol, may offer slightly different solubility characteristics.
Ethanol/WaterVariableA powerful mixed-solvent system. The compound is dissolved in the minimum amount of hot ethanol, and hot water is added dropwise until the solution becomes turbid. A few drops of hot ethanol are then added to redissolve the precipitate. This technique is useful if the compound is too soluble in pure ethanol.[3]
Acetone/HexaneVariableAnother common mixed-solvent system for compounds with intermediate polarity.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point. Researchers should perform small-scale solubility tests with the suggested solvents to confirm the optimal choice for their specific crude material.

1. Solvent Selection (Small-Scale Test): a. Place approximately 20-30 mg of crude this compound into a small test tube. b. Add the chosen solvent (e.g., ethanol) dropwise at room temperature, agitating after each addition. Note the solubility. The compound should be sparingly soluble or insoluble. c. Gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves. d. Allow the test tube to cool to room temperature, and then place it in an ice bath. e. Observe the formation of crystals. An abundant formation of crystals indicates a good solvent.

2. The Recrystallization Workflow:

Recrystallization_Workflow Figure 1. Recrystallization Workflow A Dissolution: Dissolve crude product in minimum hot solvent B Decolorization (Optional): Add activated charcoal to hot solution A->B If solution is colored C Hot Filtration: Remove insoluble impurities and charcoal A->C If solution is not colored and has no solids B->C D Crystallization: Allow filtrate to cool slowly C->D E Induce Crystallization (If needed): Scratch flask or add seed crystal D->E If no crystals form F Isolation: Collect crystals by vacuum filtration D->F E->F G Washing: Wash crystals with ice-cold solvent F->G H Drying: Dry purified crystals G->H

Caption: General workflow for the purification of this compound by recrystallization.

3. Detailed Methodology:

Conclusion: A Commitment to Quality

This application note provides a detailed framework for the recrystallization of this compound. By understanding the principles behind each step, from solvent selection to crystal isolation, researchers can effectively purify this important sulfonamide intermediate. The emphasis on small-scale trials and troubleshooting techniques equips scientists and drug development professionals with the tools to adapt and optimize this protocol, ensuring the high purity required for their critical work.

References

Application Notes and Protocols: 4-Chloro-N-methylbenzenesulfonamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Sulfonamide Building Block

The sulfonamide functional group is a cornerstone of medicinal chemistry and a versatile tool in synthetic organic chemistry. Within this class of compounds, N-substituted benzenesulfonamides serve as crucial precursors for the construction of a diverse array of nitrogen-containing heterocycles, which form the core of numerous pharmaceuticals. 4-Chloro-N-methylbenzenesulfonamide, with its distinct electronic properties conferred by the chloro substituent and the presence of a non-acidic N-methyl group, presents a unique and underexplored scaffold for the synthesis of innovative heterocyclic systems.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on practical, field-proven strategies for the construction of valuable N-heterocycles. We will move beyond simple procedural lists to explain the underlying principles and mechanistic rationale, empowering researchers to adapt and innovate upon these methods. The protocols described herein are designed to be self-validating, with an emphasis on causality and reproducibility.

Core Synthetic Strategy: Intramolecular Cyclization of N-Alkenyl Precursors

A robust and highly modular approach to synthesizing saturated N-heterocycles, such as pyrrolidines and piperidines, involves the synthesis of an unsaturated N-alkenyl-N-alkylbenzenesulfonamide precursor, followed by an intramolecular cyclization. This strategy allows for the controlled construction of the heterocyclic ring system.

Part A: Synthesis of N-Alkenyl-4-chloro-N-methylbenzenesulfonamide Precursors

The first critical step is the synthesis of the unsaturated sulfonamide. This is typically achieved through a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and an appropriate N-methylalkenylamine. The following protocol details the synthesis of N-allyl-4-chloro-N-methylbenzenesulfonamide, a key precursor for the synthesis of pyrrolidine derivatives. This method is adapted from established procedures for the synthesis of related N-allyl-sulfonamides.[1]

Protocol 1: Synthesis of N-Allyl-4-chloro-N-methylbenzenesulfonamide

Causality: The reaction proceeds via nucleophilic attack of the secondary amine (N-methylallylamine) on the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. A base, such as triethylamine or potassium carbonate, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane is an excellent solvent as it is relatively inert and allows for easy workup.

Materials:

  • 4-Chlorobenzenesulfonyl chloride

  • N-Methylallylamine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a round-bottom flask under a nitrogen or argon atmosphere, dissolve N-methylallylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C using an ice bath.

  • Dissolve 4-chlorobenzenesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane in a dropping funnel.

  • Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-allyl-4-chloro-N-methylbenzenesulfonamide.

Expected Outcome: The product will be a stable oil or solid, readily characterizable by 1H NMR, 13C NMR, and mass spectrometry.

Experimental Workflow: Synthesis of N-Alkenyl Precursor

reagents N-Methylallylamine + Et3N in DCM reaction_flask Reaction at 0°C to RT reagents->reaction_flask sulfonyl_chloride 4-Chlorobenzenesulfonyl Chloride in DCM sulfonyl_chloride->reaction_flask Dropwise addition workup Aqueous Workup (HCl, NaHCO3, Brine) reaction_flask->workup 12-24h purification Column Chromatography workup->purification product Pure N-Allyl-4-chloro- N-methylbenzenesulfonamide purification->product

Caption: Workflow for the synthesis of N-allyl-4-chloro-N-methylbenzenesulfonamide.

Part B: Intramolecular Radical Cyclization to Pyrrolidine Derivatives

With the unsaturated precursor in hand, the next step is the intramolecular cyclization to form the heterocyclic ring. Radical cyclizations are a powerful tool for this transformation. The following protocol is based on the well-established copper-catalyzed radical addition of N-alkyl-N-chlorosulfonamides to alkenes, adapted for an intramolecular reaction.[2][3] This process involves two key steps: N-chlorination of the sulfonamide precursor, followed by the copper-catalyzed radical cyclization.

Protocol 2: Synthesis of 1-(4-Chlorobenzenesulfonyl)-3-(chloromethyl)-1-methylpyrrolidine

Causality: The N-H bond of a sulfonamide is not reactive enough for radical reactions. Therefore, it is first converted to a weaker N-Cl bond. The N-chlorosulfonamide is then treated with a copper(I) catalyst, which facilitates a single-electron transfer to generate a nitrogen-centered radical. This electrophilic radical then undergoes a 5-exo-trig cyclization onto the tethered alkene, which is kinetically favored over the 6-endo-trig pathway. The resulting carbon-centered radical is then trapped by a chlorine atom from the copper(II) chloride species formed in the catalytic cycle, yielding the final product and regenerating the copper(I) catalyst.

Step 1: N-Chlorination of N-Allyl-4-chloro-N-methylbenzenesulfonamide

Materials:

  • N-Allyl-4-chloro-N-methylbenzenesulfonamide (from Protocol 1)

  • tert-Butyl hypochlorite (t-BuOCl) or Calcium hypochlorite (Ca(OCl)2) with moist alumina[2]

  • Carbon tetrachloride (CCl4) or Chloroform (CHCl3)

  • Round-bottom flask, magnetic stirrer

Procedure (using t-BuOCl):

  • Dissolve N-allyl-4-chloro-N-methylbenzenesulfonamide (1.0 eq.) in CCl4 in a flask protected from light.

  • Add tert-butyl hypochlorite (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

  • The resulting solution of N-chloro-N-allyl-4-chloro-N-methylbenzenesulfonamide is typically used directly in the next step without purification.

Step 2: Copper-Catalyzed Intramolecular Radical Cyclization

Materials:

  • Solution of N-chloro-N-allyl-4-chloro-N-methylbenzenesulfonamide (from Step 1)

  • Copper(I) chloride (CuCl) or [Cu(MeCN)4]PF6 (5-10 mol%)

  • Anhydrous acetonitrile (MeCN) or benzonitrile

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a solution of the N-chlorosulfonamide in anhydrous acetonitrile, add the copper(I) catalyst (e.g., CuCl, 10 mol%) under a nitrogen or argon atmosphere.

  • Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue can be taken up in dichloromethane and filtered through a short pad of silica gel to remove the copper salts.

  • After concentration, the crude product is purified by flash column chromatography on silica gel to yield the desired 3-(chloromethyl)pyrrolidine derivative.

Substrate (Analogous)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Ref
N-Chloro-N,4-dimethylbenzenesulfonamide + StyreneCuCl (10)PhCN1004892[2]
N-Chloro-N,4-dimethylbenzenesulfonamide + 1-OcteneCuCl (10)PhCN1004855[2]

Mechanism and Workflow: Radical Cyclization

cluster_0 Radical Generation & Cyclization NCS N-Chloro-N-alkenyl Sulfonamide N_Radical Nitrogen Radical Intermediate NCS->N_Radical e- transfer Cu1 Cu(I) Cu2 Cu(II)Cl Cu1->Cu2 Oxidation C_Radical Carbon Radical (after 5-exo-trig) N_Radical->C_Radical Intramolecular Cyclization Product Chloromethyl- Pyrrolidine C_Radical->Product Cl atom transfer Cu2->Cu1 Reduction (Regeneration)

Caption: Proposed catalytic cycle for the copper-catalyzed intramolecular radical cyclization.

Alternative Strategies and Future Directions

While the intramolecular radical cyclization is a powerful and reliable method, other modern synthetic strategies can also be envisioned for the use of this compound in heterocyclic synthesis.

Transition Metal-Catalyzed C-H Amination

The direct functionalization of C-H bonds is a highly atom-economical approach to forming C-N bonds. While challenging, intramolecular C-H amination directed by a sulfonamide group can be a powerful tool for synthesizing heterocycles, including sultams (cyclic sulfonamides).[2][4] In this context, a substrate bearing the this compound moiety and a suitable alkyl chain could undergo cyclization via a metal-nitrenoid intermediate.

Conceptual Workflow: C-H Amination

substrate Substrate with Alkyl Chain reaction C-H Activation & Nitrene Insertion substrate->reaction catalyst Rh or Fe Catalyst catalyst->reaction oxidant Oxidant oxidant->reaction product Saturated N-Heterocycle reaction->product

Caption: Conceptual workflow for transition metal-catalyzed intramolecular C-H amination.

Conclusion

This compound is a promising, yet underutilized, building block for the synthesis of novel heterocyclic compounds. The strategies outlined in this guide, particularly the synthesis of unsaturated precursors followed by intramolecular radical cyclization, provide a clear and adaptable roadmap for researchers. By understanding the underlying mechanisms and leveraging analogous procedures from the literature, scientists in drug discovery and organic synthesis can effectively employ this versatile reagent to construct complex molecular architectures with potential biological activity. Future work in this area could explore a wider range of cyclization methods, including photocatalysis and other transition metal-catalyzed transformations, to further expand the synthetic utility of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Chloro-N-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of sulfonamide synthesis. Low yield in the preparation of "4-Chloro-N-methylbenzenesulfonamide" is a common yet solvable issue. This guide is structured to move beyond a simple procedural checklist, focusing instead on the chemical logic behind each step. By understanding the 'why,' you can effectively diagnose and resolve issues in your synthesis.

The synthesis of this compound is typically achieved via the nucleophilic substitution of 4-chlorobenzenesulfonyl chloride with methylamine. While seemingly straightforward, the reaction is sensitive to several factors that can drastically reduce yield. This guide provides a systematic, question-and-answer-based approach to troubleshoot your experiment.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield is significantly lower than expected. Where should I begin my investigation?
  • Verify Reactant Integrity & Stoichiometry: The quality of your starting materials is paramount. Degradation of the sulfonyl chloride is a frequent culprit.

  • Optimize Reaction Conditions: The interplay between the base, solvent, temperature, and addition rate is critical for maximizing the desired reaction pathway while minimizing side reactions.

  • Analyze Workup & Purification: Significant product loss can occur during extraction and final purification steps if not properly optimized.

TroubleshootingWorkflow

Q2: How can I assess the quality of my starting materials, particularly 4-chlorobenzenesulfonyl chloride?

4-chlorobenzenesulfonyl chloride is highly susceptible to hydrolysis upon exposure to atmospheric moisture. This reaction converts the electrophilic sulfonyl chloride into the unreactive 4-chlorobenzenesulfonic acid, which is a common cause of reaction failure.

  • Physical Appearance: Fresh, high-purity sulfonyl chloride should be a white crystalline solid. If it appears clumpy, discolored, or has a strong acidic smell (beyond the typical sharp odor), it may be partially hydrolyzed.

  • Melting Point: Determine the melting point of your starting material. Pure 4-chlorobenzenesulfonyl chloride melts at approximately 51-53°C. A significantly depressed or broad melting range indicates the presence of impurities.

  • Solubility Test (Qualitative): A simple test involves observing its reaction with water. Add a small amount to a test tube of cold water. Unhydrolyzed sulfonyl chloride will remain as an insoluble solid or oil for a period, hydrolyzing slowly. If it dissolves readily, a significant portion has likely already hydrolyzed to the sulfonic acid.

  • Best Practice: Always use freshly opened or properly stored (in a desiccator) sulfonyl chloride. If in doubt, purchasing a fresh bottle is the most reliable solution.[1]

Q3: What are the most critical reaction parameters to optimize for this sulfonamide formation?

The choice of base and solvent is crucial and can dramatically impact reaction efficiency.[1]

    • Pyridine: Often used as both a base and a solvent. It is effective but can be difficult to remove during workup. It can also act as a nucleophilic catalyst.

    • Triethylamine (TEA): A non-nucleophilic, stronger base than pyridine. It is a common and effective choice, but must be dry.

    • Inorganic Bases (e.g., K₂CO₃, NaOH): Can be used in biphasic systems (e.g., THF/water), which can simplify workup and be more environmentally benign.[3][4]

  • Solvent Choice: The solvent must be inert to the reactants and capable of dissolving them.

    • Dichloromethane (DCM): A common choice due to its inertness and ease of removal.[5] Ensure you are using an anhydrous grade.

    • Tetrahydrofuran (THF): Another excellent choice, particularly when using inorganic bases.[3]

  • Temperature and Addition Rate:

    • The reaction is typically exothermic. It is best practice to add the sulfonyl chloride solution dropwise to the cooled (e.g., 0°C) solution of methylamine and base.[6] This slow addition minimizes potential side reactions and controls the exotherm.

    • After addition, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.[3][5] Progress should be monitored by Thin Layer Chromatography (TLC).

ParameterOption 1Option 2Rationale & Comments
Base PyridineTriethylamine (TEA)Pyridine can act as a nucleophilic catalyst. TEA is a simple acid scavenger. Both must be anhydrous.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)DCM is a standard inert solvent. THF is often used in biphasic systems with aqueous bases.[3]
Temperature 0°C to Room TempRoom TemperatureInitial cooling is recommended to control the exotherm during sulfonyl chloride addition.
Q4: I am observing a significant amount of a water-soluble byproduct. What could it be?

This is the classic symptom of sulfonyl chloride hydrolysis . As discussed in Q2, any moisture present in the reactants, solvent, or glassware will convert the 4-chlorobenzenesulfonyl chloride into 4-chlorobenzenesulfonic acid. The sulfonic acid is deprotonated by the base in the reaction to form a salt, which is highly water-soluble and will be removed during the aqueous workup, leading directly to a lower yield of the desired organic-soluble product.

Solution:

  • Ensure all glassware is oven-dried before use.

  • Use anhydrous grade solvents.

  • Use a fresh bottle of 4-chlorobenzenesulfonyl chloride.

  • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.

Q5: My TLC/LC-MS analysis shows multiple spots. What are the likely side products and how can I minimize them?

Besides the starting materials, the most common side product is the N,N-disubstituted sulfonamide, though this is more prevalent when alkylating a primary sulfonamide.[6] In the reaction of a sulfonyl chloride with a primary amine like methylamine, the primary concern is the formation of a bis-sulfonated amine, although this is sterically and electronically less favorable. Another possibility is impurities in the starting materials.

Troubleshooting Steps:

  • Confirm Stoichiometry: Ensure you are not using a large excess of the sulfonyl chloride. A slight excess of the amine (e.g., 1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the more valuable sulfonyl chloride.

  • Slow Addition: As mentioned, a slow, controlled addition of the sulfonyl chloride to the amine solution keeps the instantaneous concentration of the electrophile low, favoring the desired mono-sulfonylation.[6]

  • Characterize Byproducts: If possible, isolate and characterize the byproduct. An LC-MS analysis can provide the mass, which is a critical clue to its identity.

Q6: I suspect product loss during the workup and purification steps. How can I optimize this?

Product can be lost during both the aqueous extraction and the final purification.

  • Aqueous Workup:

    • After the reaction is complete, it is typically quenched with water and the pH is adjusted. The product, this compound, is a neutral organic molecule.

    • A common mistake is performing the extraction at a pH that is too high or too low. While the product itself is not acidic, the precursor sulfonamide (4-chlorobenzenesulfonamide) is, and any unreacted starting material could be extracted into an aqueous base.

    • Protocol: After quenching, perform an initial wash with a dilute acid (e.g., 1M HCl) to remove the excess amine and base (like TEA or pyridine). Then, wash with water and finally with brine to aid in drying the organic layer.[3]

  • Purification:

    • Crystallization: This is often the most efficient method for purification if the crude product is sufficiently pure. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that give good crystal formation and high recovery.

    • Silica Gel Chromatography: If crystallization is ineffective, column chromatography is the alternative. However, sulfonamides can sometimes streak on silica gel. Ensure you use an appropriate solvent system (e.g., hexanes/ethyl acetate) and do not overload the column.

Experimental Protocols

Standard Protocol for this compound Synthesis

This is a representative protocol and may require optimization.

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add methylamine (solution in THF, water, or ethanol, 1.1 eq) and an anhydrous solvent such as Dichloromethane (DCM, approx. 0.5 M).

  • Add a suitable base, such as triethylamine (1.2 eq).

  • Cool the mixture to 0°C using an ice bath.

  • Dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirring methylamine solution over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, and saturated NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography.

References

Technical Support Center: Troubleshooting Side Reactions of 4-Chlorobenzenesulfonyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis. As a Senior Application Scientist, I understand that the reaction between 4-chlorobenzenesulfonyl chloride and amines, while fundamental, can present significant challenges that impact yield, purity, and project timelines. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to diagnose, troubleshoot, and prevent common side reactions. We will move beyond simple protocols to explore the causality behind these issues, empowering you to optimize your synthetic strategy.

The formation of a sulfonamide bond is a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs.[1] The reaction's success hinges on the controlled nucleophilic attack of an amine on the highly electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. However, competing reaction pathways can lead to a complex mixture of products, complicating purification and reducing the yield of your target molecule. This guide provides a structured approach to tackling these challenges head-on.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the sulfonylation of amines. Each answer provides a concise explanation of the problem and directs you to more detailed troubleshooting protocols.

Q1: My reaction has a low yield, and my initial analysis (TLC/LCMS) shows multiple unexpected spots/peaks. What are the most likely side reactions?

A: A complex reaction profile typically points to one or more competing pathways. The primary culprits are:

  • Bis-sulfonylation: This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride, forming a di-sulfonylated byproduct, R-N(SO₂Ar)₂. This is often a major issue leading to significant yield loss.

  • Hydrolysis: 4-Chlorobenzenesulfonyl chloride is highly sensitive to moisture and can readily hydrolyze to the corresponding 4-chlorobenzenesulfonic acid.[2][3] This depletes your electrophile and introduces an acidic impurity that can be difficult to remove.

  • Reaction with Tertiary Amines: Tertiary amines lack a proton on the nitrogen atom and therefore cannot form a stable sulfonamide. Instead, they may promote the hydrolysis of the sulfonyl chloride or remain unreacted.[4][5]

  • Base- or Solvent-Mediated Side Reactions: Certain bases, like pyridine, can act as nucleophilic catalysts and potentially lead to other byproducts. Protic solvents will react directly with the sulfonyl chloride.[3]

G Amine Primary/Secondary Amine DesiredProduct Desired Sulfonamide R-NH-SO₂Ar or R₂N-SO₂Ar Amine->DesiredProduct Desired Pathway BisSulfonylation Bis-Sulfonylation Product R-N(SO₂Ar)₂ Amine->BisSulfonylation Side Reaction (Primary Amines) NoReaction No Reaction (e.g., Tertiary Amines) SulfonylChloride 4-Chlorobenzenesulfonyl Chloride SulfonylChloride->DesiredProduct SulfonylChloride->BisSulfonylation Hydrolysis Hydrolysis Product 4-Chlorobenzenesulfonic Acid SulfonylChloride->Hydrolysis Side Reaction (H₂O Present) caption Competing Reaction Pathways

Caption: Competing Reaction Pathways in Sulfonylation.

Q2: I'm using a primary amine and getting a significant amount of a non-polar, insoluble byproduct. What is it and how can I prevent it?

A: This is the classic signature of bis-sulfonylation . After the initial formation of the desired monosulfonamide (R-NHSO₂Ar), the remaining N-H proton is still acidic. In the presence of a base, this proton can be removed, creating a highly nucleophilic sulfonamide anion ([R-NSO₂Ar]⁻), which then attacks a second molecule of the sulfonyl chloride.

Causality: This side reaction is driven by the basicity of the reaction medium and the concentration of the sulfonyl chloride. Rapid addition of the sulfonyl chloride creates localized high concentrations, favoring the second reaction.

Prevention Strategies:

StrategyRationale & CausalityRecommended Action
Controlled Addition Minimizes localized high concentrations of the sulfonyl chloride, giving the primary amine a statistical advantage to react before the newly formed sulfonamide can be deprotonated and react again.Add the sulfonyl chloride solution dropwise via a syringe pump over 30-60 minutes at a low temperature (e.g., 0 °C).[6]
Stoichiometry Using a slight excess of the amine ensures the sulfonyl chloride is consumed primarily by the more nucleophilic starting amine.Use 1.1 to 1.2 equivalents of the primary amine relative to the sulfonyl chloride.
Base Selection A sterically hindered or weaker base is less likely to deprotonate the less acidic N-H of the sulfonamide product compared to the more basic amine starting material.Use a non-nucleophilic, hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Avoid stronger bases like NaH unless necessary.[6]
Temperature Control Lowering the temperature reduces the rate of all reactions, but often has a more pronounced effect on the second, less favorable sulfonylation step.Maintain the reaction temperature at 0 °C or below during the addition of the sulfonyl chloride.
Q3: My crude product is contaminated with 4-chlorobenzenesulfonic acid. How did this happen and how do I remove it?

A: The presence of 4-chlorobenzenesulfonic acid is a clear indication of hydrolysis of the starting 4-chlorobenzenesulfonyl chloride.[2] This reagent is extremely reactive towards nucleophiles, and water is no exception.

Causality: The electrophilic sulfur atom is readily attacked by water, leading to the displacement of the chloride and formation of the sulfonic acid. This can happen before or during the reaction, or during the aqueous workup.

Prevention and Removal:

  • Prevention: The key is to maintain strictly anhydrous conditions.

    • Reagent Quality: Use a fresh bottle of 4-chlorobenzenesulfonyl chloride. If it is old, it may have already hydrolyzed during storage.[3]

    • Dry Solvents & Reagents: Use anhydrous solvents (e.g., DCM, THF) from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure your amine and base are also dry.

    • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the flask.[3]

  • Removal during Workup: Fortunately, the sulfonic acid byproduct is easily removed.

    • During the aqueous workup, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).[3]

    • The base will deprotonate the acidic sulfonic acid to form the water-soluble sodium 4-chlorobenzenesulfonate salt, which will partition into the aqueous layer, leaving your desired neutral sulfonamide in the organic layer.

Q4: I'm using a secondary amine, but the reaction is sluggish and the yield is poor. What could be the problem?

A: Poor reactivity with secondary amines is typically due to steric hindrance . The two alkyl/aryl groups on the nitrogen atom physically block the incoming electrophilic sulfonyl chloride, slowing down the rate of reaction compared to a primary amine.

Troubleshooting Strategies:

  • Increase Reaction Time and Temperature: Allow the reaction to stir for a longer period (e.g., 12-24 hours) and consider gently heating the reaction (e.g., to 40 °C or reflux, solvent permitting) after the initial addition to drive it to completion.

  • Choice of Base: A strong, non-nucleophilic base can be beneficial. While TEA or DIPEA are standard, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required for particularly hindered amines.[7]

  • Solvent Choice: Switching to a more polar aprotic solvent like DMF or acetonitrile can sometimes accelerate the reaction rate.

Troubleshooting Guides
Guide 1: A Workflow for Diagnosing Low Yields

When faced with a low yield, a systematic approach is essential. This workflow helps you logically diagnose the root cause, from reactant quality to purification losses.[6]

G cluster_reactants 1. Verify Reactants & Stoichiometry cluster_conditions 2. Optimize Reaction Conditions cluster_analysis 3. Analyze Workup & Purification Start Problem: Low Yield CheckPurity Check Purity of Amine & Sulfonyl Chloride Start->CheckPurity CheckStoich Verify Stoichiometry (Excess Amine?) CheckPurity->CheckStoich CheckBase Evaluate Base (Strength/Sterics) CheckStoich->CheckBase CheckSolvent Evaluate Solvent (Anhydrous?) CheckBase->CheckSolvent CheckTemp Optimize Temp/Time (Slow Addition?) CheckSolvent->CheckTemp CheckSideProducts Analyze Byproducts (TLC/LCMS) CheckTemp->CheckSideProducts CheckWorkup Optimize Workup pH CheckSideProducts->CheckWorkup CheckPurification Product Loss During Purification? CheckWorkup->CheckPurification caption Troubleshooting Workflow for Low Yields

Caption: Troubleshooting Workflow for Low Yields.

Guide 2: Protocol for Reaction Monitoring and Product Identification

Effective reaction monitoring is crucial for determining the endpoint and identifying byproducts.

Step-by-Step TLC Analysis:

  • Prepare the TLC Plate: On a silica gel plate, draw a baseline in pencil.

  • Spotting: Apply small spots for:

    • SM-A: Starting Amine

    • SM-B: 4-Chlorobenzenesulfonyl Chloride

    • CO: Co-spot (a mix of SM-A and SM-B)

    • RXN: Reaction mixture

  • Elution: Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Visualization: Visualize under a UV lamp (254 nm).

  • Interpretation:

    • Desired Product: A new spot, typically with an Rf value between that of the two starting materials.

    • Bis-sulfonylation Product: A new, less polar spot (higher Rf) than the desired product.

    • Sulfonic Acid: Will often remain on the baseline (Rf ≈ 0) in typical solvent systems.

    • Completion: The reaction is complete when the spot corresponding to the limiting reagent has disappeared.

LC-MS Analysis for Confirmation: Use LC-MS to confirm the identity of the spots observed on TLC. Calculate the expected exact masses for all potential products.

CompoundFormulaExpected [M+H]⁺ (m/z)
4-Chlorobenzenesulfonyl ChlorideC₆H₄Cl₂O₂S210.93
4-Chlorobenzenesulfonic AcidC₆H₅ClO₃S192.97
Example Product: N-benzyl-4-chlorobenzenesulfonamideC₁₃H₁₂ClNO₂S282.03
Example Byproduct: N,N-bis(4-chlorophenylsulfonyl)benzylamineC₁₉H₁₅Cl₂NO₄S₂471.98

Note: Masses are for the most abundant isotopes.

Guide 3: Protocol for a Robust Purification

A clean product requires a systematic workup and purification strategy.

Step-by-Step Aqueous Workup Protocol:

  • Quench the Reaction: If necessary, slowly add the reaction mixture to ice water to quench any remaining sulfonyl chloride.

  • Dilute: Dilute the mixture with your extraction solvent (e.g., Ethyl Acetate, DCM).

  • Acid Wash: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the basic amine starting material and any amine-based catalyst (like TEA or DIPEA). The protonated amines will become water-soluble.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ to remove the acidic 4-chlorobenzenesulfonic acid byproduct.[3]

  • Brine Wash: Wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Further Purification:

  • Flash Column Chromatography: The crude material obtained after workup can be purified on a silica gel column using a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can provide highly pure material.[2]

References

Formation of bis-sulfonated byproducts in "4-Chloro-N-methylbenzenesulfonamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-N-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot the formation of bis-sulfonated byproducts and other common issues encountered during this two-step synthesis.

Introduction

The synthesis of this compound is a fundamental process, typically executed in two primary stages:

  • Electrophilic Aromatic Sulfonation: Chlorobenzene is reacted with a sulfonating agent, such as chlorosulfonic acid, to form the key intermediate, 4-chlorobenzenesulfonyl chloride.

  • Amination: The 4-chlorobenzenesulfonyl chloride is subsequently reacted with methylamine to yield the final product.

While seemingly straightforward, the initial sulfonation step is prone to side reactions, most notably the formation of bis-sulfonated byproducts (chlorobenzene disulfonic acid derivatives) and 4,4'-dichlorodiphenyl sulfone.[1] These impurities can complicate purification and significantly reduce the yield of the desired product. This guide provides expert insights, detailed troubleshooting protocols, and preventative strategies to ensure a high-purity, high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of bis-sulfonated byproduct formation?

A1: The formation of bis-sulfonated byproducts is primarily caused by excessively harsh reaction conditions. The initial introduction of a sulfonyl group onto the chlorobenzene ring deactivates it, making a second sulfonation more difficult. However, if the reaction temperature is too high, the reaction time is too long, or a large excess of a potent sulfonating agent (like fuming sulfuric acid or chlorosulfonic acid) is used, a second sulfonation can be forced onto the ring.[2][3]

Q2: Why is 4-chlorobenzenesulfonyl chloride the major monosulfonated product?

A2: This is due to the directing effect of the chlorine atom on the benzene ring. The chlorine atom is an ortho-, para-directing group in electrophilic aromatic substitution.[4][5] While it deactivates the ring overall, it directs the incoming electrophile (the sulfonating agent) to the ortho and para positions. The para-isomer (4-chlorobenzenesulfonyl chloride) is the major product due to reduced steric hindrance compared to the ortho positions.[6][7]

Q3: Besides bis-sulfonation, what other significant byproducts can form during the sulfonation step?

A3: A common byproduct is 4,4'-dichlorodiphenyl sulfone.[1] This can occur, particularly when using chlorosulfonic acid, where the initially formed 4-chlorobenzenesulfonyl chloride acts as an electrophile and reacts with another molecule of chlorobenzene in a Friedel-Crafts-type reaction. Controlling the reaction temperature is crucial to minimize its formation.

Q4: How can I detect the presence of bis-sulfonated byproducts in my reaction mixture?

A4: The presence of these highly polar byproducts can be monitored using Thin Layer Chromatography (TLC), where they will typically appear as spots with a much lower Rf value than the desired monosulfonated product. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. The significant difference in polarity and mass also allows for detection by LC/MS.

Q5: Is the sulfonation reaction reversible? How does that affect my synthesis?

A5: Yes, aromatic sulfonation is a reversible reaction.[8][9] The presence of water can drive the equilibrium back towards the starting materials (desulfonation), which is why anhydrous conditions are critical for achieving high conversion.[2] If the reaction is quenched with a dilute acid or if significant water is present, the yield can be compromised.[7]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues during the synthesis.

Problem 1: High Levels of Bis-Sulfonated Byproducts Detected

The appearance of significant amounts of di-substituted products indicates that the reaction conditions were too aggressive.

  • Cause A: Excessively Harsh Reaction Conditions

    • Expertise & Experience: The first sulfonic acid group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack. Overcoming this deactivation to force a second sulfonation requires a significant energy input. Reaction temperatures above the recommended range or prolonged reaction times provide this energy, leading directly to the formation of chlorobenzene disulfonic acid derivatives.

    • Recommended Solution: Maintain strict temperature control throughout the addition of chlorobenzene to the sulfonating agent and during the subsequent stirring period. Using an ice bath to keep the temperature between 20-70°C is often recommended, depending on the specific protocol.[1][10] Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed to avoid over-reaction.

  • Cause B: Incorrect Stoichiometry

    • Expertise & Experience: The concentration of the active electrophile (SO₃ or its equivalent) is a key driver of the reaction rate.[4] Using a large molar excess of chlorosulfonic acid or fuming sulfuric acid dramatically increases the electrophile concentration, raising the probability of a second, less favorable sulfonation event occurring on the deactivated ring.

    • Recommended Solution: Use a modest excess of the sulfonating agent. A molar ratio of approximately 1.05 to 1.6 moles of chlorosulfonic acid per mole of chlorobenzene is typically sufficient to drive the reaction to completion without promoting excessive byproduct formation.[1]

Diagram: Byproduct Formation Pathway```dot

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions CB Chlorobenzene Product_1 4-Chlorobenzenesulfonyl Chloride (Desired) CB->Product_1 Step 1: Monosulfonation (Controlled Conditions) CSA Chlorosulfonic Acid (HSO₃Cl) CSA->CB CSA->Product_1 Byproduct_1 Bis-sulfonated Byproduct Product_1->Byproduct_1 Further Sulfonation (Harsh Conditions) Byproduct_2 4,4'-Dichlorodiphenyl Sulfone Product_1->Byproduct_2 Friedel-Crafts Reaction (+ Chlorobenzene)

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 4-Chloro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Chloro-N-methylbenzenesulfonamide. We will move beyond simple procedural lists to address the common, yet often frustrating, challenges encountered during purification. This document is structured as a series of troubleshooting questions and detailed protocols, providing not only the "how" but also the critical "why" behind each step to empower you to make informed decisions in your work.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound, which is typically synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with methylamine.[1][2]

Q1: My crude product is a discolored oil or a sticky solid that refuses to crystallize. What's causing this and how do I proceed?

A1: This is a classic sign of significant impurities depressing the melting point of your product. The primary culprits are unreacted starting materials and their hydrolysis byproducts.

  • Probable Causes:

    • Residual 4-chlorobenzenesulfonic acid: The starting material, 4-chlorobenzenesulfonyl chloride, is highly susceptible to hydrolysis, creating the strongly acidic and water-soluble 4-chlorobenzenesulfonic acid.[3][4]

    • Excess Methylamine: Unreacted methylamine, a basic compound, can remain in the crude mixture.

    • Side Products: Byproducts from the synthesis of the starting material, such as 4,4'-dichlorodiphenyl sulfone, may also be present.[3][5]

  • Recommended Solution: The most robust first step is a liquid-liquid extraction using an acid/base workup. This procedure is designed to selectively move these ionic impurities into an aqueous phase, leaving your more neutral organic product behind. Do not proceed directly to recrystallization with an oily product; you will likely waste time and material. Refer to Protocol 1: Aqueous Acid-Base Workup for a detailed methodology.[6]

Q2: How do I specifically remove the acidic impurities like unreacted 4-chlorobenzenesulfonyl chloride and its sulfonic acid byproduct?

A2: An alkaline wash is the most effective strategy. By washing an organic solution of your crude product with a mild aqueous base, you deprotonate the acidic compounds.

  • Mechanism: 4-chlorobenzenesulfonic acid is converted to its highly water-soluble sodium salt (sodium 4-chlorobenzenesulfonate). The unreacted 4-chlorobenzenesulfonyl chloride will also react with the base and be hydrolyzed to this same salt. This salt will then partition almost exclusively into the aqueous layer, effectively removing it from your product.[7][8]

  • Procedure: Dissolve the crude material in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or a similar mild base.[6] Using a strong base like sodium hydroxide (NaOH) is also possible but can be more aggressive.[9]

Q3: I've performed the workup, but my yield is unexpectedly low. Where could my product have gone?

A3: Product loss during workup can typically be traced to two main issues:

  • Emulsion Formation: Vigorous shaking during the extraction process, especially when a base is present, can create a stable emulsion between the organic and aqueous layers. Your product can become trapped in this emulsion. To resolve this, add a saturated solution of sodium chloride (brine) and swirl gently; this increases the ionic strength of the aqueous layer and helps break the emulsion.[6]

  • Product Solubility: While this compound is primarily organic-soluble, it possesses a sulfonamide N-H proton that is weakly acidic. In a highly basic aqueous solution, a small fraction of your product could be deprotonated into its anionic form, which has some water solubility. Ensure the final pH of your aqueous layer is near neutral before the final separation to minimize this loss.

Q4: I am struggling to find an effective solvent system for recrystallization. What are the best options?

A4: The key to successful recrystallization is identifying a solvent (or solvent pair) in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while impurities remain soluble at all temperatures.

  • Recommended Solvents:

    • Single-Solvent: Ethanol is a commonly cited and effective solvent for sulfonamides.[10]

    • Mixed-Solvent: Mixed systems provide greater flexibility. An ethanol/water system is an excellent choice.[11] You dissolve the crude product in a minimum of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Upon slow cooling, high-purity crystals should form. Other systems like hexane/ethyl acetate or hexane/acetone can also be effective.[12]

Refer to Protocol 2: Recrystallization from a Mixed-Solvent System for a step-by-step guide.

Q5: After recrystallization, my product's melting point is still broad, or analytical data shows it's not pure enough. What is the next step?

A5: If a carefully executed recrystallization fails to provide the desired purity, the next and most powerful purification technique is flash column chromatography. This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel).

  • Procedure: A solvent system (mobile phase) of hexane and ethyl acetate is a standard starting point for compounds of this polarity. You can determine the optimal ratio using Thin Layer Chromatography (TLC). The product should have an Rf value of approximately 0.3-0.4 for good separation. Flash chromatography is particularly effective at removing closely related, non-ionic impurities that may co-crystallize with your product.[13]

Purification Workflow Overview

The following diagram outlines the logical decision-making process for purifying this compound from its crude form to an analytically pure solid.

PurificationWorkflow Crude Crude Reaction Mixture IsOil Is Product an Oil or Sticky Solid? Crude->IsOil Workup Protocol 1: Aqueous Acid-Base Workup (DCM, 1M HCl, 5% NaHCO₃, Brine) IsOil->Workup Yes PurifiedCrude Purified Crude Solid IsOil->PurifiedCrude No (High Purity Solid) Dry Dry (Na₂SO₄), Filter, & Concentrate Workup->Dry Dry->PurifiedCrude Recryst Protocol 2: Recrystallization (e.g., Ethanol/Water) PurifiedCrude->Recryst CheckPurity Assess Purity (TLC, MP, NMR) Recryst->CheckPurity FinalProduct Final Product (>98% Purity) CheckPurity->FinalProduct Yes Chromatography Flash Column Chromatography (e.g., Hexane/EtOAc) CheckPurity->Chromatography No Chromatography->FinalProduct

Caption: Decision workflow for purification of this compound.

Data & Protocols

Table 1: Purity Assessment Methods
Analytical MethodPurposeKey Considerations
Melting Point (MP) Rapid assessment of purity.Pure compounds have a sharp melting range (<2°C). Impurities cause depression and broadening. The reported MP for 4-chlorobenzenesulfonyl chloride is 50-52°C.[14]
Thin Layer Chromatography (TLC) Monitor reaction progress and assess crude purity.A single spot suggests high purity. Ideal for selecting a solvent system for column chromatography.
Nuclear Magnetic Resonance (qNMR) Confirm structure and quantify purity.Provides definitive structural information. Quantitative NMR (qNMR) using an internal standard can determine absolute purity.[15]
High-Performance Liquid Chromatography (HPLC) High-resolution purity analysis.Can separate and quantify the main component from structurally similar impurities.[15]
Protocol 1: Aqueous Acid-Base Workup

This protocol is designed to remove ionic impurities from the crude product.

  • Dissolution: Transfer the entire crude reaction mixture to a separatory funnel. Dissolve the mixture in a suitable water-immiscible organic solvent (e.g., 50 mL of dichloromethane or ethyl acetate).

  • Acid Wash: Add 20 mL of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake gently for 30-60 seconds to remove basic impurities like excess methylamine. Allow the layers to separate and drain the lower aqueous layer.

  • Base Wash: Add 20 mL of 5% aqueous sodium bicarbonate (NaHCO₃). Shake gently as before (be prepared for CO₂ evolution and vent frequently) to remove acidic impurities. Drain the aqueous layer.[6]

  • Brine Wash: Add 20 mL of saturated aqueous sodium chloride (brine). This wash helps to remove residual water from the organic layer and break any emulsions. Drain the aqueous layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add a small amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 5-10 minutes. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the purified crude solid.

Protocol 2: Recrystallization from a Mixed-Solvent System (Ethanol/Water)

This protocol is ideal for obtaining high-purity crystalline material from the solid obtained after the workup.[11]

  • Dissolution: Place the purified crude solid from Protocol 1 into an Erlenmeyer flask with a stir bar. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid with stirring.

  • Induce Saturation: While maintaining the heat and stirring, add hot deionized water dropwise to the solution until a persistent cloudiness appears.

  • Clarify: Add a few drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent. Characterize the final product using the methods outlined in Table 1.

References

Technical Support Center: Post-Reaction Purification of 4-Chloro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted methylamine from the synthesis of 4-Chloro-N-methylbenzenesulfonamide. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common challenges and questions that arise during the purification of N-alkylated sulfonamides.

Q1: My initial workup still shows significant methylamine contamination in my product. What is the most likely cause?

A: The most common reason for persistent methylamine contamination is an inefficient or incomplete acid wash. Methylamine is a basic compound that can be effectively removed from an organic solution by converting it into its water-soluble salt (methylammonium chloride) with an acidic aqueous wash.[1][2] If the acid wash is not performed correctly, unreacted methylamine will remain in the organic layer with your product.

  • Possible Failures:

    • Insufficient Acid: The amount or concentration of the acid (e.g., HCl) was not enough to neutralize all the excess methylamine.

    • Inadequate Mixing: The organic and aqueous layers were not mixed vigorously enough during the extraction. This prevents efficient transfer of the protonated methylamine into the aqueous phase.

    • Incorrect pH: The final pH of the aqueous layer after washing should be distinctly acidic. If it is neutral or basic, the methylamine will not be protonated and will partition back into the organic layer.

Q2: Why is an acid wash the preferred method for removing methylamine?

A: This method, known as acid-base extraction, leverages the significant difference in the acid-base properties of the components in your mixture.

  • Methylamine: A primary amine, it is basic with a conjugate acid (CH₃NH₃⁺) pKa of approximately 10.6.[3][4][5] This means it is readily protonated by even weak acids.

  • This compound: The product is a sulfonamide. While the N-H proton of a primary or secondary sulfonamide is weakly acidic, your N-methylated product is essentially neutral. It will not react with the dilute acid used in the wash.

By washing the reaction mixture (dissolved in an organic solvent like dichloromethane or ethyl acetate) with aqueous acid, the basic methylamine is selectively protonated, forming a salt that dissolves in the water layer and is easily removed.[1][2]

Q3: I see an emulsion forming during the acid wash. How should I handle this?

A: Emulsions are common when mixing aqueous and organic layers, especially when vigorous shaking is involved. They are a stable suspension of one liquid in the other.

  • To Break an Emulsion:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

    • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to break up the emulsion.

    • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

    • Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool can help break the suspension.

Q4: After the acid wash, my product is still not pure. What is the next step?

A: After an effective acid wash, the primary remaining impurities are likely non-basic organic materials or residual starting materials. The definitive final step for purifying a solid product like this compound is recrystallization.[6] This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, forming pure crystals while impurities remain in the solvent.[7] For sulfonamides, common solvent systems include ethanol/water mixtures or toluene.[8][9]

Troubleshooting Purification Issues

This section provides a structured approach to diagnosing and solving common purification problems.

Problem 1: Low Yield After Workup

Low product yield can stem from issues in the reaction itself or losses during the purification process.[10]

Possible Cause Diagnostic Check Recommended Solution
Product Loss During Acid Wash Check the pH of the combined aqueous acid washes. If it is extremely acidic, a small amount of your weakly basic product might have been protonated and lost.Ensure the pH of the acid wash is sufficient to protonate methylamine but not excessively strong (e.g., 1M HCl is usually sufficient). Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
Incomplete Reaction Analyze the crude reaction mixture by TLC or LCMS before workup. Compare the spot/peak intensity of the starting material vs. the product.If the reaction is incomplete, purification becomes more difficult. Optimize reaction time, temperature, or stoichiometry.[10]
Product Precipitation During extraction, some products may precipitate at the interface of the organic and aqueous layers if their solubility is low in both.Add more organic solvent to fully dissolve the product before and during the wash steps.
Problem 2: Product "Oils Out" During Recrystallization

"Oiling out" occurs when the compound comes out of the cooling solution as a liquid oil instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.[7]

Possible Cause Diagnostic Check Recommended Solution
Solution Cooled Too Quickly The flask was placed directly into an ice bath from a high temperature.Reheat the solution to redissolve the oil. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow cooling.[7]
High Impurity Level Significant impurities can depress the melting point of the mixture, leading to oil formation.Perform an additional acid wash or a silica gel plug filtration before attempting recrystallization.
Inappropriate Solvent The boiling point of the solvent is higher than the melting point of the product.Select a solvent with a lower boiling point or use a mixed-solvent system.

Purification Workflow & Protocols

This section provides a logical workflow and detailed experimental protocols for the purification process.

Logical Workflow Diagram

The following diagram illustrates the decision-making process for purifying this compound after the initial reaction.

PurificationWorkflow Start Crude Reaction Mixture (in Organic Solvent) AcidWash Perform Acid-Base Extraction (e.g., 1M HCl wash) Start->AcidWash CheckAqueouspH Check pH of Aqueous Layer AcidWash->CheckAqueouspH SeparateLayers Separate Organic & Aqueous Layers CheckAqueouspH->SeparateLayers pH is Acidic RepeatWash Repeat Acid Wash CheckAqueouspH->RepeatWash pH is Neutral/Basic DryOrganic Dry Organic Layer (e.g., Na2SO4 or MgSO4) SeparateLayers->DryOrganic Evaporate Evaporate Solvent (Rotary Evaporator) DryOrganic->Evaporate CrudeSolid Obtain Crude Solid Product Evaporate->CrudeSolid Recrystallize Recrystallize Crude Solid CrudeSolid->Recrystallize PureProduct Isolate Pure Crystals (Vacuum Filtration) Recrystallize->PureProduct RepeatWash->AcidWash

References

Optimizing reaction conditions for "4-Chloro-N-methylbenzenesulfonamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-N-methylbenzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causality behind each experimental step, ensuring a robust and reproducible synthesis.

Section 1: Synthesis Overview and Core Protocol

The most direct and widely employed method for synthesizing this compound is the reaction between 4-chlorobenzenesulfonyl chloride and methylamine.[1][2] This is a classic nucleophilic substitution reaction at a sulfur center. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.[1][3]

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the methylamine nitrogen on the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final sulfonamide product.

ReactionMechanism reagents 4-Chlorobenzenesulfonyl Chloride + Methylamine intermediate Nucleophilic Attack reagents->intermediate Step 1 protonated_product Protonated Sulfonamide + Cl⁻ intermediate->protonated_product Step 2: Cl⁻ Elimination final_product This compound + Base-H⁺ protonated_product->final_product Step 3: Deprotonation (Base)

Caption: General mechanism for sulfonamide formation.

Standard Experimental Protocol

This protocol provides a baseline for the synthesis. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials:

  • 4-chlorobenzenesulfonyl chloride

  • 40% Aqueous solution of methylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine

  • 5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 4-chlorobenzenesulfonyl chloride (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0-5 °C.

  • In a separate flask, prepare a solution of aqueous methylamine (1.1-1.2 equivalents) and a base like pyridine (1.2 equivalents).[1][3]

  • Slowly add the methylamine/base solution dropwise to the cooled sulfonyl chloride solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.[4]

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 5 M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution (to remove residual acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

TroubleshootingFlowchart start Synthesis Issue? low_yield Low or No Yield start->low_yield impure_product Impure Product start->impure_product workup_problem Work-up/Purification Issues start->workup_problem reagents Check Reagent Quality (Esp. Sulfonyl Chloride) low_yield->reagents Cause conditions Incorrect Reaction Conditions? low_yield->conditions Cause monitoring Incomplete Reaction? low_yield->monitoring Cause side_reactions Side Reactions Occurring? impure_product->side_reactions Cause unreacted_sm Unreacted Starting Material Present? impure_product->unreacted_sm Cause emulsion Emulsion during Extraction? workup_problem->emulsion Specifics recrystallization Difficulty Recrystallizing? workup_problem->recrystallization Specifics

Caption: A decision tree for troubleshooting common synthesis problems.

Q1: My reaction yield is extremely low or I've isolated no product. What went wrong?

A: This is a common issue that can typically be traced to one of three areas: reagent quality, reaction conditions, or reaction time.

  • Reagent Quality (The Prime Suspect): 4-chlorobenzenesulfonyl chloride is highly susceptible to hydrolysis. It reacts with ambient moisture to form the unreactive 4-chlorobenzenesulfonic acid.

    • Expert Insight: Always use a fresh bottle of sulfonyl chloride or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. If you suspect hydrolysis, you can check the melting point of the starting material; the sulfonic acid has a much higher melting point.

  • Reaction Temperature: The initial reaction is exothermic. If the methylamine solution is added too quickly or without adequate cooling, localized heating can cause side reactions or degradation of the product. Maintaining a temperature of 0-5 °C during addition is critical.[5]

  • Base Stoichiometry: An insufficient amount of base will result in the formation of methylammonium hydrochloride, which is not nucleophilic and will halt the reaction. Ensure at least one equivalent of base is present for every equivalent of HCl produced. Using a slight excess (1.1-1.2 eq) is recommended.[1]

  • Incomplete Reaction: Sulfonamide formation can be slower than expected. Confirm the reaction has gone to completion via TLC before beginning the work-up. If starting material is still present after several hours, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, but this should be done cautiously as it can also promote side reactions.

Q2: My final product is impure, even after purification. What are the likely side products and how can I prevent them?

A: The primary impurities are typically unreacted starting materials or products from specific side reactions.

  • Unreacted 4-chlorobenzenesulfonyl chloride: This is often due to an incomplete reaction. It can be removed during the aqueous work-up by washing with a mild base like sodium bicarbonate, which will hydrolyze the remaining sulfonyl chloride to the water-soluble sulfonate salt.

  • Hydrolysis Product: As mentioned, 4-chlorobenzenesulfonic acid is the main side product, formed by the reaction of the sulfonyl chloride with water.

    • Prevention: Use anhydrous solvents and handle the sulfonyl chloride in a dry environment. A biphasic solvent system (e.g., DCM/water) can sometimes be used, but the reaction must be rapid to outcompete hydrolysis.[6]

  • Bis-sulfonylation Product (N-methyl-N,N-bis(4-chlorophenylsulfonyl)amine): This occurs if the product, this compound, is deprotonated by the base and acts as a nucleophile, reacting with another molecule of the sulfonyl chloride.

    • Prevention: This is minimized by slow, controlled addition of the sulfonyl chloride to the amine (inverse addition) or by ensuring you do not use a large excess of the sulfonyl chloride. Using a bulky, non-nucleophilic base can also disfavor this side reaction.

SideReactions SC 4-Chlorobenzenesulfonyl Chloride SA 4-Chlorobenzenesulfonic Acid (Hydrolysis Impurity) SC->SA + H₂O H2O Water (Moisture) Product Desired Product: This compound BisProduct Bis-sulfonylation Impurity Product->BisProduct + SC (Excess Base/SC)

Caption: Common side reactions in the synthesis.

Q3: I am struggling with the work-up. I'm seeing emulsions during extraction or the product won't crystallize. What should I do?

A: Work-up and purification challenges are often solved by methodical adjustments.

  • Emulsion Formation: Emulsions are common when using aqueous bases.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break the emulsion. Alternatively, filtering the entire mixture through a pad of Celite can be effective.

  • Recrystallization Issues: If the product oils out or fails to crystallize, it is likely still impure, or you have selected a suboptimal solvent system.

    • Expert Insight: First, ensure all excess solvent is removed from your crude product. For recrystallization, a good starting point is a solvent in which the product is soluble when hot but sparingly soluble when cold. Common systems include ethanol/water, isopropanol, or toluene/hexanes. Start by dissolving the crude product in a minimum amount of the hot solvent. If it oils out, you may have added too little solvent or the impurities are acting as a eutectic mixture. Try adding slightly more hot solvent. If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best base for this reaction: Pyridine, Triethylamine (TEA), or NaOH? A: The choice of base is crucial. While NaOH can be used, it increases the amount of water in the reaction, which can promote hydrolysis of the sulfonyl chloride.[7] Tertiary amines like pyridine or TEA are often preferred in organic solvents as they act as excellent HCl scavengers without introducing additional water.[1][3] Pyridine can also act as a nucleophilic catalyst. TEA is often easier to remove during work-up due to its lower boiling point.

Q: How can I effectively monitor the reaction by TLC? A: Use a non-polar solvent system like 3:1 Hexanes:Ethyl Acetate. The starting sulfonyl chloride is non-polar and will have a high Rf value. The product sulfonamide is more polar and will have a lower Rf. The reaction is complete when the spot corresponding to the sulfonyl chloride has disappeared. It is helpful to co-spot a lane with both the starting material and the reaction mixture to accurately track the conversion.

Q: Are there alternative synthetic routes? A: Yes, while reaction with the sulfonyl chloride is most common, other methods exist. For instance, sulfonamides can be prepared from nitroarenes and sodium arylsulfinates, or via palladium-catalyzed routes from aryl halides.[8][9] However, for this specific molecule, the reaction of 4-chlorobenzenesulfonyl chloride with methylamine remains the most straightforward and cost-effective method.

Q: What are the key safety precautions? A: 4-chlorobenzenesulfonyl chloride is corrosive and a lachrymator; it must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Aqueous methylamine is a volatile, flammable, and corrosive base. The reaction should be performed in a well-ventilated fume hood.

Section 4: Summary of Optimized Reaction Conditions

The table below summarizes key parameters and their impact, providing a quick reference for optimizing your experimental setup.

ParameterRecommended ConditionRationale & JustificationPotential Issues if Deviated
Solvent Dichloromethane (DCM), THFGood solubility for starting material; relatively inert.Using protic solvents like ethanol can lead to side reactions (solvolysis).
Temperature 0-5 °C (during addition)Minimizes exothermic side reactions and hydrolysis.[5]Higher temperatures lead to increased impurity formation and lower yield.
Base Pyridine, TriethylamineEfficiently neutralizes HCl without adding water.[3]Aqueous bases (NaOH, K₂CO₃) can increase hydrolysis of sulfonyl chloride.[10]
Stoichiometry 1.1-1.2 eq. MethylamineEnsures complete consumption of the limiting sulfonyl chloride.Excess amine complicates purification; insufficient amine leads to incomplete reaction.
Addition Rate Slow, dropwise (30-60 min)Maintains temperature control and minimizes bis-sulfonylation.Rapid addition can cause dangerous exotherms and reduce yield.
Work-up Wash Dilute HCl, then NaHCO₃Systematically removes basic (excess amine) and acidic (sulfonic acid) impurities.Skipping washes will lead to a highly impure crude product that is difficult to crystallize.

References

Technical Support Center: Stability of 4-Chloro-N-methylbenzenesulfonamide in Acidic and Basic Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Chloro-N-methylbenzenesulfonamide. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to effectively assess the stability of this compound in acidic and basic media. Our goal is to equip you with the foundational knowledge and practical tools to anticipate and address stability-related challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Like many sulfonamides, the primary stability concern for this compound in solution is its susceptibility to hydrolysis, particularly under both acidic and basic conditions. The key point of vulnerability is the sulfonamide bond (S-N). Cleavage of this bond is a common degradation pathway for this class of compounds. The rate and extent of this degradation are highly dependent on the pH, temperature, and the presence of any catalytic species in the medium.

Q2: What is the most likely degradation pathway for this compound under hydrolytic stress?

A2: The principal degradation pathway is the hydrolysis of the sulfur-nitrogen (S-N) bond. This cleavage would likely result in the formation of 4-chlorobenzenesulfonic acid and methylamine. Under acidic conditions, the methylamine formed would be protonated to the methylammonium ion.

Q3: At what pH is this compound expected to be most stable?

A3: While specific data for this compound is not extensively published, many sulfonamides exhibit their maximum stability in the neutral pH range (approximately pH 5-7). Extreme pH conditions, both highly acidic and highly basic, are likely to accelerate the degradation process. To determine the precise pH of maximum stability for your specific formulation, a comprehensive pH-rate profile study is recommended.

Q4: How does temperature impact the stability of this compound solutions?

A4: As with most chemical reactions, the rate of degradation of this compound is expected to increase with a rise in temperature. Therefore, for long-term storage of its solutions, maintaining lower temperatures is advisable. The effect of temperature on stability can be systematically evaluated by conducting studies at elevated temperatures and applying the Arrhenius equation to predict degradation rates at desired storage conditions.

Q5: Are there other factors besides pH and temperature that can affect the stability?

A5: Yes. The presence of certain metal ions can potentially catalyze the degradation of sulfonamides. It is also important to consider the potential for photodegradation if the compound is exposed to light. Therefore, it is recommended to use high-purity reagents and solvents and to protect solutions from light, for example, by using amber vials or wrapping containers in aluminum foil, unless photostability is being specifically investigated.

Troubleshooting Guide: Common Issues in Stability Studies

Observed Issue Potential Causes Recommended Actions
Unexpectedly Rapid Degradation Incorrect pH of the solution.Verify the pH of your buffer or solution using a calibrated pH meter.
Higher than anticipated temperature.Ensure accurate temperature control of your experimental setup (e.g., water bath, incubator).
Presence of catalytic impurities (e.g., metal ions).Use high-purity water and reagents. Consider using a chelating agent like EDTA if metal ion contamination is suspected.
Photodegradation from exposure to light.Protect solutions from light by using amber vials or covering them with aluminum foil.
Inconsistent or Irreproducible Results Inaccurate preparation of stock or sample solutions.Review and standardize your solution preparation procedures. Ensure complete dissolution of the compound.
Fluctuation in instrumental parameters (e.g., HPLC).Verify the performance of your analytical instrumentation. Run system suitability tests before each analysis.
Non-homogeneity of the sample.Ensure thorough mixing of solutions before taking aliquots for analysis.
Appearance of Unknown Peaks in Chromatogram Formation of secondary degradation products.This can occur under harsh stress conditions. Consider analyzing samples at earlier time points to distinguish primary from secondary degradants.
Interaction with excipients or container materials.If working with a formulation, investigate potential incompatibilities. Run controls with individual components.
Contamination of the mobile phase or HPLC system.Prepare fresh mobile phase and flush the HPLC system thoroughly.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps to perform a forced degradation study to identify potential degradation products and understand the stability of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water (e.g., Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Calibrated pH meter

  • Temperature-controlled water bath or oven

  • Photostability chamber

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed with 0.1 M HCl.

  • Basic Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl.

    • Repeat the experiment with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and monitor for degradation at various time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Keep a solid sample of this compound in a temperature-controlled oven (e.g., 80 °C) for a specified period.

    • Also, expose a solution of the compound to the same thermal stress.

    • At various time points, dissolve the solid sample or dilute the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples at appropriate time intervals.

  • Control Samples: For each stress condition, prepare a control sample of the compound in the same solvent and at the same concentration, but without the stressor, and keep it under ambient conditions.

  • HPLC Analysis: Analyze all the stressed and control samples using a suitable HPLC method (see Protocol 2 for a starting point). The goal is to separate the parent compound from all the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Method Development and Validation:

  • Specificity: Inject the solutions from the forced degradation study to demonstrate that the method can separate the parent peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

  • Linearity: Establish the linearity of the method over a range of concentrations (e.g., 50% to 150% of the expected sample concentration).

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results.

Data Presentation

The results of a forced degradation study can be summarized in a table to provide a clear overview of the stability of the compound under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent ConcentrationTime (hours)Temperature (°C)% DegradationNumber of Degradation Products
Control -24RT< 1%0
Acid Hydrolysis 0.1 M HCl2460Data to be filledData to be filled
1 M HCl860Data to be filledData to be filled
Base Hydrolysis 0.1 M NaOH24RTData to be filledData to be filled
1 M NaOH4RTData to be filledData to be filled
Oxidation 3% H₂O₂24RTData to be filledData to be filled
30% H₂O₂8RTData to be filledData to be filled
Thermal (Solid) -4880Data to be filledData to be filled
Thermal (Solution) -2480Data to be filledData to be filled
Photolytic (Solid) ICH Q1B--Data to be filledData to be filled
Photolytic (Solution) ICH Q1B--Data to be filledData to be filled

Note: The values in this table are placeholders and should be populated with experimental data.

Visualizations

Degradation Pathway

G parent This compound acid_cond Acidic Hydrolysis (H₃O⁺) parent->acid_cond base_cond Basic Hydrolysis (OH⁻) parent->base_cond deg1 4-Chlorobenzenesulfonic Acid acid_cond->deg1 deg2 Methylamine (or CH₃NH₃⁺) acid_cond->deg2 base_cond->deg1 base_cond->deg2

Caption: Proposed hydrolytic degradation pathway.

Experimental Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic hplc Stability-Indicating HPLC acid->hplc base Basic base->hplc oxidative Oxidative oxidative->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc pda Peak Purity (PDA) hplc->pda ms Structure Elucidation (LC-MS) hplc->ms start 4-Chloro-N-methyl- benzenesulfonamide start->acid Forced Degradation start->base Forced Degradation start->oxidative Forced Degradation start->thermal Forced Degradation start->photo Forced Degradation

Caption: Forced degradation experimental workflow.

Technical Support Center: Synthesis with 4-Chlorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Hydrolysis During Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical information and actionable troubleshooting advice to mitigate the hydrolysis of 4-chlorobenzenesulfonyl chloride during your synthetic procedures. Understanding the mechanisms of hydrolysis and implementing preventative measures are critical for ensuring high reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: Why is 4-chlorobenzenesulfonyl chloride so susceptible to hydrolysis?

4-Chlorobenzenesulfonyl chloride is highly reactive due to the powerful electron-withdrawing nature of the sulfonyl group (-SO₂Cl). This makes the sulfur atom highly electrophilic and, therefore, a prime target for nucleophilic attack by water. Even trace amounts of moisture in the reaction environment can lead to the formation of the corresponding and less reactive 4-chlorobenzenesulfonic acid, which can complicate purification and reduce the overall yield of your desired product.[1][2]

Q2: How can I detect if my 4-chlorobenzenesulfonyl chloride has undergone hydrolysis?

The primary byproduct of hydrolysis is 4-chlorobenzenesulfonic acid.[1] Its presence can be confirmed using several standard analytical techniques:

  • Infrared (IR) Spectroscopy: The most definitive sign of hydrolysis is the appearance of a broad absorption band in the 2500-3300 cm⁻¹ range, which is characteristic of the O-H bond in the sulfonic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the sulfonic acid proton will appear as a broad singlet, typically at a high chemical shift (δ > 10 ppm). The aromatic protons of the sulfonic acid will also have slightly different chemical shifts compared to the sulfonyl chloride.

  • Thin-Layer Chromatography (TLC): 4-Chlorobenzenesulfonic acid is significantly more polar than 4-chlorobenzenesulfonyl chloride. On a silica gel TLC plate, the sulfonic acid will have a much lower Rf value.

Q3: What are the fundamental principles for preventing hydrolysis?

The cornerstone of preventing hydrolysis is the strict exclusion of water from the reaction system. This is achieved through a combination of proper technique and the use of anhydrous reagents and solvents. The reaction should ideally be performed under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low Reaction Yield Hydrolysis of starting material: The 4-chlorobenzenesulfonyl chloride is reacting with water instead of the intended nucleophile.Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Use freshly distilled or commercially available anhydrous solvents. Handle all reagents under an inert atmosphere.[1]
Presence of 4-chlorobenzenesulfonic acid impurity in the final product Incomplete reaction and hydrolysis during workup: Unreacted 4-chlorobenzenesulfonyl chloride hydrolyzes during the aqueous workup phase.Controlled Quenching: Quench the reaction mixture at a low temperature, for instance, by pouring it onto ice, to minimize the hydrolysis of any remaining sulfonyl chloride.[1] Aqueous Wash: During the workup, wash the organic layer with a mild aqueous base like sodium bicarbonate. This will convert the acidic impurity into its more water-soluble salt, facilitating its removal into the aqueous phase.[1]
Reaction fails to go to completion Deactivation of reagents: Trace moisture may be deactivating either the 4-chlorobenzenesulfonyl chloride or the nucleophile.Reagent Purity Check: Ensure all starting materials are of high purity and are properly dried before use. Consider using a desiccant in the reaction setup if ambient humidity is high.

In-Depth Technical Protocols

Protocol 1: General Procedure for Anhydrous Reaction Setup

This protocol outlines the essential steps for creating and maintaining an anhydrous reaction environment, which is crucial for preventing the hydrolysis of 4-chlorobenzenesulfonyl chloride.

Materials:

  • Round-bottom flask and condenser (oven-dried at >120°C for at least 4 hours)

  • Rubber septa

  • Nitrogen or argon gas line with a bubbler

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Syringes and needles (oven-dried)

Procedure:

  • Glassware Preparation: Assemble the hot, oven-dried glassware while flushing with a stream of inert gas.

  • Inert Atmosphere: Once cooled to room temperature under the inert gas, seal the flask with rubber septa.

  • Reagent Addition: Add anhydrous solvent and any liquid reagents via a dry syringe through the septum. Solid reagents should be added under a positive pressure of inert gas.

  • Reaction Monitoring: Maintain a gentle flow of inert gas through the bubbler throughout the reaction to ensure a positive pressure and prevent the ingress of atmospheric moisture.

Protocol 2: The Role of Pyridine in Sulfonylation Reactions

In many sulfonylation reactions, a base such as pyridine is added. While it acts as a nucleophilic catalyst and an acid scavenger, its role is more complex and can influence the reaction mechanism.

When 4-chlorobenzenesulfonyl chloride reacts with an alcohol in the presence of pyridine, the pyridine first attacks the sulfonyl chloride to form a sulfonylpyridinium salt. This intermediate is highly reactive. The chloride ion that is displaced then acts as the nucleophile in an Sₙ2 reaction, leading to an inversion of stereochemistry at the alcohol's carbon center.[3] This is in contrast to the reaction without pyridine, which can proceed through an Sₙi mechanism with retention of stereochemistry.[3]

Mechanism with Pyridine:

  • Activation: Pyridine attacks the sulfonyl chloride, displacing the chloride ion and forming a reactive sulfonylpyridinium intermediate.

  • Nucleophilic Attack: The displaced chloride ion, now a better nucleophile, attacks the substrate from the backside, leading to the formation of the desired product with inverted stereochemistry.[3]

This understanding is critical for controlling the stereochemical outcome of your reaction.

Visualizing the Hydrolysis Mechanism

The hydrolysis of 4-chlorobenzenesulfonyl chloride proceeds via a nucleophilic substitution mechanism, likely Sₙ2 in nature.[4][5] Water, acting as a nucleophile, attacks the electrophilic sulfur atom.

hydrolysis_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 4-CBSC 4-Chlorobenzenesulfonyl Chloride TS Trigonal Bipyramidal Transition State 4-CBSC->TS Nucleophilic Attack by H₂O H2O Water (H₂O) 4-CBSA 4-Chlorobenzenesulfonic Acid TS->4-CBSA Departure of Cl⁻ HCl Hydrochloric Acid (HCl)

Caption: Hydrolysis of 4-chlorobenzenesulfonyl chloride.

Preventing Hydrolysis: A Workflow Diagram

This workflow provides a logical sequence of steps to minimize hydrolysis during your experiment.

prevention_workflow start Start: Plan Reaction dry_glassware Oven-Dry All Glassware (>120°C, >4h) start->dry_glassware inert_atmosphere Assemble Hot Glassware Under Inert Gas (N₂/Ar) dry_glassware->inert_atmosphere anhydrous_reagents Use Anhydrous Solvents and Reagents inert_atmosphere->anhydrous_reagents slow_addition Slowly Add 4-Chlorobenzenesulfonyl Chloride to Reaction Mixture anhydrous_reagents->slow_addition temp_control Maintain Low Reaction Temperature (e.g., 0°C) slow_addition->temp_control workup Controlled Quenching (e.g., on ice) temp_control->workup extraction Aqueous Wash with Mild Base (e.g., NaHCO₃) workup->extraction end End: Pure Product extraction->end

Caption: Workflow for minimizing hydrolysis.

References

Technical Support Center: Reaction Monitoring for 4-Chloro-N-methylbenzenesulfonamide Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 4-Chloro-N-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for using Thin-Layer Chromatography (TLC) to monitor the progress of this common sulfonamide synthesis. Here, we combine established scientific principles with field-proven insights to help you troubleshoot common issues and ensure the integrity of your experimental results.

Introduction: The Crucial Role of TLC in Sulfonamide Synthesis

The synthesis of this compound, typically achieved by reacting 4-chlorobenzenesulfonyl chloride with methylamine in the presence of a base, is a fundamental transformation in medicinal chemistry. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring this reaction. It offers a rapid, cost-effective, and visually intuitive method to track the consumption of starting materials and the formation of the desired product, as well as any potential side products. Accurate TLC analysis is the cornerstone of determining reaction completion, optimizing reaction conditions, and ensuring a successful outcome.

Core Principles of TLC for this Reaction

The separation on a standard silica gel TLC plate relies on the principle of polarity. Silica gel is a polar stationary phase. Therefore, less polar compounds will travel further up the plate (higher Retention Factor, R_f), while more polar compounds will interact more strongly with the silica and travel shorter distances (lower R_f).

In the synthesis of this compound:

  • 4-chlorobenzenesulfonyl chloride (Reactant): This is a relatively non-polar molecule.

  • Methylamine (Reactant): While a reactant, it is a volatile gas and typically not observed on the TLC plate.

  • This compound (Product): The presence of the N-H bond and the sulfonamide group makes this molecule significantly more polar than the starting sulfonyl chloride.

  • 4-chlorobenzenesulfonic acid (Side Product): A potential side product from the hydrolysis of the sulfonyl chloride. This is a highly polar, ionic compound that will likely remain at the baseline.

Therefore, a successful reaction monitored by TLC will show the disappearance of the higher R_f spot corresponding to 4-chlorobenzenesulfonyl chloride and the appearance of a new, lower R_f spot for the this compound product.

Frequently Asked Questions (FAQs)

Q1: What is a standard mobile phase for monitoring this reaction?

A1: A common and effective mobile phase is a mixture of ethyl acetate and hexanes. A good starting point is a 30:70 mixture of ethyl acetate to hexanes (v/v). This can be adjusted based on the observed separation.

Q2: How do I visualize the spots on the TLC plate?

A2: Both the starting material (4-chlorobenzenesulfonyl chloride) and the product (this compound) contain a benzene ring and are UV-active. They can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent green background. For confirmation, or if UV activity is weak, a potassium permanganate (KMnO₄) stain can be used, which will visualize most organic compounds as yellow-brown spots on a purple background.[1]

Q3: What should an ideal TLC look like for a completed reaction?

A3: For a completed reaction, the TLC plate (spotted with the reaction mixture) should show a single spot corresponding to the R_f of the this compound product. The spot corresponding to the 4-chlorobenzenesulfonyl chloride starting material should be completely absent.

Q4: How do I use a co-spot and why is it important?

A4: A co-spot is a lane on the TLC plate where you apply both the reaction mixture and a sample of the starting material. This is crucial for definitively identifying the starting material spot in your reaction mixture, especially if the R_f values are close or if the reaction matrix affects the elution of the compounds.

Detailed Experimental Protocols

Protocol 1: Preparing and Running the TLC Plate
  • Plate Preparation: Handle the silica gel plate by the edges to avoid contamination. Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the plate.

  • Spotting the Plate:

    • Lane 1 (Starting Material): Dissolve a small amount of 4-chlorobenzenesulfonyl chloride in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot onto the origin in the first lane.

    • Lane 2 (Co-spot): In the second lane, first spot the starting material as in Lane 1. Then, carefully spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (Reaction Mixture): In the third lane, spot a sample of your reaction mixture.

  • Developing the Plate:

    • Pour the chosen mobile phase (e.g., 30% ethyl acetate in hexanes) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.

    • Place a piece of filter paper in the chamber to aid solvent vapor saturation and close the lid. Allow it to sit for 5-10 minutes.

    • Carefully place the spotted TLC plate into the chamber and close the lid.

    • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[2]

    • If necessary, use a chemical stain for further visualization (see Protocol 2).

Protocol 2: Potassium Permanganate (KMnO₄) Staining
  • Prepare the Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. This solution can be stored for several months.

  • Staining Procedure:

    • After UV visualization, dip the dried TLC plate quickly and evenly into the KMnO₄ solution using forceps.

    • Remove the plate and wipe the excess stain from the back with a paper towel.

    • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a purple/pink background.[3]

Troubleshooting Guide

Problem Possible Cause(s) Solutions & Explanations
Streaking Spots 1. Sample Overload: Too much sample was spotted on the origin.[4] 2. Compound Acidity/Basicity: The sulfonamide product or unreacted amine can interact strongly with the acidic silica gel.[1] 3. Insoluble Material: Insoluble components from the reaction mixture were spotted.1. Dilute the Sample: Dilute your reaction mixture sample before spotting it on the TLC plate. 2. Modify the Mobile Phase: Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase (e.g., 1-2 drops per 10 mL). This will help to reduce tailing by neutralizing the interactions with the silica.[1] 3. Filter/Centrifuge: Ensure you are taking a clear aliquot of the reaction mixture for TLC analysis.
Spots are Too High (High R_f) Mobile Phase is Too Polar: The eluent is too strong and is carrying all components up the plate with little separation.Decrease Polarity: Decrease the proportion of the more polar solvent (ethyl acetate) in your mobile phase. For example, try a 20:80 or 15:85 mixture of ethyl acetate to hexanes.
Spots are Too Low (Low R_f) Mobile Phase is Not Polar Enough: The eluent is too weak and is not moving the compounds off the baseline.Increase Polarity: Increase the proportion of the more polar solvent (ethyl acetate). For example, try a 40:60 or 50:50 mixture of ethyl acetate to hexanes.
A New, Very Polar Spot at the Baseline Hydrolysis of Sulfonyl Chloride: The starting material, 4-chlorobenzenesulfonyl chloride, has reacted with trace water to form 4-chlorobenzenesulfonic acid.[5]This is a common side reaction. The sulfonic acid is highly polar and will not move from the origin. This confirms the presence of water in your reaction. Ensure all glassware is dry and use anhydrous solvents for future reactions.[6]
Disappearance of Amine, but No Product Formation Formation of Bis-Sulfonated Product: If using a primary amine, it can react twice with the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used. This byproduct may have a similar R_f to the starting sulfonyl chloride.To avoid this, add the sulfonyl chloride slowly to the amine solution. Using a slight excess of the amine can also favor the formation of the desired mono-sulfonated product.[6]
No Spots Visible Under UV Light Compounds are Not UV-Active: While unlikely for these specific compounds, it is a possibility. Sample is Too Dilute: The concentration of the compounds in the spotted sample is too low.Use a Stain: Use a universal stain like potassium permanganate (KMnO₄) or phosphomolybdic acid.[7] Concentrate the Sample: Spot the same lane multiple times, allowing the solvent to dry between applications.

Visual Workflows and Diagrams

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_run Development & Visualization prep_plate Prepare TLC Plate (Draw Origin Line) spot_sm Lane 1: Starting Material (SM) prep_plate->spot_sm prep_chamber Prepare Chamber (Solvent + Filter Paper) develop Develop Plate in Chamber prep_chamber->develop spot_co Lane 2: Co-spot (SM + Rxn) spot_sm->spot_co spot_rxn Lane 3: Reaction Mixture (Rxn) spot_co->spot_rxn spot_rxn->develop dry Dry Plate develop->dry visualize_uv Visualize under UV (254 nm) dry->visualize_uv visualize_stain Stain (e.g., KMnO4) & Heat visualize_uv->visualize_stain analyze Analyze Results: Track SM disappearance & Product appearance visualize_stain->analyze TLC_Interpretation Interpretation: In this example of a completed reaction, the starting material (SM) spot is absent in the reaction (Rxn) lane, which shows only the product spot. The co-spot (Co) lane confirms the identity of the SM and shows the separation from the product. cluster_plate Developed TLC Plate cluster_key Legend origin Origin lane1_origin SM front Solvent Front lane1_spot SM Spot lane1_origin->lane1_spot lane2_origin Co lane2_spot_sm SM Spot lane2_origin->lane2_spot_sm lane2_spot_p Product lane2_origin->lane2_spot_p lane3_origin Rxn lane3_spot_p Product lane3_origin->lane3_spot_p key_sm Starting Material (SM) (Higher R_f) key_p Product (Lower R_f)

References

Validation & Comparative

A Senior Application Scientist's Guide: 4-Chlorobenzenesulfonyl Chloride vs. Tosyl Chloride for Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For amines, sulfonamides have long served as a robust and reliable protecting group. The workhorse in this class is undeniably p-toluenesulfonyl chloride (TsCl), prized for the stability of the resulting tosylamide. However, this same stability can be a significant drawback, often requiring harsh conditions for removal that are incompatible with sensitive substrates.

This guide presents a detailed comparison between the traditional tosyl chloride and a compelling alternative: 4-chlorobenzenesulfonyl chloride . We will explore how a subtle structural change—substituting a methyl group for a chlorine atom—profoundly impacts reactivity, stability, and, most critically, the conditions required for deprotection. This analysis is designed to provide researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal reagent for their specific synthetic challenge.

Section 1: The Reagents - An Electronic Profile

At first glance, tosyl chloride and 4-chlorobenzenesulfonyl chloride are structurally similar aromatic sulfonyl chlorides.[1][2] However, the electronic nature of their para-substituent creates a crucial difference in the electrophilicity of the sulfur atom.[3]

  • Tosyl Chloride (TsCl): The p-methyl group is weakly electron-donating through hyperconjugation. This effect slightly reduces the partial positive charge on the sulfonyl sulfur, making it a potent but not overly aggressive electrophile.[3]

  • 4-Chlorobenzenesulfonyl Chloride: The p-chloro group is strongly electron-withdrawing due to its inductive effect. This pulls electron density away from the aromatic ring and, consequently, from the sulfonyl group. The result is a more electrophilic sulfur atom, primed for faster reaction with nucleophiles like amines.[3]

This fundamental electronic difference is the root cause of the performance variations we will explore.

Section 2: The Protection Reaction - Mechanism and Kinetics

The protection of a primary or secondary amine with a sulfonyl chloride proceeds via a classical nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[4][5]

Caption: General mechanism for amine sulfonylation.

Due to the enhanced electrophilicity of its sulfur center, 4-chlorobenzenesulfonyl chloride generally reacts faster with amines than tosyl chloride under identical conditions. This can be advantageous for less nucleophilic amines or when shorter reaction times are desired.

Section 3: Deprotection Strategies - The Critical Divergence

The primary distinction and the most compelling reason to choose one reagent over the other lies in the deprotection step. The stability of the sulfonamide bond is directly influenced by the electronics of the aryl group.

Tosyl (Ts) Group Deprotection

The tosyl group is renowned for its stability, making its removal a significant synthetic challenge.[5][6] Cleavage typically requires harsh, non-orthogonal conditions that can compromise other functional groups within a complex molecule.[7][8]

Common Deprotection Methods for Tosylamides:

  • Strongly Acidic Conditions: Refluxing with concentrated HBr or HCl, often with additives like phenol or acetic acid.[5][7]

  • Dissolving Metal Reductions: Using sodium in liquid ammonia (Birch reduction) or sodium amalgam in methanol.[7]

  • Reductive Cleavage: Employing reagents like Samarium(II) iodide (SmI₂), which can offer milder conditions but may require specific setups.[9][10]

These methods severely limit the tosyl group's utility in the late stages of synthesis where sensitive moieties, such as esters, acetals, or other protecting groups, are present.

4-Chlorobenzenesulfonyl Group Deprotection

The electron-withdrawing chloro-substituent on the 4-chlorobenzenesulfonamide offers a critical advantage: it renders the N-H proton more acidic and potentially activates the aryl ring towards nucleophilic aromatic substitution (SNAr). While still a stable protecting group, it is generally more labile than the tosyl group, opening the door to milder deprotection protocols.

Emerging strategies for the cleavage of electron-deficient sulfonamides, such as the related 4-cyanobenzenesulfonamides, leverage this property. Deprotection can be achieved under mild conditions using a thiol and a base, proceeding through a Meisenheimer intermediate. This approach is significantly more chemoselective than the harsh methods required for tosylamide cleavage.[11]

Section 4: Head-to-Head Performance - A Data-Driven Comparison

The following table summarizes the key performance characteristics of the two protecting groups, compiled from established chemical literature and application notes.[8][12][13]

FeatureTosyl (Ts) Group4-Chlorobenzenesulfonyl GroupRationale & Advantage
Protection Reagent p-Toluenesulfonyl Chloride (TsCl)4-Chlorobenzenesulfonyl Chloride-
Reactivity (Protection) Moderate to HighHighElectron-withdrawing Cl increases sulfur electrophilicity, leading to faster reactions.
Sulfonamide Stability Very HighHighBoth form robust sulfonamides, but the Ts group is exceptionally stable.
Deprotection Conditions Harsh: HBr/AcOH, Na/NH₃, SmI₂[7][10]Milder: Thiol/Base (e.g., thiophenol/K₂CO₃)[11]The key advantage of the 4-chloro variant lies in its milder, more orthogonal deprotection.
Orthogonality Limited due to harsh deprotectionGood; compatible with acid/base-labile groupsMilder cleavage conditions preserve a wider range of other functional groups.
Ideal Use Case When extreme robustness is needed and harsh deprotection is tolerable.In complex syntheses with sensitive functional groups requiring orthogonal protection.-

Section 5: Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for the protection of a model amine (benzylamine) and subsequent deprotection are provided below.

Caption: Comparative workflow for amine protection and deprotection.

Protocol 1: Protection of Benzylamine with Tosyl Chloride
  • Setup: To a round-bottom flask charged with a magnetic stir bar, add benzylamine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Base Addition: Add pyridine (1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-benzyltosylamide by recrystallization or column chromatography.

Protocol 2: Protection of Benzylamine with 4-Chlorobenzenesulfonyl Chloride

This protocol is identical to Protocol 1, with the substitution of 4-chlorobenzenesulfonyl chloride (1.1 eq.) for tosyl chloride. Reaction times may be shorter.

Protocol 3: Deprotection of N-Benzyltosylamide (Harsh Acidic Cleavage)
  • Setup: To a round-bottom flask equipped with a reflux condenser, add N-benzyltosylamide (1.0 eq.) and a 33% solution of HBr in acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Neutralization: Basify the aqueous solution by the slow addition of concentrated NaOH or solid K₂CO₃ until pH > 10.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield benzylamine.[5]

Protocol 4: Deprotection of N-Benzyl-4-chlorobenzenesulfonamide (Mild Thiolysis)
  • Setup: To a round-bottom flask, add N-benzyl-4-chlorobenzenesulfonamide (1.0 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and anhydrous acetonitrile (MeCN, ~0.1 M).

  • Reagent Addition: Add thiophenol (2.0 eq.) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with 1M NaOH to remove excess thiophenol. Then, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield benzylamine.[8][11]

Conclusion

The choice between tosyl chloride and 4-chlorobenzenesulfonyl chloride for amine protection is a strategic one, dictated by the overall synthetic plan.

  • Tosyl chloride remains a valid choice when its exceptional stability is paramount and the substrate can withstand the harsh conditions required for its removal. Its reliability and the crystalline nature of its derivatives are proven advantages.[5]

  • 4-Chlorobenzenesulfonyl chloride emerges as a superior alternative for modern, complex syntheses. Its enhanced reactivity can shorten reaction times, while the resulting sulfonamide is stable enough for most transformations. Crucially, the ability to deprotect under mild, thiol-based conditions provides a level of orthogonality that the tosyl group cannot match, preserving sensitive functional groups and enabling more elegant and efficient synthetic routes.

For the drug development professional and the research scientist, understanding these nuances is key to navigating the challenges of amine manipulation. The 4-chlorobenzenesulfonyl group, while less traditional, offers a clear pathway to milder deprotection, expanding the synthetic chemist's toolkit for the construction of complex molecular architectures.

References

A Senior Application Scientist's Guide to the Comparative Stability of Benzenesulfonamide Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal of amine-protecting groups, benzenesulfonamides stand out for their unique combination of stability and reactivity, offering a tunable shield for the ubiquitous amine functionality.[1][2] This guide provides an in-depth, comparative analysis of the stability of commonly employed benzenesulfonamide protecting groups, grounded in experimental evidence and mechanistic insight, to empower researchers in making informed strategic decisions in their synthetic endeavors.

The Rationale for Benzenesulfonamide Protection

However, the very stability that makes sulfonamides attractive can also be their downfall, often necessitating harsh conditions for their removal.[2][4] This has spurred the development of a diverse palette of benzenesulfonamide protecting groups with varying stability profiles, allowing for more nuanced and orthogonal protection strategies. This guide will focus on the comparative stability of the most prevalent members of this class: the robust p-toluenesulfonyl (Tosyl, Ts), the more labile nitrobenzenesulfonyl (Nosyl, Ns), and the highly activated 2,4-dinitrobenzenesulfonyl (DNBS) groups.

Comparative Stability Profile

The stability of a benzenesulfonamide protecting group is intrinsically linked to the electronic properties of the aryl ring. Electron-donating groups, such as the methyl group in the tosyl moiety, enhance stability by increasing the electron density at the sulfur atom, strengthening the S-N bond. Conversely, powerful electron-withdrawing groups, like the nitro substituents in nosyl and DNBS groups, render the sulfur atom more electrophilic and the aryl ring susceptible to nucleophilic aromatic substitution, thereby facilitating cleavage.[2][5]

Below is a comparative summary of the stability of these key protecting groups under various reaction conditions.

Conditionp-Toluenesulfonyl (Ts)o/p-Nitrobenzenesulfonyl (Nosyl, Ns)2,4-Dinitrobenzenesulfonyl (DNBS)
Strong Acids Generally stable, cleaved under harsh conditions (e.g., HBr/AcOH, conc. H2SO4)[4][6]Generally stable, but can be cleaved with strong acids like TfOH.[7]Generally stable under acidic conditions.
Strong Bases Highly stable.Stable to most non-nucleophilic bases.Stable to most non-nucleophilic bases.
Reductive Conditions Cleaved by dissolving metal reductions (e.g., Na/NH3) and other strong reducing agents (e.g., SmI2, Red-Al).[6][8]The nitro group is susceptible to reduction, which can lead to cleavage or other side reactions.[2]The nitro groups are highly susceptible to reduction.
Nucleophiles (Thiols) Stable.Readily cleaved by thiols under basic conditions.[5][9]Very readily cleaved by thiols, even without added base.[5]
Organometallics Generally stable.The nitro group is incompatible with many organometallic reagents.[2][10]The nitro groups are incompatible with many organometallic reagents.
Photochemical Conditions Generally stable.Can be sensitive to photomediated reactions.[2]Can be sensitive to photomediated reactions.

This table highlights the orthogonal nature of these protecting groups. The robust tosyl group can withstand a wide array of synthetic transformations, making it ideal for early-stage protection. In contrast, the nosyl and DNBS groups offer the advantage of mild cleavage under nucleophilic conditions, a valuable asset in the late stages of a synthesis, particularly for sensitive substrates.

Mechanistic Insights into Cleavage

The divergent stability of these protecting groups stems from their distinct cleavage mechanisms.

Reductive and Acidic Cleavage of Tosylamides

The formidable stability of the tosyl group necessitates forceful conditions for its removal. Reductive cleavage, often employing dissolving metals like sodium in liquid ammonia or samarium(II) iodide, proceeds via single-electron transfer to the aromatic ring, ultimately leading to the scission of the S-N bond.[8] Harsh acidic conditions, such as heating with concentrated HBr or H2SO4, can also effect cleavage, though the generality of this method is limited by the acid sensitivity of other functional groups in the molecule.[4][6]

Caption: General cleavage pathways for tosylamides.

Nucleophilic Aromatic Substitution of Nitrobenzenesulfonamides

The key to the mild deprotection of nosyl and DNBS groups lies in the presence of the electron-withdrawing nitro groups. These groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). A soft nucleophile, typically a thiol, attacks the carbon atom bearing the sulfonyl group, leading to the formation of a Meisenheimer complex intermediate. Subsequent collapse of this intermediate and cleavage of the S-N bond liberates the free amine and a thioether byproduct.[5] The greater the electron-withdrawing character of the substituents on the aromatic ring, the more facile the SNAr reaction. This explains the higher reactivity of the DNBS group compared to the nosyl group.

Caption: Cleavage of nosylamides via SNAr mechanism.

Experimental Protocols

The following protocols are representative examples for the deprotection of benzenesulfonamides. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Reductive Deprotection of a Tosylamide with Samarium(II) Iodide

This method offers a milder alternative to dissolving metal reductions for the cleavage of tosylamides.[8]

Materials:

  • Tosyl-protected amine

  • Samarium(II) iodide (SmI2) solution in THF (0.1 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve the tosyl-protected amine (1.0 equiv) in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the SmI2 solution in THF (2.2 equiv) dropwise to the stirred solution. The characteristic deep blue color of SmI2 should persist.

  • Add anhydrous methanol (10 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Add saturated aqueous sodium thiosulfate solution to dissipate the color of excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Thiol-Mediated Deprotection of a Nosylamide

This protocol utilizes a thiol and a mild base to cleave the nosyl group under gentle conditions.[5][9]

Materials:

  • Nosyl-protected amine

  • Thiophenol (PhSH)

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve the nosyl-protected amine (1.0 equiv) in anhydrous DMF in a flask under an argon atmosphere.

  • Add potassium carbonate (3.0 equiv) and thiophenol (2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature until TLC analysis indicates the disappearance of the starting material.

  • Dilute the reaction mixture with diethyl ether and wash with 1 M aqueous HCl (2 x) to remove DMF and excess base.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amine by flash column chromatography.

Protocol 3: Selective Deprotection of a 2,4-Dinitrobenzenesulfonamide (DNBS)

The high reactivity of the DNBS group allows for its removal under very mild conditions, often without the need for an external base.[5]

Materials:

  • DNBS-protected amine

  • 2-Mercaptoethanol

  • Anhydrous acetonitrile (MeCN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve the DNBS-protected amine (1.0 equiv) in anhydrous acetonitrile.

  • Add 2-mercaptoethanol (5.0 equiv) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove excess thiol and the thioether byproduct.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion

The choice of a benzenesulfonamide protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic route. The robust nature of the tosyl group makes it a reliable choice for protecting amines early in a synthesis, provided the molecule can withstand the harsh deprotection conditions. For more delicate substrates and late-stage functionalizations, the nosyl and, in particular, the highly labile DNBS groups offer the advantage of mild, thiol-mediated cleavage. By understanding the comparative stability and the underlying mechanistic principles of these protecting groups, researchers can navigate the complexities of modern organic synthesis with greater precision and control.

References

A Comprehensive Guide to the Spectroscopic Characterization of 4-Chloro-N-methylbenzenesulfonamide by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-Chloro-N-methylbenzenesulfonamide, focusing on its structural elucidation using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple data report, offering a detailed interpretation of spectral features grounded in fundamental principles and comparative analysis. We will explore the causal relationships between the molecule's electronic structure and its NMR spectral output, providing a robust framework for its unambiguous identification.

Introduction: The Need for Precise Structural Verification

This compound (CAS No: 6333-79-5) is a sulfonamide derivative.[1][2] Sulfonamides are a cornerstone structural motif in medicinal chemistry, renowned for their wide range of biological activities. The precise arrangement of substituents on the aromatic ring and the sulfonamide nitrogen is critical to a compound's function and safety profile. Therefore, unambiguous structural verification is not merely a procedural step but a foundational requirement for any further research or development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide will demonstrate the application of ¹H and ¹³C NMR to confirm the identity and purity of this compound, explaining the logic behind the spectral assignments.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra, we must first understand the molecule's structure and the electronic influence of its constituent groups. The molecule consists of a para-substituted benzene ring and an N-methylsulfonamide group. The chlorine atom and the sulfonamide group are both electron-withdrawing, which significantly influences the chemical shifts of the aromatic protons and carbons.[4][5][6]

Figure 1: Numbered structure of this compound for NMR assignments.

Experimental Protocol: NMR Data Acquisition

The reliability of NMR data hinges on a meticulously executed experimental protocol. The following procedure ensures high-quality, reproducible spectra for structural analysis.

Objective: To acquire quantitative ¹H and broadband proton-decoupled ¹³C NMR spectra.

Materials:

  • This compound (approx. 10-20 mg)

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tube

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the compound into a clean, dry vial.

    • Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[3][7][8][9] CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup & Shimming:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Typical parameters:

      • Spectral Width: ~16 ppm

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 8-16 (adjust based on sample concentration)

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Spectral Width: ~240 ppm

      • Pulse Program: Inverse-gated decoupling for better quantification (if needed), otherwise standard decoupling.

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 512-2048 (or more, as ¹³C has low natural abundance).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H spectrum.

    • Perform peak picking for both spectra.

SamplePrep Sample Preparation (Dissolve in CDCl3 + TMS) NMR_Acq NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->NMR_Acq Processing Data Processing (FT, Phasing, Calibration) NMR_Acq->Processing Analysis Spectral Analysis (Integration, Peak Picking) Processing->Analysis Interpretation Structural Interpretation & Assignment Analysis->Interpretation

Figure 2: Standard workflow for NMR-based structural characterization.

Data Analysis and Interpretation

The following tables and interpretations are based on established principles of NMR spectroscopy and data from structurally similar compounds.[10][11] Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct signals: two from the aromatic protons and one from the N-methyl group. The para-substitution pattern creates a symmetrical molecule, leading to a characteristic splitting pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom (Fig. 1)Predicted δ (ppm)MultiplicityCoupling (J, Hz)IntegrationRationale for Assignment
H2, H6~ 7.85Doublet (d)~ 8.82HThese protons are ortho to the strongly electron-withdrawing sulfonamide group, causing a significant downfield shift. They are coupled only to H3/H5.
H3, H5~ 7.55Doublet (d)~ 8.82HThese protons are ortho to the chlorine atom. They are less deshielded than H2/H6. They are coupled only to H2/H6, creating a matching doublet.
H (N-CH₃)~ 2.70Singlet (s)N/A3HThe methyl protons are adjacent to the nitrogen atom and experience moderate deshielding. There are no adjacent protons, so the signal is a singlet.
H (N-H)~ 5.0 (variable)Broad Singlet (br s)N/A1HThe chemical shift of the N-H proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad signal due to quadrupole broadening and/or chemical exchange.

Interpretation Insights:

  • Aromatic Region: The presence of two doublets, each integrating to 2H, with identical coupling constants is a classic hallmark of a 1,4- (para) disubstituted benzene ring.[4] This pattern allows for confident differentiation from ortho or meta isomers, which would produce more complex splitting patterns.

  • Aliphatic Region: A single peak integrating to 3H confirms the presence of the N-methyl group. Its singlet nature indicates no adjacent protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show five signals: four for the aromatic carbons (due to symmetry) and one for the methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom (Fig. 1)Predicted δ (ppm)Rationale for Assignment
C1~ 139This is the ipso-carbon attached to the sulfonamide group. It is a quaternary carbon (no attached H) and its signal is often of lower intensity. Its chemical shift is influenced by the attached sulfur.
C4~ 141This is the ipso-carbon attached to the chlorine atom. Halogen substitution significantly affects the chemical shift of the directly attached carbon.[12]
C2, C6~ 129These carbons are ortho to the sulfonamide group and meta to the chlorine. Their chemical shifts are influenced by both substituents.
C3, C5~ 128These carbons are meta to the sulfonamide group and ortho to the chlorine.
C7 (N-CH₃)~ 29This is the methyl carbon, appearing in the typical upfield aliphatic region.

Interpretation Insights:

  • Symmetry: The observation of only four aromatic signals confirms the para-substitution pattern. An ortho-substituted isomer would show six distinct aromatic carbon signals, while a meta-isomer would also show six.[13]

  • Substituent Effects: The chemical shifts of the aromatic carbons are governed by the additive effects of the chloro and sulfonamide substituents.[14][15] The ipso-carbons (C1 and C4) typically appear at the most downfield positions in the aromatic region.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides a comprehensive and definitive characterization of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the N-methyl group and the 1,4-disubstituted aromatic ring through its characteristic chemical shifts, integration values, and coupling patterns. The ¹³C NMR spectrum corroborates this structure by revealing the expected number of unique carbon environments, consistent with the molecule's symmetry. This guide illustrates a systematic approach to spectral interpretation, underscoring the power of NMR as an indispensable tool for structural verification in modern chemical research.

References

A Comparative Guide to Analytical Method Validation for 4-Chloro-N-methylbenzenesulfonamide Assay

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the assay of 4-Chloro-N-methylbenzenesulfonamide, a key intermediate and potential impurity in various synthetic pathways. As a Senior Application Scientist, my objective is to dissect the nuances of method validation for this specific analyte, offering a rationale-driven approach to experimental design and a critical evaluation of alternative techniques. This document is structured to empower researchers to develop and validate analytical methods that are not only compliant with global regulatory standards but are also scientifically sound, reliable, and fit for purpose.

The Analytical Challenge: Understanding this compound

This compound is a sulfonamide derivative characterized by its aromatic chloro and N-methyl substitutions. Its accurate quantification is critical, whether it is the target analyte or a process-related impurity. A thorough understanding of its chemical properties, potential impurities, and degradation pathways is paramount for developing a robust and specific assay method.

Potential Process-Related Impurities: Based on common synthetic routes, such as the reaction of 4-chlorobenzenesulfonyl chloride with methylamine[1][2], potential impurities may include:

  • Starting Materials: 4-chlorobenzenesulfonyl chloride and methylamine.

  • By-products: 4,4'-dichlorodiphenyl sulfone, a common impurity from the synthesis of the sulfonyl chloride precursor[3].

  • Related Substances: Demethylated (4-chlorobenzenesulfonamide) or other isomeric impurities.

Potential Degradation Products: Sulfonamides are susceptible to degradation under various stress conditions. The primary degradation pathway for this compound is expected to be the hydrolysis of the sulfonamide (S-N) bond, yielding 4-chlorobenzenesulfonic acid and methylamine[4][5][6]. Hydroxylation of the benzene ring is another potential degradation route under oxidative stress[7].

A truly reliable assay must be able to unequivocally quantify this compound in the presence of these potential interferents, underscoring the need for a stability-indicating method.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is a critical decision driven by the specific requirements of the assay, including sensitivity, selectivity, and throughput. Here, we compare the most pertinent methods for the analysis of this compound.

Technique Principle Strengths Limitations Ideal Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a mobile phase.High resolution, excellent quantitative performance, versatility in detection methods (UV, MS), well-established regulatory acceptance.Can be time-consuming, requires solvent consumption, potential for co-elution.Routine quality control, stability studies, impurity profiling, and release testing.
Gas Chromatography (GC) Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase.High efficiency for volatile and semi-volatile analytes, sensitive detectors (FID, MS).Requires analyte to be volatile or amenable to derivatization, potential for thermal degradation of labile compounds.Analysis of volatile impurities or after suitable derivatization of the analyte.
Titrimetry Quantitative chemical reaction with a reagent of known concentration.High precision and accuracy for assay of pure substances, low cost.Lacks specificity for impure samples, not suitable for trace analysis, can be labor-intensive.Assay of bulk drug substance where purity is high.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency, minimal sample and reagent consumption, rapid analysis times.Lower concentration sensitivity compared to HPLC, potential for matrix effects, less robust than HPLC for routine QC.Orthogonal method for confirmation of purity, analysis of charged impurities.[8][9][10][11]

For the routine assay of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection emerges as the most suitable and versatile technique due to its superior separating power, sensitivity, and established regulatory acceptance.

In-Depth Focus: Stability-Indicating RP-HPLC Method Validation

A stability-indicating method provides confidence that the analytical procedure can accurately measure the analyte of interest without interference from its degradation products, impurities, or excipients. The validation of such a method must be thorough and adhere to the guidelines established by the International Council for Harmonisation (ICH)[12][13].

The Logic of Method Development

The development of a robust RP-HPLC method is a systematic process. The goal is to achieve adequate resolution between the this compound peak and all potential interfering peaks.

Diagram: HPLC Method Development Workflow

HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: System Suitability & Pre-Validation Column_Screening Column Screening (C18, C8, Phenyl) Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile vs. Methanol, pH adjustment) Column_Screening->Mobile_Phase_Screening Select best initial separation Gradient_Optimization Gradient Optimization (Slope and Time) Mobile_Phase_Screening->Gradient_Optimization Flow_Rate_Temp Flow Rate & Temperature (Fine-tuning resolution and runtime) Gradient_Optimization->Flow_Rate_Temp Wavelength_Selection Wavelength Selection (Maximize analyte response) Flow_Rate_Temp->Wavelength_Selection System_Suitability Define System Suitability Tests (Tailing factor, Plate count, Resolution) Wavelength_Selection->System_Suitability Forced_Degradation Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) System_Suitability->Forced_Degradation Confirm peak purity Method_Validation Method_Validation Forced_Degradation->Method_Validation Proceed to full validation

References

A Comparative Guide to the Deprotection of 4-Chloro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the use of protecting groups is a cornerstone of strategic molecular assembly. Among the most robust and reliable protecting groups for amines is the arylsulfonyl moiety. Its remarkable stability against a wide array of reaction conditions, including acidic, basic, and many oxidative/reductive environments, makes it an excellent choice for multi-step syntheses.[1] However, this same stability presents a significant challenge when the time comes for its removal.

This guide focuses on the deprotection of a specific substrate: 4-Chloro-N-methylbenzenesulfonamide . The presence of the electron-withdrawing chloro group and the N-methyl substituent introduces specific electronic and steric factors that influence the efficacy of various deprotection strategies. The N-S bond in such sulfonamides is notoriously difficult to cleave, often requiring harsh conditions that can compromise other sensitive functional groups within a complex molecule.[2][3]

The objective of this document is to provide researchers, scientists, and drug development professionals with a detailed, evidence-based comparison of the primary methods available for the deprotection of this substrate and its analogs. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a clear comparative analysis to guide your selection of the most appropriate strategy for your synthetic goals.

Deprotection Strategies: A Mechanistic Overview

The cleavage of the resilient N-S bond in this compound can be broadly categorized into two primary mechanistic pathways: Acid-Catalyzed Hydrolysis and Reductive Cleavage . The choice between these pathways is dictated by the overall functional group landscape of the molecule and the desired level of reaction mildness.

Acid-Catalyzed Hydrolysis

Strong acidic conditions can effect the cleavage of sulfonamides, a process that is particularly effective for substrates bearing electron-deficient arylsulfonyl groups.[4][5][6] The 4-chloro substituent on the benzene ring of our target molecule enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack after protonation.

Mechanism: The reaction is initiated by the protonation of the sulfonamide, typically at the nitrogen or an oxygen atom. This activation facilitates the cleavage of the N-S bond. Superacids like trifluoromethanesulfonic acid (TfOH) are exceptionally effective, often requiring only near-stoichiometric amounts to drive the reaction efficiently, a significant improvement over traditional methods that used strong acids as the solvent.[5][6]

Causality Behind Experimental Choices: The use of TfOH is strategic. Its high acidity ensures efficient protonation, while its non-nucleophilic conjugate base minimizes side reactions.[7] This method is particularly advantageous when the substrate is tolerant of strongly acidic media but sensitive to reductive conditions.

Figure 1. Simplified workflow for acid-catalyzed deprotection.
Reductive Cleavage Methods

Reductive methods are the most common and versatile for sulfonamide deprotection. These approaches utilize single-electron transfer (SET) from a reducing agent to the sulfonamide, generating a radical anion that subsequently fragments to cleave the N-S bond. A wide variety of reducing systems have been developed, ranging from classical dissolving metals to modern photocatalytic approaches.

2.1 Dissolving Metal and Metal-Based Reductions

This class of reagents represents the traditional powerhouse for sulfonamide cleavage.

  • Magnesium in Methanol (Mg/MeOH): This system is an economical, efficient, and convenient reducing agent for desulfonylation.[8][9] The reaction involves the transfer of electrons from the magnesium metal surface to the sulfonamide. The presence of methanol serves as a crucial proton source. The effectiveness of Mg/MeOH makes it a widely used reagent, capable of cleaving even robust sulfonamides.[8][10]

  • Low-Valent Titanium (LVT): Reagents generated in situ from sources like Ti(O-i-Pr)₄/Me₃SiCl/Mg can effectively cleave the N-S bond under mild conditions.[11] This method shows good functional group compatibility, leaving ethers and olefins intact.[12]

  • Samarium (II) Iodide (SmI₂): Known as Kagan's reagent, SmI₂ is a powerful single-electron donor that smoothly reduces a vast array of functional groups, including sulfonamides.[13] Its chemoselectivity can be tuned with additives, but it is a stoichiometric reagent and requires careful, inert-atmosphere techniques.[14][15]

  • Alkali Metals (Na, Li): Classical Birch-type reductions using sodium or lithium in liquid ammonia are highly effective but require specialized equipment for handling cryogenic and toxic gas.[3] A safer, more practical alternative involves alkali metals absorbed into nanostructured silica, which function as stable, free-flowing powders.[16]

Mechanism: The core of these methods is the formation of a radical anion on the sulfonyl group. This intermediate rapidly collapses, breaking the N-S bond to release a sulfinate anion and an amide anion, which are then protonated by the solvent or during workup.

Figure 2. General mechanism for single-electron transfer (SET) reductive cleavage.
2.2 Photocatalytic Reductive Cleavage

A modern, mild, and increasingly popular strategy involves the use of photoredox catalysis.[4] This technique uses light to excite a photocatalyst, which then initiates a single-electron transfer to the sulfonamide, leading to its cleavage under exceptionally gentle conditions.[17]

Causality Behind Experimental Choices: Photocatalysis is chosen when maximum chemoselectivity is required. Many functional groups that are sensitive to harsh acidic or strongly reductive conditions (e.g., esters, ketones, halides) are often tolerated.[4][17] This method allows for deprotections on highly functionalized, late-stage intermediates that would not survive classical methods.

Comparative Analysis of Deprotection Methods

The selection of an optimal deprotection method is a multi-factorial decision. The following table summarizes the key performance indicators and practical considerations for the discussed strategies.

MethodReagentsTypical ConditionsFunctional Group ToleranceKey AdvantagesKey Limitations
Acidic Hydrolysis Trifluoromethanesulfonic acid (TfOH)1-2 eq. TfOH in solvent (e.g., toluene), 80-110 °C, 1-24 hPoor for acid-labile groups (e.g., Boc, acetals). Tolerates reducible groups.Effective for electron-deficient sulfonamides, simple reagents.Harsh conditions, not suitable for sensitive substrates, potential for side reactions.[6]
Mg/MeOH Mg turnings, Methanol10-35 eq. Mg, MeOH, RT to 50 °C, 2-12 hModerate. May reduce some carbonyls and other sensitive groups. Generally tolerates ethers, carbamates.[8]Inexpensive, scalable, operationally simple, highly effective.Requires large excess of Mg, can be slow, exothermicity needs control on scale.
Low-Valent Ti Ti(O-i-Pr)₄, Me₃SiCl, MgTHF, 50 °C, 1-3 hGood. Tolerates ethers, olefins, and other common groups.[12]Mild conditions, good yields, high functional group compatibility.[11]Requires preparation of the active reagent in situ, stoichiometric metals.
Samarium (II) Iodide SmI₂, THF, HMPA (optional)2-4 eq. SmI₂, THF, RT, <1 hExcellent. Highly chemoselective, but can reduce aldehydes/ketones.Very fast, mild, highly reliable for difficult substrates.[14]Stoichiometric, expensive, air/moisture sensitive, workup can be challenging.[15]
Photocatalysis Photocatalyst (e.g., Ir or Ru complex), Hantzsch ester or amine, light source (e.g., Blue LED)Organic solvent, RT, 6-24 hExcellent. Tolerates a very broad range of functional groups.Exceptionally mild conditions, highest chemoselectivity.Requires specialized photochemical equipment, catalyst cost, can be slow.[4][18]

Experimental Protocols

To provide a practical framework, detailed step-by-step methodologies for two contrasting but highly effective methods are described below.

Protocol 1: Reductive Cleavage using Magnesium in Methanol (Mg/MeOH)

This protocol is adapted from established procedures for sulfonamide cleavage and represents a robust and cost-effective method.[8][10]

Rationale: This method is selected for its operational simplicity and high efficiency. The large excess of magnesium ensures the reaction goes to completion, and methanol acts as both solvent and proton source.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous methanol to achieve a substrate concentration of approximately 0.1 M.

  • Reagent Addition: Add magnesium turnings (35 eq.) to the stirred solution. A crystal of iodine can be added to activate the magnesium surface.

  • Reaction Execution: Stir the mixture at room temperature or heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) until the excess magnesium is consumed and gas evolution ceases.

  • Workup: Filter the resulting suspension through a pad of Celite®, washing the pad with methanol or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Resuspend the residue in ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product (N-methylaniline) can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis using Trifluoromethanesulfonic Acid (TfOH)

This protocol is based on the chemoselective deprotection of electron-deficient arylsulfonamides.[4][5][6]

Rationale: This method is chosen for its effectiveness with electron-poor systems like the target substrate and its orthogonality to reductive conditions. The use of a near-stoichiometric amount of TfOH makes it more practical than older protocols using superacids as solvents.[6]

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in a suitable solvent such as toluene or 1,2-dichloroethane (DCE) to a concentration of 0.1-0.2 M.

  • Reagent Addition: To the stirred solution at room temperature, add trifluoromethanesulfonic acid (TfOH, 2.0 eq.) dropwise via syringe. Caution: TfOH is highly corrosive.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction may take between 2 and 24 hours.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C. Slowly and carefully add the reaction mixture to a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the strong acid. Ensure the final pH is basic.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amine by flash column chromatography on silica gel.

Conclusion and Recommendations

The deprotection of this compound, a representative of robustly protected amines, is a challenging yet achievable synthetic transformation. The optimal method is highly dependent on the context of the synthesis.

  • For robust, early-to-mid-stage intermediates where cost and scale are primary concerns, Mg/MeOH offers an excellent balance of efficacy, simplicity, and economy.

  • When dealing with highly functionalized, late-stage molecules sensitive to strong reductants or acids, photocatalytic cleavage is the superior choice, providing unparalleled mildness and chemoselectivity.

  • Acid-catalyzed hydrolysis with TfOH serves as a valuable orthogonal strategy for substrates that are sensitive to reduction but stable in strong acid.

  • For rapid, high-stakes deprotections of precious materials where cost is secondary, Samarium (II) Iodide remains a go-to reagent for its speed and reliability.

By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the most suitable deprotection strategy, thereby streamlining their synthetic endeavors and accelerating the pace of discovery.

References

Unraveling the Potential of 4-Chloro-N-methylbenzenesulfonamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the prospective advantages of 4-Chloro-N-methylbenzenesulfonamide in the landscape of sulfonamide derivatives.

Introduction: The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities. While the broader class of sulfonamides is well-documented, specific derivatives such as this compound often warrant a more focused investigation to elucidate their unique potential. This guide aims to provide a comparative framework for understanding the potential advantages of this compound over other sulfonamides, grounded in established principles of medicinal chemistry and structure-activity relationships.

Due to a notable scarcity of direct comparative studies and specific experimental data for this compound in publicly available scientific literature, this guide will extrapolate potential advantages based on the known effects of its structural components: the 4-chloro substitution on the benzene ring and the N-methylation of the sulfonamide nitrogen. This analysis will be supported by general principles observed in the broader class of benzenesulfonamide derivatives.

The Structural Significance of this compound

The unique properties of this compound are dictated by two key structural modifications to the parent benzenesulfonamide scaffold:

  • 4-Chloro Substitution: The presence of a chlorine atom at the para position of the benzene ring significantly influences the electronic and lipophilic character of the molecule.

  • N-Methylation: The methylation of the sulfonamide nitrogen atom alters its hydrogen-bonding capacity and steric profile.

These features are pivotal in defining the compound's interaction with biological targets and its overall pharmacokinetic and pharmacodynamic profile.

Diagram: Structural Features of this compound

Binding_Modes cluster_0 Primary Sulfonamide (e.g., 4-Chlorobenzenesulfonamide) cluster_1 N-Methyl Sulfonamide (this compound) Primary R-SO₂-NH₂ H-bond Donor & Acceptor Target1 Receptor Pocket (Requires H-bond Donor/Acceptor) Primary:f1->Target1 Potential for broad interaction N_Methyl R-SO₂-NH-CH₃ H-bond Acceptor Only Target2 Specific Receptor Pocket (Accommodates Acceptor & Steric Bulk) N_Methyl:f1->Target2 Potentially higher selectivity Enzyme_Inhibition_Workflow A Prepare Enzyme & Substrate Solutions C Dispense Enzyme into 96-well Plate A->C B Prepare Serial Dilutions of Sulfonamides D Add Test Compounds B->D C->D E Incubate D->E F Add Substrate to Initiate Reaction E->F G Measure Absorbance/Fluorescence F->G H Calculate IC50 Values G->H

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Chloro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, adherence to rigorous safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and operational excellence. The proper management of chemical waste, particularly for compounds like 4-Chloro-N-methylbenzenesulfonamide, is a critical component of laboratory safety. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, moving beyond simple instructions to explain the causality behind each procedural choice.

Understanding the Hazard Profile of this compound

Before establishing a disposal protocol, it is essential to understand the inherent hazards of the substance. This compound is a sulfonamide derivative. Safety Data Sheets (SDS) consistently identify the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or mist.[1]

  • Harmful if Swallowed: May be harmful if ingested.[1]

While specific EPA hazardous waste codes are not typically assigned to this compound on SDSs, the precautionary principle dictates that it be treated as a hazardous chemical waste due to its irritant properties.[2][3] Laboratory personnel should always handle this chemical as hazardous unless explicitly confirmed otherwise by an institutional Environmental Health and Safety (EHS) professional.[2]

Hazard Summary Table:

Hazard CategoryClassificationKey Precaution
Skin Corrosion/Irritation Category 2Wear protective gloves and clothing.
Serious Eye Damage/Irritation Category 2Wear safety glasses or goggles.
Specific Target Organ Toxicity Category 3 (Respiratory)Use in a well-ventilated area or fume hood.
The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow is designed to ensure the safe, compliant, and environmentally responsible disposal of this compound from the point of generation to final collection.

Rationale: The primary routes of exposure are dermal contact, eye contact, and inhalation.[1] Therefore, establishing a robust barrier between the researcher and the chemical is the first and most critical step.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A standard lab coat is required to protect against skin exposure.

  • Respiratory Protection: If handling large quantities of the solid outside of a fume hood, or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Rationale: Improperly mixed chemical waste can lead to dangerous reactions, including the generation of toxic gases or excessive heat. This compound is a halogenated organic compound. Therefore, it must be segregated from other waste streams.

  • Halogenated vs. Non-Halogenated: Establish two separate waste streams for organic solvents. This compound waste and any solvents used to rinse contaminated glassware should be placed in the halogenated organic waste container.[4]

  • Solid vs. Liquid: Maintain separate containers for solid and liquid waste.

Disposal Decision Workflow Diagram

The following diagram illustrates the decision-making process for segregating different types of waste generated from work with this compound.

G cluster_0 Point of Generation cluster_1 Waste Characterization cluster_2 Waste Collection & Containerization Start Waste Generated IsSolid Is the waste primarily solid? Start->IsSolid IsLiquid Is the waste primarily liquid (e.g., reaction mixture, rinse solvent)? Start->IsLiquid IsGrosslyContaminated Is it grossly contaminated (e.g., bulk powder, spill cleanup)? IsSolid->IsGrosslyContaminated Yes IsSolid->IsLiquid No IsTraceContaminated Is it trace contaminated (e.g., empty container, used weigh boat)? IsGrosslyContaminated->IsTraceContaminated No SolidWaste Solid Hazardous Waste Container (Halogenated) IsGrosslyContaminated->SolidWaste Yes IsTraceContaminated->SolidWaste No (Unsure) DeconAndTrash Decontaminate (Triple Rinse) Then dispose as regular lab trash. IsTraceContaminated->DeconAndTrash Yes LiquidWaste Liquid Hazardous Waste Container (Halogenated) IsLiquid->LiquidWaste Yes

Caption: Decision workflow for proper segregation of this compound waste.

Rationale: Proper containerization and labeling are mandated by regulatory bodies like the EPA and are essential for the safety of all laboratory personnel and waste handlers.[3][5]

  • Container Choice: Use only chemically compatible containers with secure, leak-proof lids.[5] High-density polyethylene (HDPE) carboys are a suitable choice for liquid waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste ".[6] The label must also include the full chemical name ("this compound") and an approximate concentration or percentage of the contents.

  • Unused or Expired Solid Chemical: The original container with the unused product should be treated as hazardous waste. Place it in a secondary containment bin and request a pickup from your institution's EHS department.

  • Grossly Contaminated Solids: This includes items like spill cleanup materials (absorbent pads, contaminated paper towels) and heavily residue-laden weigh boats. These should be collected in a designated, labeled solid hazardous waste container.

  • Contaminated Labware (Glass and Plastic):

    • Reusable Glassware: Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected as halogenated liquid hazardous waste.[2] Subsequent rinses can often be managed as non-hazardous waste, but consult your institutional policy. After triple rinsing, the glassware can be washed normally.

    • Disposable Items: Empty containers that held the chemical must be triple rinsed before being discarded as regular trash.[2][7] The rinsate from this process must be collected as hazardous waste.

  • Liquid Waste: All solutions containing this compound and solvents used for rinsing must be collected in a labeled halogenated liquid hazardous waste container.

Rationale: The EPA has specific regulations for the temporary storage of hazardous waste in laboratories, known as Satellite Accumulation Areas.[3][8]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5]

  • Container Management: Waste containers in the SAA must be kept closed except when adding waste.[2][3]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[3][6]

  • Contact EHS: Once a waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3] Do not allow waste to accumulate for extended periods.

Spill Management: An Emergency Protocol

Rationale: Accidental spills must be handled promptly and safely to mitigate exposure and environmental contamination.[2]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact EHS.

  • Don PPE: Before attempting cleanup of a small, manageable spill, don the appropriate PPE as described in Step 1.

  • Contain and Absorb: Cover the spill with a chemical absorbent material, starting from the outside and working inwards.

  • Collect Waste: Carefully sweep the absorbed material and any remaining solid into a plastic dustpan and place it in a labeled hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. All cleanup materials must be disposed of as hazardous solid waste.[2]

Spill Response Workflow

G Spill Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill Size Alert->Assess Evacuate Evacuate Area Call EHS Assess->Evacuate Large / Unmanageable DonPPE Don Appropriate PPE Assess->DonPPE Small / Manageable Contain Contain & Absorb Spill DonPPE->Contain Collect Collect Cleanup Debris Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Emergency protocol for managing a this compound spill.

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect both yourself and the environment.

References

Mastering the Safe Handling of 4-Chloro-N-methylbenzenesulfonamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-N-methylbenzenesulfonamide (CAS No. 6333-79-5), with a focus on the correct selection and use of Personal Protective Equipment (PPE). While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, by analyzing data from structurally similar compounds such as 4-Chlorobenzenesulfonamide and N-Methylbenzenesulfonamide, we can establish a robust safety protocol.[1][2] This guide is built on the principles of proactive risk mitigation and empowers you to handle this compound with the highest degree of safety.

Understanding the Hazard: A Proactive Approach to Safety

Given its chemical structure as a chlorinated benzenesulfonamide, it is prudent to treat this compound as a hazardous substance. Based on data from analogous compounds, the primary hazards are anticipated to be:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[2][3]

Therefore, all handling procedures must be designed to prevent skin and eye contact and to minimize the generation and inhalation of airborne particles.[5]

Your Armor in the Lab: Selecting the Right PPE

The selection of appropriate PPE is the cornerstone of safe chemical handling.[6] For this compound, a multi-layered approach to PPE is essential.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
Activity Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[5]Chemical safety goggles and a full-face shield.[5]Disposable, solid-front, back-closure gown made of a low-permeability fabric with long sleeves and tight-fitting knit cuffs.[5][7]A NIOSH-approved N95 or higher-level respirator should be used when handling the solid compound outside of a containment system.[5]
Solution Preparation and Handling Double-gloving with chemotherapy-rated nitrile gloves. Change outer gloves immediately upon contamination.[5]Chemical safety goggles. A face shield is recommended if there is a splash hazard.Laboratory coat. A disposable gown is recommended for larger quantities.Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.
Spill Cleanup Double-gloving with heavy-duty, chemical-resistant gloves (e.g., butyl rubber).Chemical safety goggles and a full-face shield.Chemical-resistant apron or coveralls over a lab coat.For large spills or in poorly ventilated areas, a full-face respirator with appropriate cartridges should be used.
Waste Disposal Double-gloving with nitrile gloves.Chemical safety goggles.Laboratory coat.Not generally required if handling sealed waste containers.

The Workflow of Safety: A Step-by-Step Procedural Guide

Adherence to a systematic workflow is critical to minimizing exposure risk. The following diagram and procedural steps outline the essential safety measures from preparation to disposal.

PPE_Workflow PPE Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) gather_materials 2. Gather All Materials (Chemical, Solvents, Glassware, Waste Containers) prep_area->gather_materials Ensure clear workspace don_ppe 3. Don Appropriate PPE (Gown, Double Gloves, Goggles, Face Shield, Respirator if needed) gather_materials->don_ppe Before handling chemical weigh 4. Weigh Solid Compound (Use anti-static weigh paper/boat) don_ppe->weigh Proceed to handling dissolve 5. Prepare Solution (Add solid to solvent slowly) weigh->dissolve transfer 6. Transfer and Use Solution dissolve->transfer decontaminate 7. Decontaminate Surfaces & Glassware transfer->decontaminate After experiment completion dispose_waste 8. Dispose of Waste (Segregate solid and liquid waste) decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly (Remove outer gloves first) dispose_waste->doff_ppe After all waste is secured wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands Final step

Caption: A stepwise workflow for safely handling this compound.

Experimental Protocol for Safe Handling:
  • Preparation and Donning PPE:

    • Always work within a certified chemical fume hood.

    • Before handling the compound, ensure all necessary equipment and waste containers are within the fume hood.

    • Don a low-permeability gown with knit cuffs, followed by chemical safety goggles and a face shield.[5][7]

    • Put on the inner pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown.

    • Put on the outer pair of nitrile gloves, ensuring they go over the cuffs of the gown.

    • If weighing the solid outside of a containment system, a NIOSH-approved N95 respirator is mandatory.[5]

  • Handling and Use:

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • To prepare solutions, slowly add the solid this compound to the solvent to prevent splashing.

    • If any contamination of the outer gloves occurs, remove and replace them immediately.

  • Decontamination and Doffing PPE:

    • After use, decontaminate all surfaces and equipment with an appropriate solvent.

    • To remove PPE, first remove the outer pair of gloves.

    • Remove the gown, turning it inside out as you do.

    • Remove the face shield and goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, weigh paper, and absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.[5][8]

Disposal must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]

By adhering to these stringent safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.